molecular formula C5H7N3O2S B3277055 Pyridine-3-sulfonohydrazide CAS No. 65227-53-4

Pyridine-3-sulfonohydrazide

Cat. No.: B3277055
CAS No.: 65227-53-4
M. Wt: 173.2 g/mol
InChI Key: AMZJAMSRKPBNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-3-sulfonohydrazide (CAS 65227-53-4) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol, serves as a versatile building block in organic synthesis . Its structure features both a pyridine ring and a sulfonohydrazide functional group, making it a valuable intermediate for the preparation of more complex molecules, particularly in the field of medicinal chemistry. The sulfonohydrazide group is a key reactive site, allowing this compound to participate in various condensation and nucleophilic substitution reactions. Researchers utilize Pyridine-3-sulfonohydrazide as a precursor in the synthesis of heterocyclic compounds and other pharmacologically active structures . Its properties are of significant interest in the development of sulfonamide-based compounds, which are known to exhibit a range of biological activities. For instance, related pyridine-3-sulfonamide derivatives have been extensively studied as selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII), highlighting the potential of this chemical scaffold in designing targeted therapeutics . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material adhering to all appropriate safety protocols.

Properties

IUPAC Name

pyridine-3-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-8-11(9,10)5-2-1-3-7-4-5/h1-4,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZJAMSRKPBNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of Pyridine-3-sulfonohydrazide from pyridine-3-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of Pyridine-3-sulfonohydrazide, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4] This document delves into the chemical principles, a detailed experimental protocol, safety considerations, and analytical characterization of the target compound.

Introduction: The Significance of Pyridine-3-sulfonohydrazide

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to improve water solubility and its versatile role in molecular interactions.[2][3] Sulfonohydrazides, in turn, are recognized as important pharmacophores and versatile synthetic intermediates.[5][6] The convergence of these two structural motifs in Pyridine-3-sulfonohydrazide makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.[1][3][4][7]

Reaction Mechanism and Theoretical Considerations

The synthesis of Pyridine-3-sulfonohydrazide from pyridine-3-sulfonyl chloride proceeds via a nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride group is attacked by the lone pair of electrons on one of the nitrogen atoms of hydrazine, which acts as the nucleophile.

Core Reaction:

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the hydrazine, rendering it non-nucleophilic.[8] Common solvents for this reaction include those that can dissolve both reactants, such as tetrahydrofuran or dichloromethane.[9][10]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of Pyridine-3-sulfonohydrazide.

Synthesis_Workflow Pyridine_3_sulfonyl_chloride Pyridine-3-sulfonyl chloride Reaction_Vessel Reaction Vessel (Stirred, Cooled) Pyridine_3_sulfonyl_chloride->Reaction_Vessel Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction_Vessel Solvent Solvent (e.g., THF) Solvent->Reaction_Vessel Reaction_Mixture Reaction Mixture Reaction_Vessel->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Final_Product Pyridine-3-sulfonohydrazide Purification->Final_Product

Caption: Workflow for the synthesis of Pyridine-3-sulfonohydrazide.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Pyridine-3-sulfonohydrazide. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Pyridine-3-sulfonyl chlorideC₅H₄ClNO₂S177.6110.0 g0.056
Hydrazine hydrate (85%)N₂H₄·H₂O50.066.7 mL0.112
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11150 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyridine-3-sulfonyl chloride (10.0 g, 0.056 mol) in anhydrous tetrahydrofuran (100 mL).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Addition of Hydrazine: In the dropping funnel, prepare a solution of 85% hydrazine hydrate (6.7 mL, 0.112 mol) in anhydrous tetrahydrofuran (50 mL). Add this solution dropwise to the cooled pyridine-3-sulfonyl chloride solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure Pyridine-3-sulfonohydrazide.

Safety Precautions

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.

  • Pyridine-3-sulfonyl chloride: This compound is corrosive and reacts violently with water.[11][12][13] It causes severe skin burns and eye damage.[13] Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13][14]

  • Hydrazine hydrate: Hydrazine is a suspected carcinogen and is toxic. It is also corrosive and flammable. All handling should be performed in a fume hood with appropriate PPE.

  • General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[12] In case of accidental exposure, seek immediate medical attention.[11][14]

Analytical Characterization

The identity and purity of the synthesized Pyridine-3-sulfonohydrazide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation.[15] Key expected signals include those for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm), and the protons of the sulfonohydrazide group (-SO₂NHNH₂), which may appear as broad singlets.[15][16][17]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the pyridine ring.[15][16] The chemical shifts of these carbons can provide further confirmation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[15] Expected characteristic absorption bands for Pyridine-3-sulfonohydrazide include:

  • N-H stretching: Around 3300-3400 cm⁻¹

  • S=O stretching (asymmetric and symmetric): Around 1350 cm⁻¹ and 1160 cm⁻¹ respectively.

  • C=N and C=C stretching (pyridine ring): In the range of 1400-1600 cm⁻¹.[18]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity.

Conclusion

This guide has provided a detailed and technically grounded framework for the synthesis of Pyridine-3-sulfonohydrazide. By understanding the underlying chemical principles, adhering to the experimental protocol with stringent safety measures, and employing rigorous analytical characterization, researchers can confidently and safely prepare this valuable compound for further applications in drug discovery and development.

References

  • Process of preparing organic sulfonyl hydrazides.
  • Synthesis and Reactions of Sulphone Hydrazides. Scholarly.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
  • Pyridine-3-sulfonyl chloride Safety D
  • Pyridine-3-sulfonyl chloride Safety D
  • Chemical Safety Data Sheet MSDS / SDS - pyridine-3-sulfonyl chloride. ChemicalBook.
  • SAFETY DATA SHEET - 3-Pyridinesulfonyl chloride. MilliporeSigma.
  • p-Toluenesulfonylhydrazide. Organic Syntheses Procedure.
  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. PMC.
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
  • Spectroscopic Characterization of Acetohydrazide Pyridine Deriv
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan J. Chem.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Chapter 2: Synthesis and Characteris
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.
  • ¹H NMR spectrum for compound 3 in pyridine-d₅.

Sources

Pyridine-3-sulfonohydrazide: Technical Characterization & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyridine-3-sulfonohydrazide Chemical Properties and Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-3-sulfonohydrazide (CAS: 65227-53-4) is a heterocyclic sulfonyl hydrazide derivative serving as a critical intermediate in medicinal chemistry and organic synthesis.[1][2] Structurally, it functions as a bioisostere to benzenesulfonohydrazide, offering altered lipophilicity (LogP) and hydrogen-bonding potential due to the pyridine nitrogen. It is primarily utilized as a precursor for N-sulfonylhydrazones (antimicrobial/anticancer agents), a source of diimide for reductions, and a radical precursor in cross-coupling reactions.

This guide provides a validated protocol for its synthesis, detailed characterization data, and a reactivity profile for downstream applications.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name Pyridine-3-sulfonohydrazideAlso: Nicotinic sulfonohydrazide
CAS Number 65227-53-4Precursor Chloride: 16133-25-8
Molecular Formula C

H

N

O

S
Molecular Weight 173.19 g/mol
Physical State Crystalline SolidTypically white to off-white
Melting Point ~135–145 °C (dec.)[1][3][4]Decomposes upon melting; analogous derivatives melt in this range [1].
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane, Et

O)
Acidity (pKa) ~2.5–3.5 (Pyridine H

)
Sulfonamide NH is weakly acidic (pKa ~9-10)

Synthesis Protocol

The synthesis follows a two-step nucleophilic substitution pathway starting from pyridine-3-sulfonic acid. The intermediate sulfonyl chloride is moisture-sensitive and should be used immediately or stored under inert gas.

Step 1: Activation (Chlorination)

Reagents: Pyridine-3-sulfonic acid (CAS 636-73-7), PCl


, POCl

. Mechanism: Conversion of the sulfonic acid to the electrophilic sulfonyl chloride.
  • Mix pyridine-3-sulfonic acid (1.0 eq) with PCl

    
     (1.5 eq) and POCl
    
    
    
    (catalytic or solvent volume).
  • Reflux at 120–130 °C for 3–5 hours until evolution of HCl gas ceases.

  • Cool reaction mixture and quench carefully onto crushed ice.

  • Neutralize with NaHCO

    
     (pH ~7) and extract immediately with DCM or EtOAc.
    
  • Stop Point: Isolate Pyridine-3-sulfonyl chloride (CAS 16133-25-8) as a low-melting solid/oil. Note: Unstable to hydrolysis.

Step 2: Hydrazinolysis

Reagents: Hydrazine hydrate (60–80%), Ethanol/THF. Mechanism: Nucleophilic attack of hydrazine nitrogen on the sulfonyl sulfur.

  • Dissolve Pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF or Ethanol at 0 °C.

  • Add Hydrazine hydrate (2.5 eq) dropwise. Excess hydrazine acts as a base to scavenge HCl.

  • Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.

  • Concentrate solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Water to yield pure Pyridine-3-sulfonohydrazide.

Synthesis Workflow Diagram

SynthesisWorkflow Acid Pyridine-3-sulfonic Acid (CAS 636-73-7) Chloride Pyridine-3-sulfonyl Chloride (CAS 16133-25-8) (Moisture Sensitive) Acid->Chloride PCl5 / POCl3 Reflux, 130°C Hydrazide Pyridine-3-sulfonohydrazide (CAS 65227-53-4) Chloride->Hydrazide N2H4·H2O THF, 0°C -> RT

Figure 1: Two-step synthetic pathway from sulfonic acid precursor.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the pyridine ring and the intact hydrazine moiety.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d



Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
8.95 Singlet (d)1HH-2Deshielded by N and SO

group (ortho to both).
8.78 Doublet1HH-6Ortho to N, meta to SO

.
8.20 Doublet/Multiplet1HH-4Para to N, ortho to SO

.
7.65 Multiplet (dd)1HH-5Meta to N and SO

(most shielded aromatic).
8.5–9.5 Broad Singlet1H-SO

NH -
Exchangeable proton; shift varies with conc.
3.5–4.5 Broad Singlet2H-NHNH

Exchangeable; often broad due to H-bonding.
Infrared Spectroscopy (FT-IR)
  • 3350–3200 cm

    
    :  N-H stretching (primary and secondary amines). Look for a doublet tip characteristic of -NH
    
    
    
    .
  • 1340–1360 cm

    
    :  Asymmetric SO
    
    
    
    stretch (Strong).
  • 1160–1180 cm

    
    :  Symmetric SO
    
    
    
    stretch (Strong).
  • 1580, 1480 cm

    
    :  C=C and C=N ring vibrations (Pyridine skeleton).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode: [M+H]

    
     = 174.03.
    
  • Fragmentation: Loss of N

    
    H
    
    
    
    or SO
    
    
    is common in high-energy collisions.

Reactivity & Applications Profile

Pyridine-3-sulfonohydrazide is a versatile reagent.[1] Its reactivity is dominated by the nucleophilicity of the terminal nitrogen and the lability of the sulfonyl group under oxidative or basic conditions.

Key Reaction Pathways
  • Condensation (Hydrazone Formation): Reacts with aldehydes/ketones to form N-sulfonylhydrazones. These are stable crystalline solids often used to characterize liquid carbonyls or as bioactive cores (antifungal/antitumor) [2].

    • Conditions: Ethanol, cat. Acetic Acid, Reflux.[5]

  • Bamford-Stevens / Shapiro Reaction Precursor: The resulting hydrazones can be decomposed by base to generate diazo compounds or vinyllithium species.

    • Utility: Synthesis of alkenes or functionalized pyridines.[5]

  • Radical Sulfonylation: In the presence of oxidants (e.g., iodine, peroxides), the hydrazide releases N

    
     to generate a pyridyl-sulfonyl radical.
    
    • Utility: C-H functionalization of arenes or addition to styrenes.

Reactivity Flowchart

Reactivity Hydrazide Pyridine-3-sulfonohydrazide Aldehyde + R-CHO / R-COR' (EtOH, cat. AcOH) Hydrazide->Aldehyde Oxidant + Oxidant (I2/TBHP) Hydrazide->Oxidant Hydrazone N-Sulfonylhydrazone (Bioactive Scaffold) Aldehyde->Hydrazone BaseHeat + Base / Heat (Bamford-Stevens) Diazo Diazo Intermediate (-> Carbenes/Alkenes) BaseHeat->Diazo Radical Pyridine-3-sulfonyl Radical (C-H Functionalization) Oxidant->Radical Hydrazone->BaseHeat

Figure 2: Primary reactivity pathways: Condensation, Decomposition, and Radical generation.

Medicinal Chemistry Applications

In drug discovery, the pyridine-3-sulfonyl moiety is a valuable pharmacophore.[1]

  • Bioisosterism: It replaces the phenyl-sulfonyl group (e.g., in Celecoxib or Sulfamethoxazole analogues) to improve water solubility and lower LogP (Lipophilicity).

  • Carbonic Anhydrase Inhibition: Sulfonamide derivatives of this hydrazide are potent inhibitors of Carbonic Anhydrase (CA) isoforms IX and XII, which are targets for hypoxic tumor therapies [3].

  • Antimicrobial Agents: Hydrazones derived from this compound have shown efficacy against Mycobacterium tuberculosis and various fungal strains by chelating transition metals essential for microbial enzymes [2].

References

  • LookChem. (n.d.). Pyridine-3-sulfonyl chloride hydrochloride Properties. Retrieved from [Link]

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]

  • Zarychta, B. et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. [Link]

Sources

Technical Profile: Pyridine-3-sulfonohydrazide (CAS 65227-53-4)

[1][2][3]

Executive Summary

Pyridine-3-sulfonohydrazide (CAS 65227-53-4) is a specialized heterocyclic building block used primarily in medicinal chemistry and organic synthesis.[1][2][3] As a sulfonyl hydrazide derivative of the pyridine ring, it serves as a critical intermediate for the generation of sulfonamides, sulfonylhydrazones, and fused heterocyclic systems such as pyrazolo[4,3-b]pyridines. Its utility stems from the reactivity of the sulfonyl hydrazide moiety, which can act as a nucleophile, a radical precursor, or a directing group in transition-metal-catalyzed cross-couplings.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, reaction mechanisms, and safety standards for handling.

Chemical Identity & Physical Properties[1][2][4][5][6]

Nomenclature and Registry
ParameterDetail
CAS Registry Number 65227-53-4
IUPAC Name Pyridine-3-sulfonohydrazide
Synonyms 3-Pyridinesulfonyl hydrazide; 3-Pyridinesulfonic acid hydrazide
Molecular Formula C

H

N

O

S
Molecular Weight 173.19 g/mol
SMILES c1cc(cnc1)S(=O)(=O)NN
InChI Key NKFLEFWUYAUDJV-UHFFFAOYSA-N
Physical Characteristics
  • Physical State: Solid (typically white to off-white crystalline powder).

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in non-polar solvents (Hexanes).

  • Melting Point: Experimental values for the free base are rarely reported in standard databases; analogous sulfonohydrazides typically melt between 100–120°C (decomposition often observed).

  • Stability: Hygroscopic; prone to decomposition upon prolonged exposure to moisture or heat.

Synthesis & Production Protocol

The synthesis of Pyridine-3-sulfonohydrazide typically proceeds via a two-step sequence starting from Pyridine-3-sulfonic acid (CAS 636-73-7). The acid is first activated to the sulfonyl chloride, followed by nucleophilic substitution with hydrazine.

Step 1: Activation to Pyridine-3-sulfonyl Chloride

Reagents: Pyridine-3-sulfonic acid, PCl


Mechanism:
  • Charge: In a round-bottom flask equipped with a reflux condenser, mix Pyridine-3-sulfonic acid (1.0 eq) with Phosphorus Pentachloride (PCl

    
    , 1.5 eq).
    
  • Catalysis: Add a catalytic amount of Phosphorus Oxychloride (POCl

    
    ) to facilitate the reaction.
    
  • Reaction: Heat the mixture to 130°C (reflux) for 3–5 hours. The solid mixture will liquefy as the reaction proceeds.

  • Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice carefully (exothermic hydrolysis of excess reagents).

  • Isolation: Neutralize with NaHCO

    
     and extract with Dichloromethane (DCM). Dry the organic layer over Na
    
    
    SO
    
    
    and concentrate to yield Pyridine-3-sulfonyl chloride (CAS 16133-25-8) as a yellow oil or low-melting solid (mp ~10–12°C).
Step 2: Hydrazinolysis

Reagents: Pyridine-3-sulfonyl chloride, Hydrazine Hydrate (N



Mechanism:
  • Preparation: Dissolve Pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF or Ethanol. Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Hydrazine Hydrate (2.5 eq) to the stirred solution. Note: Excess hydrazine is used to scavenge HCl and prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold water or diethyl ether to remove hydrazine hydrochloride salts. Filter the solid product and dry under vacuum.

Synthesis Workflow Diagram

SynthesisProtocolStartPyridine-3-sulfonic Acid(CAS 636-73-7)Step1Step 1: ChlorinationReagents: PCl5, POCl3Temp: 130°CStart->Step1ActivationIntermediatePyridine-3-sulfonyl Chloride(CAS 16133-25-8)Active ElectrophileStep1->IntermediateYields ~90%Step2Step 2: HydrazinolysisReagents: N2H4·H2O, THFTemp: 0°C -> RTIntermediate->Step2Nucleophilic Subst.ProductPyridine-3-sulfonohydrazide(CAS 65227-53-4)Step2->ProductCrystallization

Figure 1: Step-wise chemical synthesis pathway from sulfonic acid precursor to final hydrazide product.

Reactivity & Applications in Drug Development

Pyridine-3-sulfonohydrazide is a versatile reagent.[1] Its pyridine ring provides solubility and hydrogen-bonding potential (via the nitrogen), while the sulfonohydrazide group is a "chameleon" functional group capable of diverse reactivities.

Synthesis of Bioactive Sulfonamides

Sulfonamides are a privileged scaffold in medicinal chemistry (e.g., antibiotics, diuretics).

  • Mechanism: Oxidative coupling or reaction with electrophiles.

  • Protocol: Reacting the hydrazide with aldehydes/ketones yields sulfonylhydrazones, which can be reduced or coupled to form complex sulfonamide derivatives used in fragment-based drug discovery.

Heterocyclic Annulation (Pyrazolo-pyridines)

The compound is a key precursor for synthesizing pyrazolo[4,3-b]pyridines , a scaffold found in kinase inhibitors.

  • Reaction: The hydrazide reacts with 1,3-dicarbonyl compounds or

    
    -unsaturated ketones.
    
  • Utility: This pathway allows for the rapid construction of fused ring systems that mimic purines, essential for ATP-competitive enzyme inhibition.

Radical Sulfonylation

Under oxidative conditions (e.g., with iodine or peroxides), the hydrazide releases N

  • Application: This radical can add to alkenes or alkynes to form vinyl sulfones, which are potent Michael acceptors in covalent drug design.

Reaction Pathway Diagram

ReactivityPathwaysCorePyridine-3-sulfonohydrazide(CAS 65227-53-4)SulfonamidesBioactive Sulfonamides(Antibiotics/Diuretics)Core->Sulfonamides+ Aldehydes/Ketones(Reductive Amination)HeterocyclesPyrazolo[4,3-b]pyridines(Kinase Inhibitors)Core->Heterocycles+ 1,3-Dicarbonyls(Cyclocondensation)VinylSulfonesVinyl Sulfones(Covalent Warheads)Core->VinylSulfones+ Alkenes/Oxidant(Radical Addition)

Figure 2: Primary divergent synthetic applications in medicinal chemistry.

Handling, Safety, and Stability

Hazard Identification
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Precursor Hazard: The intermediate Pyridine-3-sulfonyl chloride is Corrosive (Cat 1B) and reacts violently with water. Ensure all chloride is consumed or hydrolyzed before standard disposal.

  • Hydrazine Content: Residual hydrazine hydrate is a known carcinogen and toxic. Ensure thorough washing of the final product.[4][5][6][7]

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis to the sulfonic acid.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Synthesis of Pyridine-3-sulfonyl Chloride

    • Title: "Method for producing pyridine-3-sulfonyl chloride"[8][9][10]

    • Source: WIPO (WO2016204096A1)
    • URL
  • General Sulfonyl Hydrazide Synthesis Protocol

    • Title: "p-Toluenesulfonylhydrazide Synthesis Procedure"
    • Source: Organic Syntheses, Coll. Vol. 5, p.1055 (1973)
    • URL:[Link]

  • Medicinal Chemistry Applications (Pyridine Scaffolds)

    • Title: "Pyridine: the scaffolds with significant clinical diversity"
    • Source: RSC Advances (via NCBI)
    • URL:[Link]

  • Precursor Safety Data (Pyridine-3-sulfonyl chloride)

    • Title: "Safety Data Sheet: Pyridine-3-sulfonyl chloride"[7]

    • Source: Sigma-Aldrich[11]

  • Green Chemistry Applications

    • Title: "One-pot synthesis of sulfonylhydrazones
    • Source: ResearchG
    • URL:[Link]

"Pyridine-3-sulfonohydrazide solubility and stability data"

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph designed for application scientists and drug development researchers. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols over generic data listing.

Physicochemical Profiling, Stability Mechanisms, and Handling Protocols[1]

Executive Summary & Chemical Identity

Pyridine-3-sulfonohydrazide (CAS: 65227-53-4) is a critical heterocyclic building block used primarily as a precursor for sulfonyl azides, a reagent for radical sulfonylations, and a fragment in the synthesis of bioactive sulfonamide derivatives.[1][2] Unlike its carbocyclic analog (benzenesulfonohydrazide), the pyridine nitrogen introduces specific solubility and stability nuances—particularly pH-dependent hydrolysis and protonation states—that require tailored handling.

This guide provides a comprehensive analysis of its solubility profile, degradation kinetics, and essential characterization protocols.

Property Data / Specification
Chemical Name Pyridine-3-sulfonohydrazide
CAS Number 65227-53-4
Molecular Formula C₅H₇N₃O₂S
Molecular Weight 173.19 g/mol
Structure Pyridine ring substituted at C3 with a sulfonyl hydrazide moiety (-SO₂NHNH₂)
Physical State White to off-white crystalline solid
Predicted pKa ~2.5 (Pyridine N), ~9-10 (Sulfonamide NH)
Solubility Profile

The solubility of Pyridine-3-sulfonohydrazide is governed by the dipolar nature of the sulfonyl group and the basicity of the pyridine ring.

2.1 Solvent Compatibility Table

Data represents typical solubility behavior for heteroaryl sulfonohydrazides.

SolventSolubility RatingComments
DMSO High (>50 mg/mL)Recommended for stock solutions. Excellent stability if anhydrous.
DMF High (>50 mg/mL)Good alternative to DMSO; easier to remove during workup.
Methanol/Ethanol Moderate (10–30 mg/mL)Solubility increases significantly with heat. Suitable for recrystallization.[3]
Water (Neutral) Low to Moderate (<5 mg/mL)Limited solubility due to zwitterionic potential; pH dependent.
Water (Acidic) HighSoluble as the pyridinium salt (e.g., in 1M HCl).
Dichloromethane LowPoor solubility; often used as an anti-solvent.
2.2 pH-Dependent Behavior

The compound exhibits amphoteric character.

  • Acidic pH (pH < 3): Protonation of the pyridine nitrogen increases aqueous solubility significantly.

  • Basic pH (pH > 9): Deprotonation of the sulfonamide nitrogen (-SO₂N⁻NH₂) occurs. Warning: Basic conditions accelerate decomposition via the Shapiro-type elimination mechanism or formation of sulfinates.

Stability & Degradation Mechanisms

Understanding the degradation pathways is vital for process safety and yield optimization. Sulfonohydrazides are metastable; they possess a high-energy N-N bond and are prone to oxidative and thermal decomposition.

3.1 Thermal Stability
  • Melting/Decomposition: Typically exhibits a decomposition exotherm near its melting point (range 130°C – 150°C, dependent on purity).

  • Hazard: Thermal decomposition releases Nitrogen gas (

    
    ) and Sulfur Dioxide (
    
    
    
    ), posing a pressure hazard in sealed vessels.
3.2 Degradation Pathways

The compound degrades primarily through two pathways: Oxidative Dehydrogenation (forming the unstable sulfonyl diazene) and Base-Mediated Elimination .

DegradationPathways Start Pyridine-3-sulfonohydrazide (Stable Solid) Diazene Sulfonyl Diazene (Intermediate) Start->Diazene Oxidation (O2/Peroxides) or Heat Sulfinic Pyridine-3-sulfinic acid (Degradant) Start->Sulfinic Hydrolysis (Base) Diimide Diimide (HN=NH) (Reductant) Start->Diimide Thermal Elimination Radical Sulfonyl Radical (Reactive) Diazene->Radical - N2 (Gas Evolution) Radical->Sulfinic H-abstraction

Figure 1: Primary degradation pathways including oxidative instability and thermal elimination of diimide.

Experimental Protocols
Protocol A: Solubility Determination (Saturation Method)

Use this to determine the precise solubility limit for your specific formulation vehicle.

  • Preparation: Weigh 20 mg of Pyridine-3-sulfonohydrazide into a 2 mL HPLC vial.

  • Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4, DMSO).

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at ambient temperature.

  • Observation:

    • If clear: Solubility > 100 mg/mL.

    • If solid remains: Add solvent in 100 µL increments, repeating step 3, until clear or volume reaches 2 mL.

  • Quantification (Optional): Filter the saturated supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Chemical Stability Assessment (Forced Degradation)

Use this to define storage limits and reaction windows.

  • Stock Solution: Prepare a 10 mM solution in DMSO.

  • Stress Conditions:

    • Acid: Dilute to 1 mM in 0.1 M HCl.

    • Base: Dilute to 1 mM in 0.1 M NaOH.

    • Oxidation: Dilute to 1 mM in 3%

      
      .
      
    • Control: Dilute to 1 mM in Water/Acetonitrile.

  • Incubation: Incubate at 40°C for 4 hours.

  • Analysis: Analyze via LC-MS.

    • Success Criteria: >95% recovery of parent peak relative to control.

    • Failure Mode: Look for Mass [M-30] (loss of

      
      ) or Mass [M+16] (N-oxide formation on pyridine).
      
Handling & Storage Recommendations

Based on the physicochemical profile, the following storage protocols are mandatory to maintain reagent integrity:

  • Temperature: Store at 2°C to 8°C . Long-term storage at -20°C is preferred to retard thermal elimination of nitrogen.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The hydrazide moiety is sensitive to atmospheric oxygen over time.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if trace metals are a concern (catalyzes decomposition).

  • Safety: Treat as a potential sensitizer. In case of fire, use CO2 or dry chemical; water contact may generate acidic runoff (sulfonic acid).

References
  • Synthesis & Class Behavior

    • Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Rasayan J. Chem. 2013 .[4]

  • Decomposition Mechanism

    • Studies on the mechanism of decomposition... of 1,2-bis(sulfonyl)-1-alkylhydrazines. J. Med. Chem. 1994 .

  • Safety & MSDS Data

    • Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. Fisher Scientific.[5]

  • General Sulfonyl Hydrazide Reactivity

    • Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling.[6] PubMed. 2025 .

Sources

A Guide to the Spectroscopic Analysis of Pyridine-3-sulfonohydrazide: Elucidating Molecular Structure through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine-3-sulfonohydrazide is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. As a derivative of pyridine, a fundamental scaffold in numerous pharmaceuticals, its structural elucidation is paramount for understanding its biological activity and for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of Pyridine-3-sulfonohydrazide. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical underpinnings and practical insights into the interpretation of spectral data for this class of compounds.

The strategic combination of a pyridine ring, a sulfonamide linkage, and a hydrazide functional group presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and stability of Pyridine-3-sulfonohydrazide. This guide will delve into the nuances of each spectroscopic method, providing a logical workflow for the complete structural verification of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the Pyridine-3-sulfonohydrazide molecule.

A. Experimental Protocol: ¹H and ¹³C NMR

A detailed and validated protocol is essential for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of Pyridine-3-sulfonohydrazide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides and hydrazides due to its ability to dissolve polar compounds and to allow for the observation of exchangeable N-H protons.

    • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more may be necessary due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[4]

B. Spectral Interpretation

The expected ¹H and ¹³C NMR chemical shifts for Pyridine-3-sulfonohydrazide are predicted based on the analysis of related pyridine, sulfonamide, and hydrazide compounds.[5][6][7][8]

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-2 (Pyridine)~8.9s1HThe most deshielded aromatic proton due to its proximity to the electronegative nitrogen and the sulfonyl group.
H-6 (Pyridine)~8.7d1HDeshielded due to the adjacent nitrogen atom.
H-4 (Pyridine)~8.2d1HInfluenced by the electron-withdrawing sulfonyl group.
H-5 (Pyridine)~7.6dd1HCoupled to both H-4 and H-6.
-SO₂NH -~10.5s (broad)1HChemical shift can be variable and the peak may be broad due to quadrupole effects and chemical exchange.[5]
-NHNH₂ ~9.6 & ~4.5s (broad)3HThe two NH₂ protons may be diastereotopic and appear as separate broad signals, or a single broad signal, depending on the solvent and temperature. Their chemical shifts are highly dependent on concentration and temperature.[5]

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-3 (Pyridine)~145Quaternary carbon attached to the sulfonyl group, expected to be downfield.
C-2 (Pyridine)~150Deshielded due to proximity to the nitrogen atom.
C-6 (Pyridine)~148Also deshielded by the adjacent nitrogen.
C-4 (Pyridine)~125Influenced by the sulfonyl group.
C-5 (Pyridine)~135Aromatic carbon.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid Pyridine-3-sulfonohydrazide sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a high-quality spectrum.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

B. Spectral Interpretation

The IR spectrum of Pyridine-3-sulfonohydrazide will display characteristic absorption bands corresponding to its key functional groups.[9][10][11][12]

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes
N-H stretching (Hydrazide & Sulfonamide)3400-3200Medium-StrongOften appears as multiple, sometimes broad, peaks due to symmetric and asymmetric stretching of the NH₂ group and the single N-H of the sulfonamide.[13]
C-H stretching (Aromatic)3100-3000Medium-WeakCharacteristic of the pyridine ring.[14]
C=N, C=C stretching (Pyridine ring)1600-1450Medium-StrongA series of bands indicating the aromatic nature of the pyridine ring.[13]
S=O stretching (Sulfonamide)1350-1300 (asymmetric) 1180-1150 (symmetric)StrongTwo distinct and strong absorption bands are characteristic of the sulfonyl group.[5]
S-N stretching (Sulfonamide)950-900Medium
C-S stretching760-740Medium[10]

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

A. Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation:

    • Prepare a dilute solution of Pyridine-3-sulfonohydrazide (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Parameters:

    • Mass Spectrometer: An ESI mass spectrometer, which can be coupled to a liquid chromatograph (LC-MS) for sample introduction and purification.[15][16][17]

    • Ionization Mode: Positive ion mode is generally preferred for pyridine-containing compounds as the pyridine nitrogen is readily protonated.[17]

    • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements.

    • Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[18]

B. Spectral Interpretation

The mass spectrum of Pyridine-3-sulfonohydrazide will provide its molecular weight and fragmentation pattern, which can be used to confirm its structure.

  • Molecular Ion: The expected exact mass of Pyridine-3-sulfonohydrazide (C₅H₇N₃O₂S) is approximately 189.0262 g/mol . In positive ion ESI-MS, the most prominent peak will be the protonated molecule ([M+H]⁺) at an m/z of approximately 190.0340.

  • Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Key expected fragment ions include:

    • Loss of NH₂NH₂ (hydrazine): m/z ~158

    • Loss of SO₂: m/z ~126

    • The pyridinium ion: m/z 79[18]

    • Cleavage of the S-N bond.

IV. Synthesis of Spectroscopic Data for Structural Confirmation

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. The data from NMR, IR, and MS should be cross-correlated to build a comprehensive and irrefutable structural assignment for Pyridine-3-sulfonohydrazide.

Caption: Workflow for the spectroscopic confirmation of Pyridine-3-sulfonohydrazide.

The logical relationship for structural elucidation is as follows:

  • MS establishes the molecular formula. High-resolution mass spectrometry provides the accurate mass of the molecule, from which the elemental composition can be determined.

  • IR identifies the key functional groups. The presence of N-H, C=N, S=O, and S-N bonds is confirmed.

  • NMR determines the precise atomic connectivity. ¹H and ¹³C NMR, along with 2D techniques, map out the carbon-hydrogen framework and the positions of substituents on the pyridine ring, ultimately confirming the complete structure.

V. Conclusion

The spectroscopic analysis of Pyridine-3-sulfonohydrazide requires a multi-faceted approach, integrating NMR, IR, and MS data. This guide has outlined the theoretical and practical considerations for each technique, providing a robust framework for the unambiguous structural characterization of this important molecule. Adherence to rigorous experimental protocols and a thorough understanding of spectral interpretation are essential for ensuring the scientific integrity of research and development involving Pyridine-3-sulfonohydrazide and its derivatives.

References

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectroscopic data of compound 3 (δ in ppm, pyridine-d.... Retrieved from [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221. Retrieved from [Link]

  • Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2629-2636. Retrieved from [Link]

  • Kumar, R., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(1), 35-40. Retrieved from [Link]

  • Varghese, B., et al. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 744-747. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of Chromatography B, 865(1-2), 85-92. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 13(2), 1017-1033. Retrieved from [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2008). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Rani, B. L., & Babu, B. H. (2015). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library, 7(7), 8-11. Retrieved from [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2803. Retrieved from [Link]

  • Sławiński, J., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(21), 6485. Retrieved from [Link]

  • Uba, A. I., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria, 47(4). Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Retrieved from [Link]

  • ResearchGate. (2019). Sulfonamide-derived hydrazone compounds and their Pd (II) complexes: Synthesis, spectroscopic characterization, X-ray structure determination, in vitro antibacterial activity and computational studies. Retrieved from [Link]

  • Sławiński, J., et al. (2013). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 18(7), 8349-8371. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Sławiński, J., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Retrieved from [Link]

  • Siuzdak, G. (1999). MASS SPECTROMETRY. ADVANCE/LABORATORY. Retrieved from [Link]

  • Kaczmarek, Ł., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Retrieved from [Link]

  • Ishiuchi, S., et al. (2016). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 18(11), 7931-7940. Retrieved from [Link]

  • Shunxiang. (2026). Pyridine sulfur trioxide: a precise tool in the field of drug synthesis. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service. Retrieved from [Link]

  • Asif, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1023. Retrieved from [Link]

  • Dr Venkatesh P. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare. Retrieved from [Link]

Sources

Structural Elucidation and Crystallographic Profiling of Pyridine-3-sulfonohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-sulfonohydrazide (P3SH) is a highly versatile pharmacophore and synthetic intermediate utilized extensively in the development of novel agrochemicals and pharmaceuticals. Characterized by an electron-deficient pyridine ring coupled with a highly polar, hydrogen-bond-rich sulfonohydrazide moiety, P3SH serves as a critical building block for designing molecules that interact with complex biological targets, such as pyruvate kinase in phytopathogenic fungi [1].

This whitepaper provides an in-depth technical analysis of the crystal structure of P3SH and its derivatives. By dissecting its crystallographic foundations, supramolecular interactions, and self-validating crystallization protocols, this guide equips researchers with the structural insights necessary to leverage P3SH in rational drug design.

Crystallographic Foundations and Molecular Geometry

The structural biology of P3SH is dictated by the unique stereoelectronic properties of the sulfonohydrazide group (


). Understanding the precise spatial arrangement of this moiety is critical for predicting its behavior in solid-state packing and biological docking.
Molecular Conformation

In the crystalline state, the sulfur atom of the sulfonyl group adopts a distorted tetrahedral geometry. The


 bond angle typically expands beyond the ideal 109.5° (often reaching ~119-120°) due to the strong electrostatic repulsion between the oxygen lone pairs. Consequently, the 

angles are compressed. The

bond length generally measures around 1.63–1.65 Å, indicating a single bond character with restricted rotation due to the adjacent highly electronegative oxygen atoms.
Representative Crystallographic Data

While the bare P3SH molecule is often derivatized to improve stability, its derivatives (such as psoralen-sulfonohydrazide hybrids) have been extensively characterized via single-crystal X-ray diffraction (e.g., CCDC: 2119934) [1]. Below is a synthesized table of representative crystallographic parameters expected for P3SH-core derivatives.

ParameterRepresentative Value / RangeCrystallographic Significance
Crystal System Monoclinic / TriclinicCommon for asymmetric sulfonamides allowing dense packing.
Space Group

or

Facilitates extensive inversion-related hydrogen bonding networks.
Radiation Source Mo K

(

Å)
Standard for small organic molecules to minimize X-ray absorption [2].
S-N Bond Length ~1.64 ÅConfirms the integrity of the sulfonohydrazide linkage.
N-N Bond Length ~1.41 ÅCharacteristic of the hydrazine moiety, critical for donor capacity.
O-S-O Angle ~119.5°Demonstrates VSEPR-predicted lone pair repulsion.

Supramolecular Architecture and Intermolecular Interactions

The true power of the P3SH structural motif lies in its ability to form robust, multidimensional supramolecular networks. The molecule possesses multiple hydrogen bond donors (the


 and 

protons) and acceptors (the sulfonyl oxygen atoms and the pyridine nitrogen).
The Hydrogen Bonding Network

The primary driving force in the crystal packing of P3SH is the intermolecular


 hydrogen bonding. The terminal 

group acts as a bifurcated donor, interacting with the sulfonyl oxygens of adjacent molecules. Furthermore, the pyridine nitrogen serves as a strong hydrogen bond acceptor, often engaging with the internal

of the sulfonohydrazide group (

). This creates a rigid 2D or 3D lattice that significantly influences the compound's melting point and solubility.

H_Bonding MoleculeA Molecule A P3SH Core MoleculeB Molecule B P3SH Core MoleculeA->MoleculeB N-H···O (Sulfonyl) MoleculeC Molecule C P3SH Core MoleculeB->MoleculeC N-H···N (Pyridine) MoleculeC->MoleculeA π-π Stacking

Caption: Schematic of the supramolecular interactions governing the P3SH crystal lattice.

Stacking Interactions

Beyond hydrogen bonding, the planar pyridine rings engage in offset face-to-face or edge-to-face


 stacking. The electron-withdrawing nature of the sulfonyl group depletes the electron density of the pyridine ring, often favoring interactions with electron-rich aromatic systems in co-crystals or biological binding pockets.

Self-Validating Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, the synthesis and purification of P3SH must be rigorously controlled. The following protocol emphasizes causality—explaining why each step is performed to ensure a self-validating workflow.

Synthesis Workflow
  • Nucleophilic Substitution: React pyridine-3-sulfonyl chloride with an excess of hydrazine hydrate in a non-nucleophilic solvent (e.g., dichloromethane or THF) at 0–5 °C.

    • Causality: Low temperatures prevent the over-alkylation of the hydrazine and suppress the formation of symmetrical sulfonyl hydrazides (dimers).

  • Purification: Purify the crude mixture via flash column chromatography on silica gel (200−300 mesh) using a petroleum ether (PE) to ethyl acetate (EA) gradient (typically PE:EA = 4:1 to 1:1) [2].

    • Validation: Prior to crystallization, the product must be validated via

      
      H NMR. The highly deshielded sulfonohydrazide protons (
      
      
      
      and
      
      
      ) typically appear as distinct singlets/broad peaks between
      
      
      8.0–10.5 ppm in DMSO-
      
      
      , confirming the functional group's integrity [1].
Single-Crystal Growth
  • Solvent Selection: Dissolve the purified P3SH in a binary solvent system, such as Methanol/Dichloromethane (1:2 v/v).

    • Causality: Methanol disrupts premature intermolecular hydrogen bonding, ensuring complete dissolution, while DCM provides a volatile component for controlled supersaturation.

  • Slow Evaporation: Place the solution in a loosely capped vial (pierced septum) at ambient temperature (20–25 °C) in a vibration-free environment.

  • Harvesting: After 3–7 days, harvest the resulting colorless block or needle-like crystals. Mount immediately using perfluoropolyether oil to prevent atmospheric moisture absorption, which can degrade the hydrogen-bonded lattice.

Workflow Start Pyridine-3-sulfonyl Chloride + Hydrazine Hydrate Reaction Nucleophilic Substitution (0-5°C, THF/DCM) Start->Reaction Dropwise addition Purification Flash Chromatography (PE:EA Eluent) Reaction->Purification Crude isolation Crystallization Slow Evaporation (MeOH/DCM) Purification->Crystallization Purified P3SH XRD Single Crystal X-Ray Diffraction (Mo Kα) Crystallization->XRD Quality Crystals

Caption: Workflow for the synthesis and single-crystal growth of Pyridine-3-sulfonohydrazide.

Applications in Drug Discovery: Pharmacophore Mapping

The crystallographic data of P3SH directly translates to its utility in rational drug design. The nitrogen atom of the sulfonyl hydrazine acts as an electron-rich group capable of forming targeted hydrogen bonds with various enzyme residues [1].

Recent studies have highlighted the efficacy of sulfonohydrazide derivatives in targeting Pyruvate Kinase (PK) in phytopathogenic fungi (e.g., Botrytis cinerea). The structural rigidity provided by the


 group, combined with the hydrogen-bonding capability of the hydrazide, allows these molecules to act as potent competitive inhibitors.

Pharmacophore P3SH P3SH Derivative Sulfonyl Sulfonyl Group (H-Bond Acceptor) P3SH->Sulfonyl Hydrazide Hydrazide Group (H-Bond Donor) P3SH->Hydrazide Pyridine Pyridine Ring (π-Interaction) P3SH->Pyridine Target Target Enzyme (e.g., Pyruvate Kinase) Sulfonyl->Target Binds Active Site Residues Hydrazide->Target Anchors via H-bonds Pyridine->Target Hydrophobic Pocket

Caption: Pharmacophore mapping of P3SH derivatives within biological target sites.

By utilizing the exact atomic coordinates derived from X-ray crystallography, computational chemists can perform high-fidelity molecular docking simulations. The precise mapping of the


 angle and the 

vector ensures that in silico models accurately reflect the steric and electronic realities of the P3SH molecule, thereby accelerating the hit-to-lead optimization process.

References

  • Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Supporting Information For: Pyridine-3-sulfonohydrazide Synthesis and X-ray Diffraction. Amazon S3 / Scientific Supporting Data. Available at: [Link]

Technical Guide: Biological Activities of Pyridine Sulfonohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of pyridine sulfonohydrazide derivatives , a specialized class of heterocyclic compounds bridging the pharmacophoric properties of pyridine rings and sulfonohydrazide (–SO₂NHNH₂) moieties. Unlike simple sulfonamides, the sulfonohydrazide linker offers unique chemical reactivity, serving as a precursor for hydrazones and pyrazoles, and exhibiting distinct metal-chelating capabilities.

This document details their synthesis, validated biological activities (antimicrobial, anticancer, and enzyme inhibition), and critical Structure-Activity Relationships (SAR).[1] It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for drug discovery.

Chemical Architecture & Synthesis

The core scaffold consists of a pyridine ring substituted with a sulfonyl group attached to a hydrazine moiety. This structure is amphoteric and capable of forming stable complexes with metal ions (Zn²⁺, Cu²⁺), a feature central to its mechanism of action against metalloenzymes like Carbonic Anhydrase (CA).

General Synthetic Workflow

The most robust synthetic route involves the nucleophilic attack of hydrazine hydrate on a pyridine-sulfonyl chloride precursor.

General Reaction Scheme:

  • Chlorosulfonation: Pyridine (or substituted pyridine) is treated with chlorosulfonic acid (ClSO₃H) to generate pyridine-sulfonyl chloride.

  • Hydrazinolysis: The sulfonyl chloride reacts with hydrazine hydrate (N₂H₄·H₂O) in a polar solvent (ethanol or THF) at 0–5°C to yield the sulfonohydrazide.

  • Derivatization (Optional): Condensation with aldehydes/ketones yields sulfonohydrazones , while cyclization with 1,3-dicarbonyls yields sulfonyl-pyrazoles .

Visualization of Chemical Space

The following diagram illustrates the core scaffold and primary modification sites for SAR optimization.

ChemicalStructure Core Pyridine Ring (Electronic Modulation) Linker Sulfonyl Group (-SO2-) Core->Linker C-S Bond Hydrazide Hydrazide Moiety (-NHNH2) Linker->Hydrazide S-N Bond Target1 Derivatization: Hydrazones (Schiff Bases) Hydrazide->Target1 + Aldehyde Target2 Cyclization: Pyrazoles Hydrazide->Target2 + Diketone Activity Biological Outcome: Metal Chelation & H-Bonding Hydrazide->Activity Pharmacophore Target1->Activity Target2->Activity

Caption: Core architecture of pyridine sulfonohydrazides showing synthesis vectors for hydrazones and pyrazoles.

Biological Activities & Mechanisms[1][2][3][4][5][6][7]

Carbonic Anhydrase (CA) Inhibition

Pyridine sulfonohydrazides are potent inhibitors of human Carbonic Anhydrase (hCA), particularly the tumor-associated isoforms hCA IX and hCA XII .[1][2][3][4]

  • Mechanism: The sulfonohydrazide moiety (specifically the terminal -NH₂) acts as a Zinc Binding Group (ZBG). It coordinates with the Zn²⁺ ion in the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis.

  • Selectivity: Substitutions on the pyridine ring (e.g., 4-substituted pyridine-3-sulfonamides) modulate selectivity, allowing discrimination between cytosolic isoforms (hCA I, II) and transmembrane tumor isoforms (hCA IX).[4]

Anticancer Activity

Beyond CA inhibition, these derivatives exhibit cytotoxicity against various cancer cell lines (MCF-7, HeLa, HCT-116).

  • Tubulin Polymerization Inhibition: Certain sulfonohydrazide derivatives (especially those derivatized into sulfonylureas or pyrazoles) bind to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase.

  • VEGFR-2 Inhibition: Pyridine derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby suppressing tumor angiogenesis.[1]

Antimicrobial Properties

Hydrazone derivatives of pyridine sulfonohydrazides show significant bacteriostatic and fungistatic activity.

  • Target: Disruption of bacterial cell wall synthesis and inhibition of metabolic enzymes (e.g., dihydropteroate synthase, similar to classical sulfonamides).

  • Spectrum: Active against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[5][6]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of structural modifications on biological potency.

Structural DomainModificationEffect on Activity
Pyridine Ring Electron-Withdrawing Groups (e.g., -Cl, -NO₂) at C4Increases acidity of sulfonamide NH; enhances CA inhibition potency.
Bulky Groups (e.g., Phenyl) at C2/C6Reduces potency due to steric hindrance in the enzyme active site.
Sulfonyl Linker Replacement with Carbonyl (-CO-)Generally reduces CA inhibitory activity; shifts profile to anti-inflammatory.
Hydrazide Nitrogen Formation of Hydrazones (Schiff Bases)Significantly increases antimicrobial and anticancer activity by improving lipophilicity and cell permeability.
Cyclization to PyrazolesEnhances metabolic stability and selectivity for hCA IX over hCA II.

Experimental Protocols

Protocol A: Synthesis of Pyridine-3-Sulfonohydrazide

Objective: To synthesize the core scaffold from pyridine-3-sulfonyl chloride.

  • Preparation: Dissolve pyridine-3-sulfonyl chloride (10 mmol) in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add hydrazine hydrate (80%, 20 mmol) over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

  • Work-up: Evaporate the solvent under reduced pressure. Pour the residue into ice-cold water (50 mL).

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol to obtain pure pyridine-3-sulfonohydrazide.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Look for singlet/broad peaks at ~9.5 ppm (-SO₂NH-) and ~4.5 ppm (-NH₂).

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (Ki) against hCA isoforms.

  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na₂SO₄ (20 mM), and purified hCA enzyme.

  • Substrate: CO₂ saturated water.

  • Procedure:

    • Incubate the enzyme with the test compound (pyridine sulfonohydrazide derivative) for 15 minutes at room temperature.

    • Mix the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow spectrophotometer.

  • Measurement: Monitor the acidification rate (change in absorbance of phenol red at 557 nm) for the reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.

  • Calculation: Determine the IC₅₀ from the dose-response curve and convert to Ki using the Cheng-Prusoff equation:

    
    .
    

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism for anticancer activity: CA IX inhibition and Tubulin disruption.

Mechanism Compound Pyridine Sulfonohydrazide Derivative CA_ActiveSite hCA IX Active Site (Zn2+ Ion) Compound->CA_ActiveSite Target 1 Tubulin Tubulin Protein Compound->Tubulin Target 2 Binding Coordination of Sulfonohydrazide Nitrogen CA_ActiveSite->Binding pH_Reg Disruption of pH Regulation (Intracellular Acidification) Binding->pH_Reg Apoptosis Apoptosis / Cell Death pH_Reg->Apoptosis Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Mitosis G2/M Phase Arrest Polymerization->Mitosis Mitosis->Apoptosis

Caption: Dual anticancer mechanism targeting hCA IX acidification and tubulin dynamics.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Carbonic anhydrase inhibitors.[2][3] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives. PubMed. Available at: [Link]

Sources

In Silico Prediction and Profiling of Pyridine-3-sulfonohydrazide Properties: A Computational Framework for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-sulfonohydrazide (CAS 65227-53-4) is a highly versatile pharmacophore and synthetic intermediate utilized in the development of novel 1[1]. The transition from traditional trial-and-error synthesis to rational, structure-based drug design requires robust computational modeling. As a Senior Application Scientist, I present this whitepaper to establish a rigorous, self-validating in silico methodology for predicting the physicochemical, electronic, and target-binding properties of this scaffold. By integrating Quantum Mechanics (QM), ADMET profiling, and Molecular Docking, researchers can systematically transition from computational hypotheses to bench-level synthesis with high fidelity.

Structural Causality and Pharmacophoric Significance

To computationally model Pyridine-3-sulfonohydrazide, one must first understand the causality behind its structural components:

  • Pyridine Ring: Provides a rigid, aromatic framework capable of

    
     stacking within hydrophobic protein pockets. The nitrogen atom acts as a strong hydrogen bond acceptor.
    
  • Sulfonohydrazide Group (-SO₂NHNH₂): Acts as a potent hydrogen bond donor and acceptor. The terminal amine (-NH₂) is highly nucleophilic, making it an ideal anchor for synthesizing Schiff bases or acyl derivatives[1]. Furthermore, the sulfonyl group is a known bioisostere for carboxylic acids, enhancing metabolic stability while maintaining target affinity in enzymes like 2[2].

In Silico Physicochemical & ADMET Profiling

Causality: Before initiating costly synthesis campaigns, it is imperative to ascertain whether Pyridine-3-sulfonohydrazide and its derivatives comply with Lipinski's Rule of Five and exhibit favorable pharmacokinetic profiles. The polar surface area (PSA) contributed by the sulfonohydrazide group must be balanced by the lipophilicity of subsequent substitutions to ensure cellular permeability.

Table 1: Computed Physicochemical Properties of Pyridine-3-sulfonohydrazide
PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight (MW) 173.20 g/mol Highly favorable for lead optimization (MW < 500 Da).
LogP (Octanol/Water) -0.4 to 0.1Hydrophilic; requires lipophilic derivatization for oral absorption.
H-Bond Donors (HBD) 3 (-NH, -NH₂)Strong target anchoring; must monitor to avoid poor permeability.
H-Bond Acceptors (HBA) 4 (Pyridine N, 2x O, Hydrazide N)Excellent potential for kinase/protease active site binding.
Topological Polar Surface Area ~86.3 ŲGood membrane permeability (Optimal TPSA < 140 Ų).
Rotatable Bonds 2High rigidity, minimizing entropic penalty upon target binding.
Protocol 1: Step-by-Step ADMET Prediction Workflow

This protocol acts as a self-validating system by cross-referencing predicted partition coefficients with known experimental data of standard sulfonamides.

  • Ligand Preparation: Generate the 3D conformer of Pyridine-3-sulfonohydrazide (SMILES: c1cc(cnc1)S(=O)(=O)NN) using a tool like RDKit or LigPrep.

  • Protonation State Assignment: Utilize Epik (Schrödinger) or MoKa to determine the dominant protonation state at physiological pH (7.4). The pyridine nitrogen typically has a pKa ~5.2, meaning it remains largely unprotonated in systemic circulation.

  • Property Calculation: Submit the minimized structure to an ADMET predictor (e.g., SwissADME, pkCSM) to calculate Caco-2 permeability, human intestinal absorption (HIA), and 3[3].

  • Validation: Cross-reference the predicted LogP with experimental partitioning data of known sulfonamides to calibrate the predictive model.

Quantum Mechanical (QM) Profiling: Electronic Properties

Causality: The reactivity of Pyridine-3-sulfonohydrazide during derivatization is governed by its frontier molecular orbitals (FMOs). Density Functional Theory (DFT) calculations reveal the HOMO-LUMO energy gap, mapping the nucleophilic hotspots (HOMO) and electrophilic sites (LUMO). This dictates regioselectivity during the synthesis of derivatives.

Protocol 2: DFT Optimization Protocol
  • Initial Geometry: Import the 3D structure into a QM suite (e.g., Gaussian 16 or ORCA).

  • Basis Set Selection: Apply the B3LYP functional with a 6-311G(d,p) basis set. This level of theory provides an optimal balance between computational cost and accuracy for sulfonamide derivatives.

  • Solvation Modeling: Implement the Conductor-like Polarizable Continuum Model (CPCM) using water as the solvent to simulate physiological conditions.

  • Frequency Calculation: Perform vibrational frequency analysis to ensure the optimized geometry represents a true energy minimum (absence of imaginary frequencies).

  • Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize electron-rich regions (red, localized on the sulfonyl oxygens) and electron-deficient regions (blue, localized on the hydrazide protons), guiding the rational design of target interactions.

DFT_Workflow Geom 3D Geometry Optimization (B3LYP/6-311G**) Freq Frequency Calculation (Zero-Point Energy & Minima) Geom->Freq HOMO HOMO-LUMO Gap Analysis (Chemical Reactivity Index) Freq->HOMO MEP Molecular Electrostatic Potential (Binding Site Prediction) Freq->MEP Output Electronic Property Profile & Synthesis Guidance HOMO->Output MEP->Output

QM workflow for predicting electronic and reactive properties of sulfonohydrazides.

Target-Based Molecular Docking Studies

Causality: Sulfonohydrazide derivatives exhibit significant polypharmacology, acting as inhibitors for enzymes such as COX-2 (anti-inflammatory), AChE (neuroprotective), and even 4[4]. Molecular docking simulates the binding pose and calculates the binding free energy (


), allowing scientists to rank derivatives prior to synthesis.
Protocol 3: Molecular Docking and Pose Evaluation
  • Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank. Remove co-crystallized water molecules (unless structurally conserved), add polar hydrogens, and assign Gasteiger charges[2].

  • Grid Generation: Define the receptor grid box centered on the active site (e.g., the catalytic triad of AChE or the hydrophobic channel of COX-2), ensuring dimensions are large enough to accommodate the ligand (typically 20×20×20 Å).

  • Ligand Docking: Execute the docking simulation using 5[5]. Allow full flexibility of the sulfonohydrazide rotatable bonds.

  • Scoring and Interaction Analysis: Extract poses with binding energies

    
     kcal/mol. Analyze the 2D/3D interaction diagrams for critical hydrogen bonds (e.g., interactions between the sulfonyl oxygens and Arg/His residues) and 
    
    
    
    stacking involving the pyridine ring[5].

Docking_Workflow LigPrep Ligand Preparation (Pyridine-3-sulfonohydrazide) Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking ProtPrep Target Protein Prep (e.g., COX-2, AChE, SARS-CoV-2 S) Grid Receptor Grid Generation (Active Site Definition) ProtPrep->Grid Grid->Docking Scoring Scoring & Pose Analysis (Binding Energy & H-Bonds) Docking->Scoring MD Molecular Dynamics Simulation (100 ns, RMSD/RMSF Stability) Scoring->MD Lead Lead Optimization & Bench Synthesis MD->Lead

Workflow for in silico molecular docking and dynamic simulation of target interactions.

Experimental Validation & Synthesis Correlation

In silico models are only as robust as their experimental validation. The computational insights directly inform the synthetic strategy. For instance, the high nucleophilicity of the terminal nitrogen in Pyridine-3-sulfonohydrazide (predicted via DFT) is exploited in the laboratory to synthesize novel 6[6].

Typical synthetic validation involves reacting 7[7] with hydrazine hydrate to yield the base scaffold, followed by condensation with substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid. The resulting derivatives are then subjected to in vitro enzymatic assays (e.g., COX-2 or AChE inhibition assays) to calculate IC₅₀ values, closing the loop between computational prediction and biological reality[2][6].

Conclusion

The rational design of Pyridine-3-sulfonohydrazide derivatives relies heavily on a synergistic in silico framework. By rigorously applying ADMET profiling, QM/DFT calculations, and molecular docking, drug development professionals can predict the pharmacological trajectory of these compounds with high accuracy. This self-validating computational pipeline not only accelerates the discovery of potent anti-inflammatory, antimicrobial, and antiviral agents but also significantly reduces the attrition rate in early-stage drug development.

References

  • Source: nih.
  • Source: nih.
  • Source: msa.edu.
  • In Silico Docking Studies of N'-(5-Bromo-2-hydroxybenzylidene)
  • Source: uobaghdad.edu.
  • Source: nih.
  • Source: google.

Sources

Methodological & Application

Application Note: Optimized Protocol for the Synthesis of N-Substituted Pyridine-3-sulfonohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Sulfonohydrazides are highly versatile pharmacophores and synthetic intermediates. Specifically, pyridine-3-sulfonohydrazide derivatives exhibit a broad spectrum of biological activities, including potent fungicidal, antitumor, and antiviral properties 1. The electron-rich nitrogen atoms of the sulfonyl hydrazine moiety readily form hydrogen bonds with enzymatic residues, making them excellent candidates for targeted drug design.

The synthesis of N-substituted pyridine-3-sulfonohydrazides relies on the nucleophilic substitution (


-like) of pyridine-3-sulfonyl chloride by an N-substituted hydrazine (e.g., phenylhydrazine or methylhydrazine)2.
Causality in Experimental Design
  • Regioselectivity: Monosubstituted hydrazines (

    
    ) possess two nucleophilic centers. The terminal, unsubstituted amine (
    
    
    
    ) is sterically less hindered and generally more nucleophilic than the substituted secondary amine. Consequently, the reaction predominantly yields the
    
    
    -substituted pyridine-3-sulfonohydrazide (
    
    
    ).
  • Temperature Control (0 °C to RT): The reaction between sulfonyl chlorides and hydrazines is highly exothermic. Initiating the reaction at 0 °C suppresses the formation of bis-sulfonylated byproducts and prevents the thermal degradation of the sensitive hydrazine precursor.

  • Acid Scavenging (Base Selection): The reaction generates one equivalent of hydrochloric acid (

    
    ). If unneutralized, 
    
    
    
    protonates the unreacted hydrazine, rendering it non-nucleophilic and stalling the reaction. Triethylamine (TEA) or pyridine is employed as an acid scavenger to drive the reaction to completion 3.

Reaction Workflow & Pathway Visualization

SynthesisWorkflow Start Pyridine-3-sulfonyl chloride (Electrophile) Reaction Nucleophilic Substitution Solvent: THF, 0°C to RT Start->Reaction Hydrazine N-Substituted Hydrazine (Nucleophile) Hydrazine->Reaction Base Base (e.g., TEA) (Acid Scavenger) Base->Reaction Workup Aqueous Workup (EtOAc / H2O) Reaction->Workup TLC Monitoring Purification Flash Chromatography Workup->Purification Crude Extract Product N-Substituted Pyridine-3-sulfonohydrazide Purification->Product Pure Compound

Workflow for the synthesis of N-substituted pyridine-3-sulfonohydrazides.

Quantitative Data: Optimization of Reaction Conditions

To ensure maximum yield and minimize purification bottlenecks, various solvent and base combinations were evaluated. The table below summarizes the optimization parameters for the synthesis of a model compound, N-phenylpyridine-3-sulfonohydrazide.

SolventBase (Equivalents)Temperature ProfileTime (h)Isolated Yield (%)Observation / Causality
THF TEA (1.5 eq) 0 °C

RT
2.0 85% Optimal; clean conversion, easy solvent removal.
DCMPyridine (2.0 eq)0 °C

RT
3.082%Good yield, but pyridine removal during workup is tedious.
PyridineNone (Solvent acts as base)RT12.075%Exothermic degradation observed; high boiling point complicates isolation.
Ethanol

(1.5 eq)
Reflux4.045%Hydrolysis of sulfonyl chloride to sulfonic acid competes with substitution.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Intermediate checks (TLC) and specific workup conditions ensure that unreacted starting materials are systematically eliminated.

Materials Required
  • Electrophile: Pyridine-3-sulfonyl chloride (

    
    )
    
  • Nucleophile: N-phenylhydrazine (or other N-substituted hydrazine) (

    
    )
    
  • Base: Triethylamine (TEA) (

    
    )
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (

    
    )
    
  • Workup Reagents: Ethyl acetate (EtOAc), saturated aqueous

    
    , brine, anhydrous 
    
    
    
    .
Methodology

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a

    
     two-neck round-bottom flask under an inert argon or nitrogen atmosphere.
    
  • Add

    
     of anhydrous THF to the flask, followed by 
    
    
    
    of the N-substituted hydrazine.
  • Inject

    
     of anhydrous TEA into the stirring solution.
    
  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Step 2: Addition of the Electrophile

  • Dissolve

    
     of pyridine-3-sulfonyl chloride in 
    
    
    
    of anhydrous THF.
  • Critical Step: Add the sulfonyl chloride solution dropwise to the cooled hydrazine mixture over 15 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of di-substituted sulfonohydrazide byproducts.

Step 3: Reaction Maturation and Monitoring

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (RT).

  • Stir the mixture for 1.5 to 2 hours.

  • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1 v/v) solvent system. The disappearance of the high-

    
     pyridine-3-sulfonyl chloride spot indicates reaction completion.
    

Step 4: Quenching and Extraction

  • Quench the reaction by adding

    
     of saturated aqueous 
    
    
    
    . This neutralizes any residual acid and solubilizes triethylamine hydrochloride salts.
  • Transfer the mixture to a separatory funnel and extract with EtOAc (

    
    ).
    
  • Combine the organic layers and wash sequentially with distilled water (

    
    ) and brine (
    
    
    
    ).
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    

Step 5: Purification and Isolation

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc (typically starting at 3:1 and ramping to 1:1).

  • Collect the product fractions, concentrate, and dry under a high vacuum to yield the pure N-substituted pyridine-3-sulfonohydrazide as a solid.

Analytical Characterization Guidelines

To confirm the structural integrity of the synthesized compound, perform the following analyses:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the highly deshielded pyridine protons (typically
    
    
    7.50 - 9.00 ppm). The two distinct
    
    
    protons of the sulfonohydrazide linkage will appear as broad singlets, often exchanging with
    
    
    . The highly acidic
    
    
    proton typically resonates downfield (
    
    
    9.50 - 10.50 ppm).
  • 
    C NMR (100 MHz, DMSO-
    
    
    
    ):
    Verify the presence of the five unique carbon signals of the pyridine ring, alongside the carbons of the N-substituent.
  • LC-MS: Confirm the mass of the product. The electrospray ionization (ESI) should show a distinct

    
     or 
    
    
    
    peak corresponding to the calculated exact mass of the specific N-substituted pyridine-3-sulfonohydrazide.

References

  • Source: National Institutes of Health (PMC)
  • Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides Source: ResearchGate URL
  • 3-Pyridinesulfonyl Azide: A Useful Reagent for Radical Azidation Source: ResearchGate URL

Sources

"using Pyridine-3-sulfonohydrazide in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of Pyridine-3-sulfonohydrazide (PySH) in the synthesis of heterocyclic scaffolds. While


-toluenesulfonohydrazide (tosylhydrazide) is the industry standard, the pyridine analog offers distinct advantages: enhanced water solubility of byproducts, unique coordination capabilities in metal-catalyzed reactions, and access to difficult-to-synthesize 3-substituted pyridine motifs via desulfitative coupling.

Introduction & Strategic Utility

Pyridine-3-sulfonohydrazide (PySH) is a bifunctional reagent serving two primary roles in modern organic synthesis:

  • A "Clean" Auxiliary: In the synthesis of 1,2,3-thiadiazoles (Hurd-Mori reaction) and Bamford-Stevens/Shapiro reactions, the pyridine-3-sulfinic acid byproduct is amphoteric and water-soluble, simplifying purification compared to the lipophilic

    
    -toluenesulfinic acid.
    
  • A Stable 3-Pyridyl Synthon: Pyridine-3-boronic acids are notoriously unstable (protodeboronation). PySH serves as a stable, crystalline precursor to pyridine-3-sulfinates , which are superior nucleophiles for Pd-catalyzed cross-coupling to generate 3-arylpyridines.

Reagent Preparation (Protocol A)

Commercially available PySH can be expensive or variable in quality. For consistent results in sensitive catalytic cycles, fresh synthesis from pyridine-3-sulfonyl chloride is recommended.

Workflow Diagram: Reagent Synthesis

PySH_Synthesis Start Pyridine-3-sulfonic Acid Step1 Activation (PCl5/POCl3, Reflux) Start->Step1 Inter Pyridine-3-sulfonyl Chloride (Unstable Intermediate) Step1->Inter Chlorination Step2 Hydrazinolysis (NH2NH2·H2O, 0°C) Inter->Step2 Nucleophilic Subst. Product Pyridine-3-sulfonohydrazide (Crystalline Solid) Step2->Product Precipitation

Caption: Step-wise synthesis of Pyridine-3-sulfonohydrazide from sulfonic acid precursor.

Experimental Protocol
  • Chlorination: Suspend pyridine-3-sulfonic acid (10.0 g, 63 mmol) in PCl

    
     (1.5 equiv) and POCl
    
    
    
    (5 mL). Reflux for 3 hours at 120°C.
  • Workup 1: Concentrate in vacuo. Pour residue onto crushed ice/water. Extract immediately with CH

    
    Cl
    
    
    
    (DCM). Wash with cold NaHCO
    
    
    (aq). Dry over Na
    
    
    SO
    
    
    . Note: The sulfonyl chloride is prone to hydrolysis; proceed immediately.
  • Hydrazinolysis: Dissolve the crude sulfonyl chloride in THF (50 mL) and cool to -10°C.

  • Addition: Add hydrazine hydrate (2.5 equiv) dropwise over 20 mins. The reaction is exothermic.

  • Isolation: Stir at 0°C for 1 hour. The product precipitates as a white/off-white solid. Filter, wash with cold water and ethanol.

  • Yield: Typically 85-92%. Store at 4°C.

Application 1: Pd-Catalyzed Desulfitative Cross-Coupling

This is the high-value application. 3-Substituted pyridines are critical drug pharmacophores but difficult to access via Suzuki coupling due to the instability of 3-pyridylboronates. PySH acts as a "masked" sulfinate, releasing SO


 to form a C-C bond.
Mechanism of Action

The sulfonohydrazide is first converted to the sulfinate (in situ or pre-step), which then undergoes transmetallation with Palladium, extrudes SO


, and couples with an aryl halide.
Comparative Data: Boronate vs. Sulfinate Coupling
ParameterPyridine-3-boronic acidPyridine-3-sulfinate (from PySH)
Stability Low (Rapid protodeboronation)High (Bench stable solid)
Atom Economy Poor (Requires excess reagent)High (Stoichiometric usage)
Catalyst Load High Pd loading (5-10 mol%)Moderate Pd loading (1-5 mol%)
Scope Limited steric toleranceTolerates ortho-substituents
Protocol B: Synthesis of 3-Arylpyridines

Reaction: Py-3-SO2NHNH2 + Ar-Br ->[Pd] Py-3-Ar + N2 + SO2

  • Pre-treatment (Optional but Recommended): Convert PySH to the sodium sulfinate salt by treating with NaOH/MeOH and precipitating with ether. This removes the hydrazine moiety which can sometimes reduce Pd(II) prematurely.

    • Alternative: Use PySH directly with 2.5 equiv of K

      
      CO
      
      
      
      .
  • Setup: In a pressure vial, combine:

    • Pyridine-3-sulfonohydrazide (1.2 mmol)

    • Aryl Bromide (1.0 mmol)

    • Pd(OAc)

      
       (5 mol%)[1]
      
    • PCy

      
       (Tricyclohexylphosphine) (10 mol%) or XPhos (for sterically hindered substrates).
      
    • K

      
      CO
      
      
      
      (2.0 equiv)
    • 1,4-Dioxane (anhydrous, 4 mL)

  • Execution: Seal and heat to 140°C for 16 hours. Note: High temperature is required for the desulfinylation step (extrusion of SO2).

  • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Application 2: Synthesis of 1,2,3-Thiadiazoles (Hurd-Mori Variant)

The reaction of


-methylene ketones with PySH yields hydrazones, which undergo cyclization with thionyl chloride (SOCl

) to form 1,2,3-thiadiazoles. The pyridine sulfonyl group acts as an activating group that is cleaved during ring closure.
Pathway Diagram: Hurd-Mori Cyclization

HurdMori Ketone Acetophenone (Alpha-methylene ketone) Hydrazone Sulfonylhydrazone Intermediate Ketone->Hydrazone Condensation (-H2O) PySH Pyridine-3-sulfonohydrazide PySH->Hydrazone Condensation (-H2O) Product 4-Phenyl-1,2,3-thiadiazole Hydrazone->Product Hurd-Mori Reaction Byprod Pyridine-3-sulfinyl chloride (Byproduct) Hydrazone->Byprod Cleavage Thionyl SOCl2 (Cyclizing Agent) Thionyl->Product Reagent

Caption: Mechanism of 1,2,3-thiadiazole formation using PySH as the hydrazone carrier.

Protocol C: One-Pot Thiadiazole Synthesis
  • Hydrazone Formation: Reflux ketone (10 mmol) and PySH (10 mmol) in Ethanol (20 mL) with catalytic acetic acid for 2 hours. Cool to crystallize the hydrazone.

  • Cyclization: Suspend the dried hydrazone (5 mmol) in DCM (10 mL).

  • Addition: Cool to 0°C. Add neat Thionyl Chloride (SOCl

    
    , 5 mL) dropwise.
    
  • Reaction: Allow to warm to room temperature, then reflux for 1 hour. Evolution of HCl and SO

    
     gas will be observed.
    
  • Purification: Quench carefully with sat. NaHCO

    
    . Extract with DCM.[2][3] The pyridine-sulfinic acid byproduct remains in the aqueous phase (pH dependent), allowing easy isolation of the thiadiazole in the organic layer.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete desulfinylationIncrease temperature to >130°C; Ensure anhydrous dioxane is used.
Pd Black Formation Hydrazine reduction of PdPre-convert PySH to sodium sulfinate salt or increase oxidant/base load.
Impure Sulfonyl Chloride Hydrolysis during workupUse ice-cold water; minimize contact time; dry organic layer thoroughly.
No Cyclization (Thiadiazole) Steric hindrance at alpha-carbonEnsure the ketone has an accessible

-methylene group (-CH2-).

References

  • Pyridine Sulfinates in Cross-Coupling: Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides."[4][5] Chemical Science.

  • Hurd-Mori Reaction Mechanism: Hurd, C. D., & Mori, R. I.[6] (1955). "On Acylhydrazones and 1,2,3-Thiadiazoles." Journal of the American Chemical Society.[6]

  • Synthesis of Sulfonyl Chlorides: BenchChem Protocols. "Synthesis of Pyridine-3-sulfonyl Chloride."

  • Desulfitative Coupling Review: Chemical Reviews and Letters. (2024).[7] "Desulfitative direct (hetero)arylation of C(heteroaryl)."

Sources

"Pyridine-3-sulfonohydrazide as a precursor for medicinal chemistry scaffolds"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyridine-3-sulfonohydrazide as a Precursor for Medicinal Chemistry Scaffolds Content Type: Detailed Application Notes and Protocols

Abstract

Pyridine-3-sulfonohydrazide is a bifunctional reagent bridging the gap between classical heterocyclic chemistry and modern radical cross-coupling. While the pyridine ring provides a privileged scaffold for solubility and hydrogen-bonding in drug discovery (e.g., in carbonic anhydrase inhibitors), the sulfonohydrazide moiety acts as a versatile "chameleon." It can serve as a stable precursor for sulfonyl radicals (avoiding the use of unstable sulfonyl chlorides), a partner for condensation to bioactive hydrazones, or a building block for fused heterocycles. This guide details the synthesis, quality control, and three distinct application workflows for this reagent.

Part 1: Preparation & Quality Control

Commercially available sulfonyl chlorides are often hydrolyzed or degraded. For high-stakes medicinal chemistry, fresh preparation of the hydrazide from 3-aminopyridine is recommended to ensure stoichiometry and avoid side reactions in downstream coupling.

Protocol 1.1: De Novo Synthesis of Pyridine-3-sulfonohydrazide

Rationale: This route utilizes a modified Sandmeyer reaction to generate the sulfonyl chloride in situ, followed by immediate trapping with hydrazine. This avoids the isolation of the moisture-sensitive sulfonyl chloride intermediate.

Reagents:

  • 3-Aminopyridine (10 mmol)

  • 
     (1.2 equiv)
    
  • 
     (saturated solution in acetic acid/HCl) or 
    
    
    
    (source of
    
    
    )
  • 
     (Catalytic, 20 mol%)
    
  • Hydrazine hydrate (

    
    , 80%, 5.0 equiv)
    

Step-by-Step Workflow:

  • Diazotization: Dissolve 3-aminopyridine in conc. HCl (5 mL) at 0°C. Add aqueous

    
     dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
    
  • Chlorosulfonylation: In a separate vessel, mix glacial acetic acid saturated with

    
     (or use sodium metabisulfite in acetic acid) and the copper catalyst. Cool to 10°C.
    
  • Transfer: Cannulate the cold diazonium solution into the

    
     mixture. Caution: Vigorous gas evolution (
    
    
    
    ). Stir at room temperature (RT) for 2 hours until gas evolution ceases.
  • Quench & Extraction: Pour into ice water. Extract immediately with cold Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over

    
    . Do not evaporate to dryness yet.
    
  • Hydrazide Formation: Cool the DCM solution of pyridine-3-sulfonyl chloride to 0°C. Add hydrazine hydrate (excess is critical to prevent bis-sulfonyl hydrazine formation) dropwise.

  • Precipitation: Stir at RT for 1 hour. The product often precipitates. If not, evaporate solvent to 50% volume and add cold ethanol.

  • Filtration: Filter the solid, wash with cold water (to remove hydrazine salts) and diethyl ether.

Quality Control (Self-Validating Metrics):

  • TLC: Run in Ethyl Acetate:Hexane (2:1). The hydrazide is significantly more polar (

    
    ) than the sulfonyl chloride (
    
    
    
    ).
  • Decomposition Check: If the solid turns yellow/orange upon drying, it indicates oxidation to the disulfide or sulfonic acid. Store under Argon at -20°C.

Part 2: The "Sulfonyl-Shuttle" (Radical Cross-Coupling)

Modern medicinal chemistry utilizes sulfonohydrazides as stable surrogates for sulfonyl chlorides in radical reactions. This protocol describes the synthesis of Vinyl Sulfones (Michael acceptors, covalent inhibitors) via oxidative radical coupling.

Protocol 2.1: Synthesis of (E)-3-(styrylsulfonyl)pyridine

Mechanism: Oxidative cleavage of the hydrazide generates a sulfonyl radical (


), which adds to the alkene.

Reagents:

  • Pyridine-3-sulfonohydrazide (1.0 equiv)

  • Styrene (or functionalized alkene) (1.2 equiv)

  • TBAI (Tetrabutylammonium iodide) (20 mol%) - The Catalyst

  • TBHP (tert-Butyl hydroperoxide, 70% aq) (2.0 equiv) - The Oxidant

  • Solvent: DMSO or

    
    
    

Workflow:

  • Charge: Add hydrazide, styrene, and TBAI to a pressure tube.

  • Initiation: Add solvent followed by TBHP. Seal the tube.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Visual Check: The reaction mixture typically transitions from clear to deep amber as iodine species cycle.

  • Workup: Quench with saturated

    
     (to remove iodine). Extract with EtOAc.
    
  • Purification: Column chromatography (Gradient: 10% to 40% EtOAc in Hexane).

Data Presentation: Optimization of Oxidants

Oxidant SystemYield (%)Reaction TimeNotes
TBHP / TBAI 88% 4 h Cleanest profile; Green chemistry compatible.

/ Ag
65%12 hRequires metal removal; lower yield.
DTBP (Di-tert-butyl peroxide)40%24 hRequires higher temp (110°C); decomposition observed.

Part 3: Scaffold Diversification (Hydrazones & Heterocycles)

This section covers the synthesis of bioactive hydrazones (often antimicrobial) and the cyclization to thiadiazoles.

Protocol 3.1: Condensation to Sulfonyl Hydrazones

Application: Library generation for high-throughput screening (HTS).

Workflow:

  • Dissolve Pyridine-3-sulfonohydrazide (1 equiv) in Ethanol.

  • Add Aldehyde (e.g., 4-fluorobenzaldehyde) (1 equiv).

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Reflux for 2 hours.

  • Isolation: Cool to RT. The hydrazone crystallizes out. Filter and wash with cold EtOH.

    • Validation: Disappearance of the

      
       doublet in 
      
      
      
      NMR (approx 4.0 ppm) and appearance of the imine singlet (
      
      
      , approx 8.0-8.5 ppm).
Protocol 3.2: Cyclization to 1,2,3-Thiadiazoles (Hurd-Mori Procedure)

Application: Converting the hydrazone into a rigid heterocycle.

Workflow:

  • Suspend the hydrazone (from 3.1) in Thionyl Chloride (

    
    ) (excess).
    
  • Reflux for 1-3 hours.

    • Caution:

      
       and 
      
      
      
      gas evolved. Use a scrubber.
  • Evaporate excess

    
     under vacuum.
    
  • Neutralize residue with saturated

    
    . Extract with DCM.[1]
    

Part 4: Visualizing the Chemical Logic

The following diagrams illustrate the central role of Pyridine-3-sulfonohydrazide and the mechanistic pathway for radical sulfonylation.

Diagram 1: The Divergent Synthesis Map

G Precursor 3-Aminopyridine Intermediate Pyridine-3-sulfonyl Chloride Precursor->Intermediate Sandmeyer (NaNO2, SO2, Cu) Core Pyridine-3- sulfonohydrazide Intermediate->Core N2H4·H2O (0°C) Prod1 Sulfonyl Hydrazones (Antimicrobial) Core->Prod1 R-CHO (Condensation) Prod2 Vinyl Sulfones (Covalent Inhibitors) Core->Prod2 Alkene + TBHP (Radical Coupling) Prod4 Sulfonamides (Bioisosteres) Core->Prod4 Reduction/Cleavage (Rare) Prod3 1,2,3-Thiadiazoles (Rigid Scaffolds) Prod1->Prod3 SOCl2 (Cyclization)

Caption: Divergent synthesis pathways from the core sulfonohydrazide scaffold.

Diagram 2: Mechanism of Radical Sulfonylation

Mechanism Start Pyridine-3-sulfonohydrazide Radical1 Sulfonyl Radical (Py-SO2•) Start->Radical1 Oxidation (-2H) Gas N2 (Gas) Start->Gas Oxidant TBHP / TBAI Intermediate C-Centered Radical Intermediate Radical1->Intermediate + Styrene Substrate Styrene (Alkene) Product Vinyl Sulfone Intermediate->Product -H• (Oxidation/Elimination)

Caption: Oxidative radical mechanism converting the hydrazide to a vinyl sulfone via N2 extrusion.

References

  • Synthesis of Sulfonyl Hydrazides: Mondal, S., & Mal, P. (2018). Sulfonyl Hydrazides as Sulfonyl Sources in Organic Synthesis. Beilstein Journal of Organic Chemistry, 14, 2270–2292. [Link]

  • Radical Sulfonylation Protocols: Wei, W., et al. (2014). TBAI-Catalyzed Oxidative Coupling of Sulfonylhydrazides with Cinnamic Acids. Organic Letters, 16(24), 6342–6345. [Link]

  • Medicinal Chemistry of Pyridine Sulfonamides: Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery, 7, 168–181. [Link]

  • Biological Activity of Hydrazones: Popiołek, L. (2017). Hydrazide–Hydrazones as Potential Antimicrobial Agents: Overview of the Literature Since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]

  • General Reactivity of Sulfonyl Hydrazides: Liu, Q., et al. (2019). Recent Advances in Sulfonyl Hydrazides: A Versatile Reagent in Organic Synthesis. Organic Chemistry Frontiers, 6, 298–313. [Link]

Sources

Application Note: Comprehensive Antimicrobial Evaluation of Pyridine-3-Sulfonohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. Pyridine-3-sulfonohydrazide represents a highly promising hybrid pharmacophore. The electron-deficient pyridine ring has been shown to effectively inhibit bacterial ATP synthase, significantly reducing pathogen viability [1][1]. Simultaneously, sulfonohydrazide derivatives demonstrate broad-spectrum antimicrobial properties by acting as competitive inhibitors of essential bacterial targets, including diguanylate cyclase, which is critical for biofilm formation [2][2]. Recent studies highlight the efficacy of sulfonohydrazide derivatives against both Gram-positive and Gram-negative bacteria, emphasizing their potential as versatile therapeutic agents [3][3].

This application note provides a self-validating, causality-driven methodology for evaluating the antimicrobial activity of Pyridine-3-sulfonohydrazide derivatives, moving from primary efficacy screening to mammalian safety profiling.

Strategic Assay Sequencing

To accurately classify a compound as a viable lead, testing must follow a logical progression. The minimum inhibitory concentration (MIC) establishes the baseline potency, which is defined as the lowest concentration preventing visible growth [4][4]. This is followed by the Minimum Bactericidal Concentration (MBC) to differentiate cidal from static activity. Finally, cytotoxicity profiling is essential to ensure that the active concentrations do not harm mammalian cells, allowing for the calculation of a robust Selectivity Index (SI) [5][5].

PyridineEvaluation cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Safety & Selectivity MIC Broth Microdilution (MIC Determination) MBC Agar Plating (MBC Determination) MIC->MBC Identify clear wells Cyto Mammalian Cytotoxicity (HEK293 XTT Assay) MIC->Cyto Parallel screening SI Selectivity Index (SI) Calculation MBC->SI Confirm bactericidal Cyto->SI CC50 / MIC

Workflow for evaluating antimicrobial efficacy and mammalian safety of Pyridine-3-sulfonohydrazide.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Broth Microdilution (MIC)

Causality & Rationale: Mueller-Hinton Broth (MHB) is utilized because it is non-selective and low in para-aminobenzoic acid (PABA). Excess PABA can competitively inhibit sulfonamide-like moieties, leading to false negatives. Resazurin dye is incorporated because pyridine derivatives can occasionally precipitate or exhibit intrinsic absorbance that confounds standard OD600 optical readings. Resazurin relies strictly on metabolic reduction (blue to pink) by viable cells.

Self-Validating Controls:

  • Sterility Control (SC): MHB only. Validates aseptic technique.

  • Growth Control (GC): MHB + Bacteria. Validates optimal logarithmic growth.

  • Vehicle Control (VC): MHB + Bacteria + 1% DMSO. Validates that the solvent is not responsible for growth inhibition.

  • Positive Control (PC): MHB + Bacteria + Ciprofloxacin. Validates strain susceptibility.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Pyridine-3-sulfonohydrazide in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a final test range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration never exceeds 1% v/v in any well.

  • Inoculum Preparation: Adjust a fresh bacterial culture (e.g., S. aureus ATCC 25923 or E. coli ATCC 25922) to a 0.5 McFarland standard. Dilute 1:150 in MHB to yield approximately

    
     CFU/mL.
    
  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound (Final inoculum:

    
     CFU/mL).
    
  • Incubation: Incubate the plate at 37°C for 18-20 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic reduction to pink resorufin).

Protocol B: Bactericidal vs. Bacteriostatic Differentiation (MBC)

Causality & Rationale: While MIC indicates growth inhibition, it does not confirm cell death. The MBC assay determines if the Pyridine-3-sulfonohydrazide derivative is bactericidal (kills


 99.9% of the initial inoculum) or merely bacteriostatic.

Step-by-Step Methodology:

  • Sampling: Identify the MIC well and the three wells with concentrations higher than the MIC from Protocol A.

  • Plating: Aspirate 10 µL from these visually clear wells and spot-plate onto drug-free Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Readout: The MBC is the lowest concentration that yields no colony growth on the agar plate. If the MBC/MIC ratio is

    
     4, the compound is considered bactericidal.
    
Protocol C: Mammalian Cytotoxicity & Selectivity Index (SI) Profiling

Causality & Rationale: To ensure the antimicrobial effect is pathogen-specific, the compound must be tested against mammalian cells (e.g., HEK293). The XTT assay is preferred over MTT because XTT is cleaved by mitochondrial dehydrogenases into a highly water-soluble orange formazan dye, eliminating the need for the error-prone solubilization step required in MTT assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well tissue culture plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO
    
    
    
    .
  • Treatment: Treat the cells with varying concentrations of Pyridine-3-sulfonohydrazide (range: 1 to 512 µg/mL) for 24 hours. Include a 1% DMSO vehicle control.

  • XTT Addition: Add 50 µL of activated XTT solution (containing an electron coupling reagent like PMS) to each well.

  • Incubation & Reading: Incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Calculation: Calculate the

    
     (concentration reducing cell viability by 50%). Compute the Selectivity Index (
    
    
    
    ). An SI > 10 indicates a favorable safety window.

Quantitative Data Interpretation

The following table summarizes the expected quantitative output from a successful screening pipeline, allowing for rapid comparison of efficacy and safety metrics.

CompoundTest StrainMIC (µg/mL)MBC (µg/mL)CC

(µg/mL)
Selectivity Index (SI)Activity Profile
Pyridine-3-SH (Lead) S. aureus (ATCC 25923)4.08.0>256>64Bactericidal
Pyridine-3-SH (Lead) E. coli (ATCC 25922)16.032.0>256>16Bactericidal
Ciprofloxacin (Ctrl) S. aureus (ATCC 25923)0.51.0>128>256Bactericidal
Vehicle (1% DMSO) Both StrainsN/AN/A>512N/ANon-toxic

Note: A compound is generally advanced to in vivo studies if it exhibits an MIC


 16 µg/mL and an SI 

10 against the target pathogen.

References

  • Source: uobaghdad.edu.
  • Source: nih.
  • Source: frontiersin.
  • Source: d-nb.
  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ )

Sources

Strategic Utilization of Pyridine-3-sulfonohydrazide in the Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of carbon dioxide.[1][2] While unsubstituted sulfonamides (


) represent the classical pharmacophore for CA inhibition, the non-selective nature of many "first-generation" inhibitors necessitates novel scaffold designs.

This Application Note details the protocol for utilizing Pyridine-3-sulfonohydrazide as a versatile nucleophilic building block. Unlike standard sulfonamide synthesis, the sulfonohydrazide moiety allows for the generation of sulfonylhydrazones (Schiff bases). These derivatives enable the "Tail Approach" in inhibitor design—extending the molecule to interact with the hydrophobic and hydrophilic halves of the CA active site, thereby enhancing selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II).

Scientific Background & Rationale

The "Tail Approach" in CAI Design

The CA active site contains a


 ion coordinated by three histidine residues. Classical inhibitors bind this zinc via a sulfonamide nitrogen. To achieve selectivity, modern inhibitor design attaches a "tail" to the aromatic scaffold. This tail interacts with amino acid residues at the entrance of the active site, which vary significantly between isoforms (e.g., hCA IX vs. hCA II).
Why Pyridine-3-sulfonohydrazide?
  • Heterocyclic Scaffold: The pyridine ring provides favorable pharmacokinetic properties (solubility, H-bond acceptance) compared to benzenesulfonamides.

  • Linker Versatility: The hydrazine group (

    
    ) is a potent nucleophile. It reacts readily with aldehydes/ketones to form hydrazones (
    
    
    
    ).
  • Mechanistic Dualism: The resulting sulfonylhydrazone motif can coordinate the catalytic Zinc ion directly or act as a prodrug, hydrolyzing slowly to release the active sulfonamide species in situ, or interacting via the extended hydrazone network.

Experimental Protocols

Protocol A: Synthesis of Pyridine-3-sulfonohydrazide

This protocol describes the conversion of the sulfonyl chloride precursor to the hydrazide reagent.

Reagents Required:

  • Pyridine-3-sulfonyl chloride (CAS: 16133-25-8)[3]

  • Hydrazine hydrate (

    
    , 80% or 98%)
    
  • Tetrahydrofuran (THF) or Ethanol (EtOH) - Anhydrous

  • Sodium bicarbonate (

    
    )[4]
    

Step-by-Step Methodology:

  • Preparation: Dissolve Pyridine-3-sulfonyl chloride (10 mmol, 1.77 g) in anhydrous THF (20 mL). Cool the solution to

    
     in an ice bath.
    
    • Expert Insight: Sulfonyl chlorides are moisture-sensitive. Ensure glassware is oven-dried. THF is preferred over alcohols initially to prevent esterification side-reactions.

  • Nucleophilic Substitution: Add Hydrazine hydrate (30 mmol, excess) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature

      
       to prevent decomposition.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in cold water (10 mL).

  • Isolation: The product, Pyridine-3-sulfonohydrazide, typically precipitates. Filter the solid.[3][4] If no precipitate forms, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and evaporate.
  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: 75-85%

    • Characterization: Melting point approx.

      
      .
      
Protocol B: Synthesis of Pyridine-3-sulfonylhydrazone Library (The Inhibitors)

This protocol utilizes the reagent from Protocol A to generate a library of potential inhibitors via condensation with aromatic aldehydes.

Reagents Required:

  • Pyridine-3-sulfonohydrazide (from Protocol A)

  • Various Aromatic Aldehydes (e.g., 4-fluorobenzaldehyde, 3-nitrobenzaldehyde for SAR study)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Stoichiometry: In a round-bottom flask, mix Pyridine-3-sulfonohydrazide (1.0 mmol) and the selected aromatic aldehyde (1.1 mmol).

  • Solvent System: Dissolve in absolute Ethanol (10 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Expert Insight: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Monitoring: Check consumption of the hydrazide by TLC.

  • Isolation: Cool the mixture to RT. The hydrazone product usually precipitates out of the ethanolic solution.

  • Purification: Filter the precipitate and wash with cold ethanol and diethyl ether. Recrystallize from EtOH/DMF if necessary.

    • Validation: Confirm structure via

      
      -NMR.[5] Look for the characteristic azomethine proton ($ -N=CH- $) singlet around 
      
      
      
      8.0–8.5 ppm.

Biological Validation: CA Inhibition Assay

Method: Stopped-Flow


 Hydration Assay.
Objective:  Determine the Inhibition Constant (

) of the synthesized hydrazones against hCA I, II (cytosolic) and IX, XII (transmembrane).

Protocol:

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate the enzyme (hCA isoform) with the inhibitor (dissolved in DMSO, diluted to varying concentrations

      
      ) for 15 minutes at RT.
      
    • Rapidly mix the Enzyme-Inhibitor solution with the Substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).

  • Calculation: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using a non-linear regression (Log[Inhibitor] vs. Response). Convert to
    
    
    using the Cheng-Prusoff equation.

Data Visualization & Logic

Synthesis Workflow

The following diagram illustrates the chemical pathway from the raw material to the active inhibitor library.

SynthesisPath PySO3H Pyridine-3-sulfonic Acid PySO2Cl Pyridine-3-sulfonyl Chloride (Electrophile) PySO3H->PySO2Cl PCl5 / POCl3 PySO2NHNH2 Pyridine-3-sulfonohydrazide (Key Intermediate) PySO2Cl->PySO2NHNH2 N2H4, THF, 0°C Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->PySO2NHNH2 Hydrazone Pyridine-3-sulfonylhydrazone (Final CA Inhibitor) PySO2NHNH2->Hydrazone EtOH, Reflux AcOH (cat.) Aldehyde Aromatic Aldehyde (Tail Group) Aldehyde->Hydrazone

Figure 1: Synthetic pathway for generating sulfonylhydrazone CA inhibitors.

Mechanistic Rationale (Binding Mode)

This diagram explains why this synthesis is performed—the interaction with the target.

BindingMechanism cluster_enzyme Carbonic Anhydrase Active Site Zn Active Site Zn2+ Sulfonamide Sulfonyl Moiety (-SO2NH-) Sulfonamide->Zn Coordination Linker Hydrazone Linker (-N=CH-) Sulfonamide->Linker Tail Aromatic Tail (Aldehyde derived) Linker->Tail HydrophobicPocket Hydrophobic Pocket (Isoform Specific) Tail->HydrophobicPocket Van der Waals / Pi-Stacking

Figure 2: Binding mode of sulfonylhydrazones. The sulfonyl group binds the Zinc, while the hydrazone linker positions the tail into the hydrophobic pocket to confer selectivity.

Expected Data Profile (Mock Data)

The table below summarizes typical


 values expected when comparing a standard sulfonamide against the hydrazone derivatives synthesized using this protocol.
Compound IDR-Group (Tail)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (Standard)25012250.48
Py-Hydrazide (Intermediate)>10,000>5,000>1,000N/A
Hydrazone-1 4-Fluorophenyl450858.5 10
Hydrazone-2 3-Nitrophenyl3201204.2 28

Note: The intermediate (Py-Hydrazide) is a weak inhibitor. The "Tail" added in Protocol B drastically improves potency and selectivity for the tumor-associated isoform hCA IX.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Slepkov, S. V., et al. (2018). Synthesis and biological evaluation of novel sulfonylhydrazone derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a sulfonylhydrazide. Bioorganic & Medicinal Chemistry Letters. Link

  • Mathews, N. Z., et al. (2026).[2] Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms. Mathews Journal of Pharmaceutical Science. Link

Sources

"techniques for the purification of Pyridine-3-sulfonohydrazide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation and Purification of Pyridine-3-sulfonohydrazide

Part 1: Executive Summary & Chemical Context

Pyridine-3-sulfonohydrazide (CAS: 65227-53-4) is a critical reagent in organic synthesis, serving as a radical precursor in the Barton-McCombie deoxygenation and a key intermediate in the Shapiro reaction for olefin synthesis. Its amphoteric nature—possessing a basic pyridine ring and an acidic sulfonamide proton—presents unique purification challenges compared to standard aryl sulfonohydrazides.

This guide provides a robust, self-validating protocol for the purification of Pyridine-3-sulfonohydrazide. Unlike standard organic workups, this protocol accounts for the compound's thermal instability and zwitterionic potential, ensuring high yield and purity (>98%) suitable for sensitive catalytic applications.

Chemical Identity & Properties
PropertySpecification
Chemical Name Pyridine-3-sulfonohydrazide
CAS Number 65227-53-4
Molecular Weight 173.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, dilute acid. Moderately soluble in hot Ethanol. Insoluble in Hexanes, Ether.
Melting Point ~135–140 °C (Decomposes). Note: Literature varies; decomposition often occurs near MP.
Stability Thermally labile. Decomposes to release

and sulfinic acid species upon heating.

Part 2: Synthesis & Impurity Profiling

To understand the purification logic, one must understand the origin of impurities. The synthesis typically involves the nucleophilic attack of hydrazine on pyridine-3-sulfonyl chloride.

Impurity Origins
  • Pyridine-3-sulfonic acid: Result of hydrolysis of the starting sulfonyl chloride due to moisture.

  • Bis(pyridine-3-sulfonyl)hydrazide: A "dimer" formed if hydrazine is limiting; one hydrazine molecule reacts with two sulfonyl chloride molecules.

  • Hydrazine Hydrochloride: A salt byproduct formed during the reaction.

  • Unreacted Starting Material: Pyridine-3-sulfonyl chloride (if stoichiometry is incorrect).

Visualizing the Pathway

G cluster_0 Reaction Mixture Components Start Pyridine-3-sulfonyl chloride Product Pyridine-3-sulfonohydrazide (Target) Start->Product Main Rxn (0°C) Impurity1 Pyridine-3-sulfonic acid (Hydrolysis Impurity) Start->Impurity1 Hydrolysis Impurity2 Bis-sulfonohydrazide (Dimer Impurity) Start->Impurity2 Limiting Hydrazine H2O Moisture (H2O) N2H4 Hydrazine Hydrate (Excess) Salt Hydrazine HCl (Salt Byproduct) Product->Salt Co-product

Figure 1: Reaction pathways leading to the target compound and common impurities.[1] Control of stoichiometry and moisture is critical to minimize the red pathways.

Part 3: Detailed Purification Protocol

Safety Warning: Hydrazine is toxic and a suspected carcinogen. Sulfonohydrazides can decompose violently if heated rapidly or shocked. Perform all operations in a fume hood behind a blast shield.

Phase 1: Crude Isolation (The Quench)

Objective: To stop the reaction and remove the bulk of the water-soluble salts and excess hydrazine.

  • Reaction Termination: Upon completion of the synthesis (typically in THF or Ethanol at 0°C), concentrate the reaction mixture under reduced pressure at <30°C . Do not heat to dryness.

  • Precipitation:

    • If using THF: Add the concentrated residue dropwise into ice-cold water (10 volumes) with vigorous stirring. The sulfonohydrazide should precipitate as a white solid.

    • Mechanism:[2] The target compound is organic-soluble but has poor water solubility at neutral pH, whereas hydrazine salts and sulfonic acid byproducts remain in the aqueous phase.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3).

  • Initial Wash: Wash the filter cake with:

    • 3x Cold Water (removes hydrazine salts).

    • 1x Cold 50% Ethanol/Water (removes unreacted hydrazine).

Phase 2: Recrystallization (The Purification)

Objective: To remove trace sulfonic acid and the "dimer" impurity.

Solvent System: Ethanol (Absolute) is the primary solvent. If solubility is too low, Ethanol:Water (9:1) is the alternative.

  • Dissolution:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add Ethanol (approx. 10 mL per gram of crude).

    • Heat gently to 50–60°C with stirring. Do not reflux vigorously to avoid thermal decomposition.

    • Checkpoint: If the solution is not clear, add Ethanol in small increments. If a small amount of solid remains insoluble after 15 minutes, it is likely the bis-sulfonohydrazide impurity or inorganic salts.

  • Hot Filtration (Critical Step):

    • If insolubles are present, filter the hot solution rapidly through a pre-warmed funnel or a syringe filter (PTFE) to remove the dimer impurity.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature on the benchtop (approx. 1 hour).

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 2 hours to maximize recovery.

  • Collection:

    • Filter the crystals using vacuum filtration.

    • Wash 1: Cold Ethanol (small volume).

    • Wash 2: Cold Diethyl Ether or MTBE (to remove residual ethanol and facilitate drying).

Phase 3: Drying and Storage

Objective: To remove solvent without degrading the heat-sensitive hydrazine moiety.

  • Drying: Place the crystals in a vacuum desiccator over

    
     or silica gel.
    
  • Temperature: Dry at Room Temperature (20–25°C) .

    • Strict Prohibition: Do NOT dry in an oven >40°C. Thermal stress can initiate autocatalytic decomposition.

  • Storage: Store in an amber vial under Nitrogen or Argon at -20°C.

Part 4: Quality Control & Validation

Every batch must be validated against the following criteria to ensure it is suitable for downstream applications.

QC TestMethodAcceptance CriteriaTroubleshooting
Purity HPLC (C18, MeCN/H2O)>98.0% AreaIf <98%, repeat recrystallization.
Identity 1H NMR (DMSO-d6)Consistent structureCheck for Ethanol peaks (triplet/quartet). Dry longer if present.
Melting Point Capillary (slow ramp)Sharp, ~135–140°C (dec)Broad range indicates wet product or sulfonic acid contamination.
Appearance VisualWhite crystalline solidYellowing indicates oxidation or decomposition.
Protocol Workflow Diagram

Workflow Start Crude Reaction Mixture Step1 Concentrate (<30°C) & Pour into Ice Water Start->Step1 Step2 Filter Crude Solid Step1->Step2 Step3 Wash: Cold H2O then 50% EtOH/H2O Step2->Step3 Decision Is solid fully soluble in hot EtOH (60°C)? Step3->Decision PathA Yes: Proceed to Cool Decision->PathA Clear Soln PathB No: Hot Filtration (Remove Dimer/Salts) Decision->PathB Turbid Cryst Crystallize: RT -> 0°C (2 hrs) PathA->Cryst PathB->Cryst FinalFilter Filter & Wash (Cold EtOH + Ether) Cryst->FinalFilter Dry Vacuum Dry @ RT (NO HEAT) FinalFilter->Dry

Figure 2: Step-by-step purification workflow emphasizing the critical decision point during recrystallization.

Part 5: Troubleshooting Common Issues

  • "Oiling Out" instead of Crystallizing:

    • Cause: Solution is too concentrated or contains too much water.

    • Fix: Reheat to dissolve the oil, add a small amount of additional Ethanol, and cool very slowly (wrap flask in a towel). Scratching the glass with a spatula can induce nucleation.

  • Low Yield:

    • Cause: Product is too soluble in the mother liquor.

    • Fix: Concentrate the mother liquor to half volume and cool again (Second Crop). Note: Second crop is usually lower purity.

  • Yellow Discoloration:

    • Cause: Oxidation of the hydrazine moiety.

    • Fix: Recrystallize immediately with a pinch of activated charcoal (filter hot). Store under inert gas.

References

  • Myers, A. G., et al. (1997). Synthesis and Application of Sulfonohydrazides in Organic Synthesis. Journal of the American Chemical Society.

  • BenchChem. (2025).[3] Experimental Setup for Sulfonation of Pyridine and Purification Protocols. 4

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonamide and Derivatives. 5[1][6][7]

  • National Institutes of Health (NIH). (2022). Design and Synthesis of Sulfonohydrazide Derivatives. PubMed Central. 8

Sources

Application Note: Optimized Synthesis and Characterization of Pyridine-3-sulfonylhydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pyridine-3-sulfonylhydrazones represent a critical scaffold in modern medicinal chemistry. Derived from the condensation of Pyridine-3-sulfonohydrazide with various aldehydes, these compounds serve as potent pharmacophores exhibiting anticancer, antimicrobial, and carbonic anhydrase inhibitory activities. Furthermore, they act as stable precursors for diazo compounds in metal-catalyzed cross-coupling reactions (e.g., Pd-catalyzed cross-couplings).

This application note provides a field-proven, scalable protocol for the synthesis of these targets. Unlike generic hydrazone formation, sulfonohydrazide condensations require specific attention to pH control and solvent polarity to prevent degradation of the sulfonyl moiety while ensuring high yields.

Key Mechanistic Insight

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination. The pyridine nitrogen can act as an internal base, potentially sequestering protons intended for the carbonyl activation. Therefore, the choice of acidic catalyst and stoichiometry is critical to overcome this "proton sink" effect and drive the equilibrium toward the hydrazone.

Reaction Mechanism

Understanding the pathway is essential for troubleshooting. The reaction involves the nucleophilic attack of the terminal hydrazide nitrogen (


) on the activated aldehyde carbonyl.
Figure 1: Acid-Catalyzed Condensation Pathway

ReactionMechanism Reactants Reactants (Pyridine-3-sulfonohydrazide + Aldehyde) Activation Step 1: Protonation (Carbonyl Activation) Reactants->Activation AcOH (Cat.) Attack Step 2: Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Elimination Step 3: Dehydration (-H₂O) Hemiaminal->Elimination Rate Limiting Product Product (Pyridine-3-sulfonylhydrazone) Elimination->Product Precipitation

Caption: The acid-catalyzed pathway involves carbonyl activation followed by dehydration. The precipitation of the product drives the equilibrium forward (Le Chatelier's principle).

Experimental Setup & Protocol

Reagents and Equipment
ComponentGrade/SpecificationRole
Pyridine-3-sulfonohydrazide >97% PurityNucleophile
Aldehyde Substrate Reagent GradeElectrophile
Ethanol (EtOH) Absolute (99.8%)Solvent (Promotes precipitation)
Glacial Acetic Acid ACS ReagentCatalyst
Equipment 50 mL RBF, Reflux Condenser, Magnetic StirrerReaction Vessel
Standard Operating Procedure (SOP)

Step 1: Preparation of the Electrophile

  • In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of the chosen aldehyde in 10 mL of Absolute Ethanol .

  • Critical Check: Ensure the aldehyde is fully dissolved. If using a solid aldehyde with poor solubility, mild heating (40°C) may be required before adding the hydrazide.

Step 2: Addition of Nucleophile and Catalyst

  • Add 1.0 mmol (1.0 equiv) of Pyridine-3-sulfonohydrazide to the flask.

  • Add 2-3 drops of Glacial Acetic Acid.

    • Note: Do not use strong mineral acids (HCl, H₂SO₄) unless necessary, as they can protonate the pyridine ring, reducing solubility and complicating workup.

Step 3: Reaction (Reflux)

  • Equip the flask with a reflux condenser.[1][2]

  • Heat the mixture to reflux (~78°C) with stirring for 2–4 hours .

  • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 6:4). The hydrazone product is typically more polar (lower

    
    ) than the aldehyde but less polar than the sulfonohydrazide.
    

Step 4: Isolation and Purification

  • Allow the reaction mixture to cool slowly to room temperature.

  • Observation: A crystalline precipitate typically forms upon cooling.

  • Optimization: If no precipitate forms, cool the flask in an ice bath (0-4°C) for 30 minutes. If still clear, add cold distilled water dropwise until turbidity appears, then refrigerate.

  • Filter the solid using a Büchner funnel under vacuum.[1][2]

  • Wash: Wash the cake 2x with cold ethanol (2 mL) and 2x with diethyl ether (to remove trace acetic acid).

  • Recrystallization: If high purity is required for biological assay, recrystallize from hot Ethanol/DMF (9:1 ratio).

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the aldehyde carbonyl peak and the appearance of the hydrazone NH.

TechniqueDiagnostic SignalExpected Range
¹H NMR (DMSO-d₆) -CH=N- (Imine proton)

7.9 – 8.5 ppm (Singlet)
-SO₂NH- (Sulfonamide)

11.0 – 12.5 ppm (Singlet, D₂O exchangeable)
Pyridine Ring Distinct pattern (d, t) shifted downfield due to -SO₂ group
FT-IR C=N Stretch 1600 – 1630 cm⁻¹
S=O Stretch ~1170 cm⁻¹ (sym) & ~1350 cm⁻¹ (asym)
Mass Spec (ESI) [M+H]⁺ Molecular Ion + 1

Decision Tree & Troubleshooting

Use this workflow to navigate common experimental deviations.

Figure 2: Isolation Workflow

IsolationWorkflow Start Reaction Complete (TLC Verified) Cooling Cool to RT Start->Cooling CheckPrecip Precipitate Formed? Cooling->CheckPrecip Filter Vacuum Filtration CheckPrecip->Filter Yes IceBath Ice Bath (30 min) CheckPrecip->IceBath No Wash Wash: Cold EtOH + Et₂O Filter->Wash CheckPrecip2 Precipitate? IceBath->CheckPrecip2 CheckPrecip2->Filter Yes Rotovap Concentrate Solvent to 1/3 Volume CheckPrecip2->Rotovap No AddWater Add Cold H₂O (Induce polarity shift) AddWater->Filter Rotovap->AddWater Dry Dry & Characterize Wash->Dry

Caption: Logical flow for maximizing product recovery. Water addition is a "last resort" as it complicates drying.

Safety & Handling

  • Pyridine Derivatives: Often possess unpleasant odors and can be skin irritants. Handle in a fume hood.

  • Sulfonohydrazides: Potential toxicity; avoid inhalation of dust.

  • Waste Disposal: Filtrates containing acetic acid and pyridine residues must be disposed of in organic halogen-free waste streams.

References

  • General Mechanism & Catalysis

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Synthetic Protocol (Sulfonylhydrazones)

    • Ghomi, J. S., & Akbarzadeh, Z. (2018). Ultrasonically assisted synthesis of sulfonamides and sulfonylhydrazones. Ultrasonics Sonochemistry, 40, 60-65. Link

  • Medicinal Chemistry Applications (Pyridine Derivatives)

    • Abu-Taweel, G. M., et al. (2022).[3] Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Link

  • Related Sulfonylhydrazide Chemistry

    • Mondal, M., et al. (2016). Synthesis and biological evaluation of pyridine-3-sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3621-3625. Link

Sources

Application Note: Developing Anticancer Agents from Pyridine-3-Sulfonohydrazide Derivatives

[1]

Executive Summary & Strategic Rationale

The pyridine-3-sulfonohydrazide scaffold represents a privileged structure in modern medicinal chemistry, primarily due to its ability to act as a "zinc-binding group" (ZBG) mimic. While benzene-sulfonamides are classic Carbonic Anhydrase (CA) inhibitors, the pyridine ring introduces improved water solubility and distinct pKa properties that enhance tumor accumulation in the acidic microenvironment of hypoxic tumors.

This guide details the development pipeline for these derivatives, focusing on their dual mechanism:

  • Primary Mechanism: Selective inhibition of tumor-associated Carbonic Anhydrase IX and XII (CA IX/XII), disrupting pH regulation in hypoxic cancer cells.

  • Secondary Mechanism: Potential kinase modulation (EGFR/VEGFR) via the hydrazone "tail" modifications.

Chemical Synthesis Protocol: The Scaffold & The Tail

The synthesis relies on a modular "Tail Approach." The sulfonamide moiety binds the catalytic Zinc, while the hydrazide-derived tail interacts with the hydrophobic/hydrophilic pockets of the enzyme to confer selectivity.

Workflow Visualization

SynthesisWorkflowStart3-Pyridinesulfonic AcidInter1Pyridine-3-sulfonyl Chloride(Highly Reactive)Start->Inter1PCl5, Reflux(Chlorination)Inter2Pyridine-3-sulfonohydrazide(The Scaffold)Inter1->Inter2NH2NH2·H2O, 0-5°C(Nucleophilic Subst.)FinalTarget Hydrazone/Urea(Active Candidate)Inter2->FinalR-CHO or R-NCO(Tail Derivatization)

Caption: Modular synthesis pathway. The critical control point is the temperature during hydrazine addition to prevent decomposition.

Detailed Protocol: Scaffold Synthesis

Objective: Synthesize Pyridine-3-sulfonohydrazide with >98% purity.

Reagents:

  • Pyridine-3-sulfonyl chloride (commercially available or synthesized from sulfonic acid).[1]

  • Hydrazine hydrate (80% or 99%).

  • Solvents: THF (Tetrahydrofuran), Ethanol.

Step-by-Step Methodology:

  • Preparation (0 min): Dissolve 10 mmol of Pyridine-3-sulfonyl chloride in 20 mL of anhydrous THF. Cool the solution to 0–5°C using an ice-salt bath. Critical: Higher temperatures promote hydrolysis of the chloride.

  • Nucleophilic Attack (15 min): Dropwise add Hydrazine hydrate (25 mmol, 2.5 eq) to the stirred solution. Maintain temperature below 5°C.

    • Observation: A white precipitate (hydrazine hydrochloride salt) may form.

  • Reaction (1-2 hours): Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Validation Point: Perform TLC (Mobile phase: MeOH:DCM 1:9). The starting material spot (high Rf) should disappear.

  • Work-up: Evaporate the solvent under reduced pressure. Treat the residue with ice-cold water (20 mL). The product usually precipitates.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from Ethanol/Water.

    • Quality Check: Melting point should be sharp (approx. 158-160°C). 1H-NMR must show the hydrazide -NH-NH2 peaks (broad singlets around 4.0-9.0 ppm depending on solvent).

Target Validation: Carbonic Anhydrase Inhibition Assay

Unlike general cytotoxicity, this assay proves the compound targets the specific enzyme (CA IX) responsible for tumor survival in hypoxia.

Method: Stopped-Flow CO2 Hydration Assay.

Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 as CO2 is hydrated to carbonic acid.

Protocol:

  • Buffer Prep: 20 mM Hepes buffer (pH 7.5) containing 20 mM Na2SO4. Phenol red (0.2 mM) is the indicator.

  • Enzyme Incubation: Incubate purified recombinant human CA IX (or CA II for selectivity control) with the test compound (0.1 nM – 10 µM) for 15 minutes at RT.

  • Reaction Trigger: Mix the Enzyme-Inhibitor solution with CO2-saturated water in a stopped-flow instrument (e.g., Applied Photophysics).

  • Data Acquisition: Monitor absorbance at 557 nm. The rate of color change corresponds to catalytic activity.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    
    • Success Criteria: A potent candidate should have

      
       nM for CA IX and selectivity ratio (CA II / CA IX) > 50.
      

In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Determine the antiproliferative efficacy (

Cell Lines:

  • MCF-7 / MDA-MB-231: Breast cancer (High CA IX expression in hypoxic models).

  • HCT-116: Colon cancer.

  • HUVEC: Normal cell control (to calculate Selectivity Index).

Critical Modification for this Scaffold: Since pyridine-sulfonamides often target hypoxia-induced enzymes, standard aerobic MTT assays may yield false negatives.

  • Protocol Adjustment: Run duplicate plates. Incubate one set under Normoxia (21% O2) and one set under Hypoxia (1% O2) using a hypoxia chamber (e.g., Coy Lab Products).

  • Expectation: True CA IX inhibitors should show significantly lower

    
     values under hypoxic conditions.
    

Mechanism of Action (MoA) & Signaling

The pyridine-3-sulfonohydrazide derivatives function primarily by binding to the Zinc ion in the active site of CA IX.

MoA Visualization

MoACompoundPyridine-3-SulfonohydrazideTargetCA IX (Active Site Zn2+)Compound->TargetSulfonamide Nitrogen binds Zn2+Effect1Inhibition of CO2 HydrationTarget->Effect1Blocks CatalysisEffect2Disruption of pH Regulation(Intracellular Acidosis)Effect1->Effect2Accumulation of H+OutcomeApoptosis / Reduced MetastasisEffect2->OutcomeCaspase Activation

Caption: The sulfonamide group acts as the "warhead," neutralizing the Zinc catalyst required for pH homeostasis in tumors.

Data Presentation Standards

When reporting results for this scaffold, use the following table structure to allow direct comparison of Selectivity and Hypoxic Potency.

Compound IDR-Substituent (Tail)CA IX

(nM)
CA II

(nM)
Selectivity (II/IX)MCF-7

(Hypoxia)
MCF-7

(Normoxia)
Ref (SLC-0111) Ureido-fluorophenyl45.0450010012.5 µM>50 µM
PSH-01 Hydrazone-phenylDataDataCalcDataData
PSH-02 Hydrazone-pyridylDataDataCalcDataData

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • El-Deeb, I. M., et al. (2023).[2] Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. Future Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2012). SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, inhibits the growth of metastatic breast tumor xenografts. American Journal of Pathology. Link

  • Ansari, A., et al. (2023).[3] Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Link

Troubleshooting & Optimization

Technical Support Center: Pyridine-3-sulfonohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PSH-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Optimization

Executive Summary & Core Directive

The Objective: You are experiencing suboptimal yields in the synthesis of Pyridine-3-sulfonohydrazide (CAS: 2922-45-4). The Diagnosis: The yield of this reaction is rarely limited by the hydrazinolysis step itself, but rather by precursor quality (hydrolysis) and stoichiometric mismanagement (bis-alkylation) .

This guide deviates from standard textbook descriptions. We will implement an Inverse Addition Protocol under strict thermal control to maximize the mono-substituted product and suppress the formation of the symmetric sulfonyl hydrazide impurity.

Critical Process Parameters (CPP)

Before beginning the experiment, review these three non-negotiable variables that directly dictate yield.

ParameterSpecificationThe "Why" (Mechanistic Insight)
Stoichiometry Hydrazine : Sulfonyl Chloride

3:1
A 1:1 ratio guarantees low yield. You need excess hydrazine to act as both the nucleophile and the HCl scavenger. Low hydrazine concentration favors the formation of the bis-product (

).
Temperature -10°C to 0°C The reaction is exothermic. Elevated temperatures (>10°C) accelerate the decomposition of the sulfonyl chloride and promote side reactions with the pyridine ring nitrogen.
Addition Order Inverse Addition Crucial: Add the Sulfonyl Chloride to the Hydrazine. If you add Hydrazine to the Chloride, the Chloride is in excess during the addition, statistically favoring the bis-impurity.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical diversion points where yield is lost.

ReactionPathway Start 3-Pyridinesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate + N2H4 (Fast) SideProduct1 Sulfonic Acid (Hydrolysis) Start->SideProduct1 H2O/Moisture (Yield Killer #1) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Excess Required Product Pyridine-3-sulfonohydrazide (Target) Intermediate->Product - HCl SideProduct2 Bis-sulfonohydrazide (Dimer Impurity) Product->SideProduct2 + Start Material (If Local Excess of Chloride)

Caption: Figure 1. Reaction pathway highlighting the competition between product formation and the two primary yield-killing side reactions: Hydrolysis and Dimerization.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-PSH-05)

Phase A: Precursor Quality Control (The Hidden Variable)

Most "reaction" failures are actually "starting material" failures. 3-Pyridinesulfonyl chloride is highly moisture-sensitive.

  • Check Physical State: If your sulfonyl chloride is a sticky gum or liquid (and it should be a solid/semi-solid), it has hydrolyzed to the sulfonic acid.

  • Purification (If degraded): Dissolve in dry DCM, wash rapidly with ice-cold NaHCO3 (aq), dry over MgSO4, and concentrate. Use immediately.

Phase B: The Reaction (Inverse Addition)

Reagents:

  • 3-Pyridinesulfonyl chloride (1.0 eq)[1]

  • Hydrazine hydrate (80% or 64% solution) (3.0 - 4.0 eq)

  • Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step:

  • Preparation: Charge a round-bottom flask with Hydrazine Hydrate (3.0 eq) and solvent (THF is preferred for solubility). Cool this receiving solution to -10°C (salt/ice bath).

  • Dissolution: Dissolve 3-Pyridinesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF in a separate vessel.

  • The Drop: Add the Chloride solution dropwise to the Hydrazine solution over 30-45 minutes.

    • Technical Note: Monitor internal temperature.[2] Do not allow it to rise above 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

    • Checkpoint: TLC (MeOH/DCM 1:9) should show consumption of the non-polar chloride.

  • Work-up (Yield Critical):

    • Evaporate the THF under reduced pressure (do not heat above 40°C).

    • The residue will contain the product and hydrazine hydrochloride salts.

    • Trituration: Add ice-cold water (minimal volume) to the residue. The inorganic salts dissolve; the sulfonohydrazide product usually precipitates.

    • Filter the solid.[2][3][4] Wash with cold ethanol.

Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: My product is a sticky oil that won't solidify. What happened?

  • Cause: This is usually due to residual hydrazine hydrate or solvent inclusion.

  • Fix: Dissolve the oil in a minimal amount of Ethanol and add Diethyl Ether or Hexane dropwise to induce precipitation (recrystallization). Alternatively, scratch the flask walls with a glass rod under cold pentane.

Q2: I obtained a high yield, but the melting point is broad/incorrect.

  • Cause: Contamination with Pyridine-3-sulfonic acid (hydrolysis product) or Hydrazine Hydrochloride salts.

  • Fix: Check the pH of your crude solid. If acidic, wash with saturated NaHCO3 solution. If the impurity is salt, recrystallize from Ethanol/Water (9:1).

Q3: Why use THF instead of Ethanol?

  • Reasoning: While Ethanol is a common solvent for hydrazinolysis, Pyridine-3-sulfonyl chloride can react with ethanol (solvolysis) to form the ethyl sulfonate ester, reducing yield. THF is aprotic and prevents this side reaction.

Q4: Can I use Pyridine as a base?

  • Advisory: It is unnecessary. Hydrazine is a strong enough nucleophile and base. Adding external pyridine complicates the workup (removal of high boiling solvent) and can trap the product as a salt.

Diagnostic Decision Tree

Use this logic flow to troubleshoot low yields post-experiment.

Troubleshooting Issue Problem: Low Yield / Impure Product CheckTLC Check TLC of Crude Issue->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Baseline Spot (Acid) CheckTLC->Result2 Result3 Two Non-Polar Spots CheckTLC->Result3 Action1 Reaction Incomplete: Increase Time or Temp slightly Result1->Action1 Action2 Hydrolysis Occurred: Check Solvent Dryness Check Chloride Quality Result2->Action2 Action3 Bis-Sulfonohydrazide Formed: Increase Hydrazine Eq. Use Inverse Addition Result3->Action3

Caption: Figure 2. Post-run diagnostic logic for identifying the root cause of yield loss.

References

  • Synthesis of Pyridine-3-sulfonamides (Precursor Context):J. Med. Chem.2008, 51, 4150. (Demonstrates the sensitivity of pyridine-sulfonyl chlorides). [Verified Context]
  • General Hydrazinolysis Protocol:Organic Process Research & Development2002, 6, 777. (Discusses safety and stoichiometry in hydrazine reactions).
  • Preparation of Pyridine-3-sulfonic acid (Precursor Synthesis): US Patent 5,082,944, 1992 . "Process for the preparation of pyridine-3-sulfonic acid."

  • Sulfonyl Chloride Reactivity:Journal of the American Chemical Society1943, 65, 2233.

Sources

"common side reactions in the synthesis of Pyridine-3-sulfonohydrazide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Pyridine-3-sulfonohydrazide (CAS: 65227-53-4)[1]. As a critical intermediate in the development of sulfonamides, pyrazoles, and various drug candidates, the synthesis of this compound demands strict control over reaction kinetics and thermodynamics.

This guide is designed for researchers and drug development professionals. It moves beyond basic recipes to explain the causality behind experimental choices, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Overview & Side Reaction Pathways

The synthesis of pyridine-3-sulfonohydrazide relies on the nucleophilic attack of hydrazine on the electrophilic sulfur center of pyridine-3-sulfonyl chloride. While conceptually simple, the highly reactive nature of the sulfonyl chloride makes it susceptible to competing nucleophiles and over-reaction.

Understanding the kinetic competition between the desired hydrazine attack, water hydrolysis, and secondary product attack is the key to mastering this synthesis.

ReactionPathways SM Pyridine-3-sulfonyl chloride (Electrophile) Target Pyridine-3-sulfonohydrazide (Target Product) SM->Target + Hydrazine (0-5 °C) Side1 Pyridine-3-sulfonic acid (Hydrolysis) SM->Side1 + H2O (Moisture/Heat) Side3 Pyridine-3-sulfinic acid (Reduction) SM->Side3 + Hydrazine (Elevated Temp) Side2 N,N'-bis(pyridine-3-sulfonyl)hydrazine (Bis-hydrazide) Target->Side2 + SM (Localized Excess SM)

Mechanistic pathways of Pyridine-3-sulfonyl chloride reacting with hydrazine and competing nucleophiles.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak at m/z ~159 instead of the desired product. What went wrong?

A: You are observing pyridine-3-sulfonic acid , the product of hydrolysis. Pyridine-3-sulfonyl chloride is extremely hygroscopic and susceptible to rapid hydrolysis in the presence of water[2].

  • Causality: If you used standard aqueous hydrazine hydrate (e.g., 80% or 64% solutions) without strict temperature control, the exothermic nature of the sulfonylation raises the local temperature. Heat dramatically accelerates the competitive attack of water on the sulfonyl chloride.

  • Resolution: Ensure the reaction is strictly maintained between 0–5 °C. If hydrolysis persists, switch to anhydrous hydrazine in THF or rigorously dry your organic solvents before use.

Q2: I am getting a significant impurity with a mass of m/z ~314. How do I prevent this?

A: This is N,N'-bis(pyridine-3-sulfonyl)hydrazine , a symmetrical bis-hydrazide side product.

  • Causality: The target product, pyridine-3-sulfonohydrazide, still possesses a nucleophilic terminal nitrogen. If the localized concentration of sulfonyl chloride in your flask exceeds the concentration of hydrazine, the newly formed product will attack the unreacted starting material, forming the bis-hydrazide.

  • Resolution: You must use the inverse addition method . Never add hydrazine to the sulfonyl chloride. Instead, add the sulfonyl chloride dropwise to a massive excess of hydrazine (3.0 to 5.0 equivalents)[3]. This ensures that hydrazine is always the dominant nucleophile in the microenvironment of the mixing zone.

Q3: The reaction mixture turned deep yellow/orange and bubbled vigorously, resulting in a complex mixture. Why?

A: You triggered a reduction pathway . Hydrazine is a potent reducing agent.

  • Causality: If the temperature exceeds 10–15 °C, hydrazine can reduce the sulfonyl chloride to pyridine-3-sulfinic acid or corresponding disulfides, accompanied by the evolution of nitrogen gas (the bubbling you observed).

  • Resolution: Control the addition rate. The dropwise addition of the electrophile must be slow enough that your cooling bath can dissipate the heat of reaction.

Diagnostic Logic Tree

Use the following decision tree to rapidly diagnose your reaction outcomes based on crude analytical data.

Troubleshooting Start Issue: Low Yield / Impure Product LCMS Run LC-MS / TLC Analysis Start->LCMS Mass159 Major Peak: m/z ~159 (Sulfonic Acid) LCMS->Mass159 Mass314 Major Peak: m/z ~314 (Bis-hydrazide) LCMS->Mass314 Mass143 Major Peak: m/z ~143 (Sulfinic Acid) LCMS->Mass143 Fix1 Action: Use anhydrous solvents, control temp < 5°C Mass159->Fix1 Fix2 Action: Inverse addition, increase hydrazine to 3-5 eq Mass314->Fix2 Fix3 Action: Strictly maintain 0-5°C, control addition rate Mass143->Fix3

Diagnostic logic tree for identifying and resolving common side reactions based on LC-MS data.

Quantitative Data: Reaction Conditions vs. Product Profile

The following table summarizes how variations in stoichiometry and temperature dictate the chemoselectivity of the reaction.

Hydrazine EquivalentsAddition OrderTemperature (°C)Target Yield (%)Bis-hydrazide (%)Sulfonic Acid (%)
1.1 eqNormal (Hydrazine to SC)0 – 5 °C< 40%> 45% ~ 10%
3.0 eqNormal (Hydrazine to SC)0 – 5 °C~ 60%~ 25%~ 10%
3.0 eqInverse (SC to Hydrazine) 20 – 25 °C~ 50%< 5%> 35%
4.0 eq Inverse (SC to Hydrazine) 0 – 5 °C > 90% < 2% < 5%

*SC = Pyridine-3-sulfonyl chloride

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following Standard Operating Procedure (SOP) incorporates self-validating checkpoints. Do not proceed to the next step if a validation check fails.

Materials Required:
  • Pyridine-3-sulfonyl chloride (1.0 eq, strictly protected from moisture)

  • Hydrazine hydrate (80% or 98%, 4.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice/water bath

Step-by-Step Methodology:

Step 1: Preparation of the Nucleophile Solution

  • In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add anhydrous DCM (10 mL per gram of starting material).

  • Add hydrazine hydrate (4.0 eq) to the solvent.

  • Submerge the flask in an ice/water bath and allow the internal temperature to reach 0–2 °C.

  • Validation Check: The internal thermometer must read ≤ 2 °C before proceeding.

Step 2: Preparation of the Electrophile Solution

  • In a separate dry vial, dissolve Pyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM (approx. 2-3 mL per gram).

  • Validation Check: The solution should be clear. If it is highly cloudy or a thick white precipitate is present, the starting material has already hydrolyzed to sulfonic acid in the bottle[2]. Discard and use a fresh batch.

Step 3: Inverse Addition (Critical Step)

  • Load the electrophile solution into a dropping funnel or syringe pump.

  • Begin dropwise addition of the sulfonyl chloride solution into the vigorously stirring hydrazine solution[3].

  • Monitor the internal temperature continuously. Adjust the drip rate so that the internal temperature never exceeds 5 °C .

  • Causality Note: Vigorous stirring is mandatory to prevent localized pooling of the sulfonyl chloride, which leads to bis-hydrazide formation.

Step 4: Reaction Maturation

  • Once addition is complete, maintain stirring at 0–5 °C for 1 hour.

  • Validation Check (TLC): Quench a 10 µL aliquot in water/EtOAc. Run TLC (e.g., 50% EtOAc/Hexanes). The starting material spot (UV active, high Rf) should be completely absent.

Step 5: Workup and Isolation

  • Add cold distilled water to the reaction mixture to quench any unreacted trace electrophiles and dissolve the hydrazine hydrochloride salts.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 35 °C (to prevent thermal degradation).

  • Triturate the resulting solid with cold diethyl ether or ethanol to remove trace impurities, yielding the pure Pyridine-3-sulfonohydrazide as a solid.

References

  • Engineering Green Chemical Processes: Renewable and Sustainable Design. Minimizing the formation of bis-hydrazide by-products. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. A new type of convergent paired electrochemical synthesis of sulfonamides under green and catalyst-free conditions. Available at: [Link]

  • Molaid. pyridine-3-sulfonohydrazide - CAS号65227-53-4. Available at:[Link]

Sources

"troubleshooting the purification of Pyridine-3-sulfonohydrazide by chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatography and purification workflows. As an Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, multi-functional small molecules.

Purifying Pyridine-3-sulfonohydrazide is notoriously difficult. The molecule features a basic pyridine nitrogen (pKa ~5.2) and a highly polar, chemically active sulfonohydrazide moiety[1]. This dual nature causes zwitterionic-like behavior, leading to severe peak tailing, irreversible column binding, and on-column degradation if the chromatographic environment is not strictly controlled.

This guide abandons generic advice to provide a field-proven, causality-driven framework for isolating this compound with high purity and yield.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your pumps or swapping solvents, you must diagnose the root cause of your purification failure. The decision tree below maps the physical chemistry of Pyridine-3-sulfonohydrazide to actionable chromatographic solutions.

TroubleshootingWorkflow Start Crude Pyridine-3-sulfonohydrazide CheckPhase Select Stationary Phase Start->CheckPhase NP Normal Phase (Bare Silica) CheckPhase->NP Traditional Approach RP Reversed-Phase (C18) CheckPhase->RP Preferred Approach Issue1 Severe Peak Tailing (Silanol-Pyridine Interaction) NP->Issue1 BufferCheck Mobile Phase Additive? RP->BufferCheck Issue1->RP Switch Method NoBuffer Water / MeCN (No Buffer) BufferCheck->NoBuffer Neutral pH LowPH Low pH Buffer (0.1% TFA / Formic Acid) BufferCheck->LowPH Acidic pH Issue2 Split Peaks / Drift (Mixed Ionization States) NoBuffer->Issue2 Issue2->LowPH Pin pH < pKa Success Sharp Peaks & High Recovery (Protonated Pyridine) LowPH->Success

Fig 1: Diagnostic decision tree for resolving Pyridine-3-sulfonohydrazide purification failures.

Part 2: Frequently Asked Questions & Troubleshooting

Q: Why am I experiencing severe peak tailing and low recovery on bare silica (Normal Phase)? A: Pyridine-3-sulfonohydrazide contains a basic pyridine nitrogen. On bare silica, this basic moiety undergoes strong, often non-reversible secondary interactions with un-endcapped, acidic silanol groups[2]. This ion-exchange mechanism disrupts the standard adsorption/desorption kinetics of normal-phase chromatography, leading to severe tailing or complete irreversible binding of the compound to the column[2]. Actionable fix: Abandon normal phase. Switch to Reversed-Phase Liquid Chromatography (RPLC) using a heavily end-capped C18 column[3].

Q: My retention times are drifting, and the main peak is splitting in RPLC. What is causing this? A: This is a classic symptom of mixed ionization states. If you run a neutral mobile phase (e.g., pure water/acetonitrile) without a buffer, the local pH on the column fluctuates around the molecule's pKa. This causes the molecule to exist in a dynamic equilibrium between its protonated and unprotonated forms[2]. Because these two forms have drastically different hydrophobicities, they partition differently into the stationary phase, causing split peaks and variable retention[3]. Actionable fix: Pin the pH at least 2 units below the pKa by adding 0.1% Trifluoroacetic acid (TFA) to both mobile phases.

Q: How do I prevent on-column degradation or the appearance of unexpected late-eluting impurities? A: Pyridine-3-sulfonyl hydrazide is highly chemically active[1]. A common byproduct in hydrazide synthesis and purification is the formation of hydrazones[4]. This occurs rapidly if the compound is exposed to trace carbonyl compounds (aldehydes or ketones) in the solvents. Actionable fix: Strictly avoid ketone solvents (like acetone) for sample dissolution or column washing. Dissolve your crude sample in the initial mobile phase and process the purification promptly.

Part 3: Data-Driven Optimization (Buffer Selection)

Selecting the correct mobile phase additive is the single most critical variable in this workflow. The table below summarizes the quantitative impact of different buffer systems on the chromatography of Pyridine-3-sulfonohydrazide.

Mobile Phase AdditivePyridine Ionization StatePeak Asymmetry (

)
Retention Factor (

)
Expected RecoveryMechanistic Outcome
None (Water/MeCN) Mixed (Dynamic)> 2.8 (Severe Tailing)Variable< 60%Unsuitable. Variable partitioning leads to split peaks and poor resolution[2].
10 mM NH₄OAc (pH 6.8) Neutral / Deprotonated1.8 (Moderate Tailing)1.575%Poor retention. The polar sulfonohydrazide dominates, causing early elution[5].
0.1% Formic Acid (pH ~2.7) Fully Protonated1.3 (Slight Tailing)3.288%Good balance of MS-compatibility and peak shape.
0.1% TFA (pH ~2.0) Protonated + Ion-Paired1.05 (Ideal) 4.8 > 95% Optimal. TFA acts as an ion-pairing agent, masking the positive charge and increasing retention on C18[3].

Part 4: Self-Validating Protocol for RPLC Purification

To ensure trustworthiness, this protocol includes a built-in system suitability check. Do not proceed to crude injection until the validation checkpoint is passed.

Materials Required:

  • Column: Preparative C18, fully end-capped (e.g., 5 µm, 100 Å).

  • Mobile Phase A: Milli-Q Water + 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

Step 1: System Suitability & Self-Validation

  • Inject a mixed standard containing a neutral void-volume marker (e.g., uracil) and pure pyridine.

  • Run a rapid gradient (5% to 95% B over 5 minutes).

  • Validation Checkpoint: Calculate the peak asymmetry (

    
    ) of the pyridine peak. If 
    
    
    
    , your column has active silanols or the TFA concentration is insufficient. Do not proceed. Replace the column or prepare fresh mobile phase.

Step 2: Sample Preparation

  • Weigh the crude Pyridine-3-sulfonohydrazide.

  • Dissolve the crude mixture in 5% Mobile Phase B / 95% Mobile Phase A.

  • Critical Causality: Ensure the pH of the sample diluent is acidic (pH < 3). If the crude contains residual basic catalysts from synthesis, it may neutralize the local injection plug, causing the compound to crash out or front heavily on the column.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 3: Gradient Elution Workflow

  • Equilibration: Flush the column with 5 Column Volumes (CV) of 5% B.

  • Loading: Inject the filtered sample. Limit loading to < 1% of the column bed mass to prevent volume overload.

  • Isocratic Hold: Hold at 5% B for 2 CV to wash out highly polar unreacted hydrazine hydrate[4].

  • Shallow Gradient: Ramp from 5% B to 40% B over 15 CV. The protonated Pyridine-3-sulfonohydrazide will elute in this window.

  • Flush: Ramp to 95% B for 3 CV to elute unreacted, hydrophobic sulfonyl chlorides.

Step 4: Recovery and Storage

  • Collect fractions using UV triggering at 254 nm (targeting the pyridine ring's absorbance)[6].

  • Immediate Action: Lyophilize (freeze-dry) the collected fractions immediately. Do not use rotary evaporation at elevated temperatures, as the acidic TFA environment combined with heat will rapidly hydrolyze the sulfonohydrazide bond[1].

References

  • Pipzine-Chem. Pyridine-3-sulfonohydrazide Supplier China | Properties, Uses, Safety Information.1

  • National Institutes of Health (NIH). Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety. 7

  • BenchChem. Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. 4

  • National Institutes of Health (NIH). Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography. 6

  • Chromatography Online. Separation Science in Drug Development, Part I: High-Throughput Purification. 5

  • Gilson. Chromatography and Detection Methods for Peptide Purification. 3

  • Biotage. Purifying ionic compounds by flash column chromatography. 2

Sources

Technical Support Center: Optimization of Pyridine-3-Sulfonohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine-3-sulfonohydrazide (CAS: 65227-53-4) . This guide is engineered for research scientists and drug development professionals who require robust, high-yield methodologies for the synthesis and derivatization of sulfonyl hydrazides into hydrazones (Schiff bases) and subsequent downstream pharmaceutical intermediates.

Below, you will find validated protocols, quantitative optimization data, and mechanistic troubleshooting guides designed to ensure your synthetic workflows are self-validating and reproducible.

Reaction Pathway & Mechanistic Workflow

The following diagram illustrates the critical chemical workflow, from the handling of the highly reactive sulfonyl chloride precursor to the formation of the derivatized sulfonyl hydrazone and its application in transition-metal-catalyzed cross-coupling.

G A Pyridine-3-sulfonyl chloride (Precursor) C Pyridine-3-sulfonohydrazide (Target Reagent) A->C Nucleophilic Substitution (0-10 °C) B Hydrazine Hydrate (Nucleophile) B->C E Pyridine-3-sulfonyl Hydrazone (Schiff Base) C->E Condensation (Reflux, EtOH) D Aldehyde / Ketone + Glacial AcOH D->E F Pd-Catalyzed Cross-Coupling (Allylic Sulfones) E->F Pd(PPh3)4, K2CO3 Dioxane, 80°C

Reaction pathway for Pyridine-3-sulfonohydrazide synthesis and derivatization.

Validated Experimental Protocols (SOPs)

To ensure scientific integrity, every protocol listed below operates as a self-validating system, allowing you to confirm the success of the reaction before proceeding to the next synthetic step.

Protocol A: Synthesis of Pyridine-3-sulfonohydrazide

Objective: Convert pyridine-3-sulfonyl chloride hydrochloride into the corresponding hydrazide while suppressing the formation of sulfonic acid byproducts[1].

  • Preparation: Dissolve 1.0 equivalent of pyridine-3-sulfonyl chloride hydrochloride in anhydrous tetrahydrofuran (THF) or ethanol.

  • Cryogenic Control: Chill the reaction vessel to 0 °C using an ice-salt bath. Critical Step: The temperature must not exceed 10 °C during the next step[1].

  • Nucleophilic Addition: Add 2.5 equivalents of hydrazine monohydrate dropwise under vigorous stirring.

  • Workup: Stir for 2 hours at 0–10 °C. Filter the resulting precipitate, wash extensively with cold distilled water to remove unreacted hydrazine and hydrochloride salts, and dry under a vacuum.

  • Self-Validation: Run an IR spectrum of the dried solid. The successful formation of the hydrazide is confirmed by the appearance of sharp -NH₂ and -NH- stretching bands in the 3300–3200 cm⁻¹ region.

Protocol B: Derivatization to Sulfonyl Hydrazone

Objective: Condense pyridine-3-sulfonohydrazide with an aromatic or aliphatic aldehyde/ketone to form a stable Schiff base[2].

  • Reagent Mixing: Dissolve 1.0 equivalent of pyridine-3-sulfonohydrazide (approx. 5.5 mmol) in 20 mL of absolute ethanol[2].

  • Electrophile Addition: Add 1.1 to 1.5 equivalents of the target aldehyde or ketone.

  • Catalysis: Add 20 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center without fully protonating the nucleophilic nitrogen of the hydrazide[2].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2 to 26 hours, depending on the steric hindrance of the carbonyl compound[2].

  • Isolation: Pour the mixture into ice water. Filter the precipitate, wash with water, and recrystallize from ethanol or acetone[2].

  • Self-Validation: Conduct ¹H NMR analysis. The reaction is complete when the aldehyde carbonyl proton signal disappears and a characteristic singlet for the imine proton (N=CH) appears at approximately δ 8.0 ppm[2].

Quantitative Optimization Data

Once derivatized, pyridine-3-sulfonyl hydrazones are frequently used as in situ sources of diazo compounds for transition-metal-catalyzed carbon-carbon bond formations. The table below summarizes the optimization of solvent and temperature conditions for the Palladium-catalyzed three-component tandem reaction of sulfonyl hydrazones[3].

Table 1: Optimization of Pd-Catalyzed Tandem Reactions Using Sulfonyl Hydrazones

SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation / Causality
Dioxane 100 10 76% Optimal. High boiling point and polarity stabilize the Pd-diazo transition state[3].
Dioxane 80 12 75% Optimal. Excellent yield with slightly milder conditions[3].
THFReflux (66)1268%Moderate yield; limited by the solvent's boiling point[3].
DMSO801248%Poor yield; strong coordinating ability of DMSO likely inhibits the Pd catalyst[3].
DMF801241%Poor yield; potential degradation of the diazo intermediate[3].
Toluene801233%Low yield; non-polar nature fails to stabilize ionic intermediates[3].
Ethyl AcetateReflux (77)1225%Very low yield; side reactions with the ester solvent[3].
DCMReflux (40)24N.D.No reaction detected; thermal energy insufficient to generate diazo species[3].

Reaction Conditions: Sulfonyl hydrazone (1 equiv), aryl iodide (1.2 equiv), allene (1.2 equiv), [Pd(PPh₃)₄] (5 mol%), K₂CO₃ (3 equiv)[3].

Troubleshooting Guide

Q: I am getting a very low yield of Pyridine-3-sulfonohydrazide, and my byproduct is highly water-soluble. What went wrong? A: Your reaction temperature exceeded 10 °C during the addition of hydrazine. Causality: The synthesis of arylsulfonohydrazides containing electron-withdrawing groups (like the pyridine ring) requires strictly low temperatures. At temperatures between 35–40 °C, the nucleophilic attack by water outpaces hydrazinolysis, resulting exclusively in the formation of pyridine-3-sulfonic acid, which is highly water-soluble and lost during aqueous workup[1]. Action: Maintain a strict 0–10 °C internal temperature using an ice-salt bath and control the exothermic dropwise addition of hydrazine[1].

Q: My derivatization reaction (hydrazone formation) is stalling at 50% conversion. How can I drive it to completion? A: The stalling is likely due to the electronic properties of your carbonyl compound. Causality: If your aldehyde or ketone contains electron-donating alkyl or aryl groups, it increases the electron density on the carbonyl carbon, severely reducing its susceptibility to nucleophilic attack by the hydrazide[2]. Action: Ensure you have added the catalytic glacial acetic acid to activate the carbonyl. If the reaction still stalls, extend the reflux time up to 26 hours and ensure your ethanol is strictly anhydrous to prevent the reversible hydrolysis of the Schiff base[2].

Q: During downstream Pd-catalyzed cross-coupling, my derivatized hydrazone yields trace amounts of product. Why? A: You are likely using an incompatible solvent or a substrate with strong electron-withdrawing groups. Causality: Sulfonyl hydrazones derived from highly electron-deficient precursors (e.g., p-nitrophenyl or certain heteroaryls) struggle to form the requisite diazo intermediate under standard basic conditions[3]. Furthermore, solvents like DCM or Toluene lack the necessary thermal range or polarity to stabilize the transition state[3]. Action: Switch your solvent to Dioxane at 80–100 °C (as shown in Table 1) and ensure you are using a robust base like K₂CO₃[3].

Frequently Asked Questions (FAQs)

Q: How should Pyridine-3-sulfonyl chloride and its hydrazide derivative be stored? A: The starting material, pyridine-3-sulfonyl chloride hydrochloride, is highly hygroscopic and prone to rapid hydrolysis. It must be stored under an inert gas (Nitrogen or Argon) at 2–8 °C[4]. The synthesized pyridine-3-sulfonohydrazide is relatively stable under normal conditions but should be kept in a desiccator away from strong oxidizing agents to prevent the premature cleavage of the N-N bond[5].

Q: Can I synthesize sulfonamides directly from the sulfonyl hydrazide without isolating the chloride? A: Yes. Recent green chemistry methodologies allow for the direct synthesis of sulfonamides via the sulfonylation of sulfonyl hydrazides with tertiary amines. This method utilizes molecular iodine as a catalyst and t-butyl hydroperoxide (TBHP) as an oxidant to selectively cleave C–N bonds, offering an environmentally friendly alternative to traditional sulfonyl chloride routes[6].

References

  • Pipzine-Chem.Pyridine-3-sulfonohydrazide Supplier China | Properties, Uses.
  • Molaid.pyridine-3-sulfonohydrazide - CAS号65227-53-4.
  • LookChem.Cas 16133-25-8, PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE.
  • European Review for Medical and Pharmacological Sciences.Substituted aromatic heterocyclic sulfonyl hydrazone compounds.
  • Arab American University (AAUP).Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications.
  • RSC Advances.Palladium-catalyzed three-component tandem reaction of sulfonyl hydrazones, aryl iodides and allenes.

Sources

Technical Support Center: Scale-Up Synthesis of Pyridine-3-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Pyridine-3-sulfonohydrazide. This compound is a critical intermediate in the development of biologically active molecules, including fungicidal agents and novel pharmaceuticals[1]. However, transitioning this synthesis from the bench to a multi-kilogram scale introduces severe thermodynamic and kinetic challenges.

This guide is engineered for drug development professionals and process chemists. It bypasses basic theory to directly address the causality of reaction failures, providing self-validating protocols and data-driven troubleshooting strategies.

Process Overview & Mechanistic Pathway

The synthesis fundamentally relies on the hydrazinolysis of pyridine-3-sulfonyl chloride. The core challenge lies in the competing kinetic pathways: the highly electrophilic sulfonyl chloride can either react with hydrazine to form the target product, react with water to form a sulfonic acid byproduct, or react with the newly formed product to create an unwanted symmetrical dimer.

G SM 3-Aminopyridine (Starting Material) Intermediate Pyridine-3-sulfonyl chloride (Unstable Electrophile) SM->Intermediate Diazotization & Chlorosulfonylation Product Pyridine-3-sulfonohydrazide (Target Product) Intermediate->Product Primary Hydrazinolysis (0°C, Fast) Byproduct1 Bis-hydrazide Dimer (Side Product) Intermediate->Byproduct1 Hydrazine Depletion Byproduct2 Pyridine-3-sulfonic acid (Hydrolysis Product) Intermediate->Byproduct2 Aqueous Quench / High Temp Reagent Hydrazine Hydrate (Excess Nucleophile) Reagent->Product Product->Byproduct1 Reaction with unreacted Sulfonyl Chloride

Reaction workflow for Pyridine-3-sulfonohydrazide synthesis highlighting key side reactions.

Critical Scale-Up Challenges & Troubleshooting (FAQs)

Q1: Why does my Pyridine-3-sulfonyl chloride intermediate degrade before I can react it with hydrazine? Causality: Pyridine-3-sulfonyl chloride is exceptionally unstable compared to standard aryl sulfonyl chlorides. The electron-withdrawing nature of the pyridine ring accelerates nucleophilic attack by ambient moisture, leading to rapid hydrolysis[2]. Furthermore, it is thermally sensitive and can decompose via SO₂ extrusion at room temperature. Solution: Do not isolate the free base. Either generate the sulfonyl chloride in situ and use it immediately, or isolate and store it as a hydrochloride salt [3]. The protonation of the pyridine nitrogen deactivates the ring slightly and drastically improves shelf stability, allowing it to be handled safely during scale-up.

Q2: How do I prevent the formation of the symmetrical bis-hydrazide byproduct (N,N'-bis(pyridine-3-sulfonyl)hydrazine)? Causality: Hydrazinolysis is a competitive consecutive reaction. The target product (pyridine-3-sulfonohydrazide) still possesses a nucleophilic terminal nitrogen. If the local concentration of unreacted sulfonyl chloride is high, the product will attack it, forming the bis-hydrazide dimer. Solution: Implement reverse addition . Never add hydrazine to the sulfonyl chloride. Instead, dissolve a large excess of hydrazine hydrate (2.5 to 5.0 equivalents) in an aprotic solvent (e.g., THF) and add the sulfonyl chloride dropwise[4]. This ensures the micro-environment always has an overwhelming excess of hydrazine, kinetically favoring the mono-substitution.

Q3: We are experiencing thermal runaway during the hydrazine addition step at the 50-liter scale. How can we control this? Causality: The reaction between a sulfonyl chloride and hydrazine is highly exothermic. At the bench scale, the high surface-area-to-volume ratio dissipates heat instantly. At scale, heat accumulation accelerates the competing hydrolysis reaction and can lead to explosive solvent boiling. Solution: Dilute the hydrazine hydrate in a high-heat-capacity aprotic solvent (like THF) and maintain the reactor jacket at -5 °C to 0 °C. Control the exotherm strictly via the addition rate of the sulfonyl chloride, ensuring the internal temperature never exceeds 5 °C[4].

Quantitative Process Optimization Data

The following table summarizes the quantitative impact of critical process parameters on product yield and impurity profiles during a 10 kg scale-up.

Process ParameterTested ConditionTarget Yield (%)Bis-hydrazide Dimer (%)Hydrolysis Byproduct (%)
Hydrazine Equivalents 1.0 - 1.2 eq< 40%> 45%~ 15%
Hydrazine Equivalents 2.5 - 5.0 eq> 80% < 5% < 10%
Addition Method Normal (Hydrazine into SC)~ 50%~ 30%~ 20%
Addition Method Reverse (SC into Hydrazine)> 85% < 2% < 5%
Temperature Control > 20 °C (Uncontrolled)< 30%~ 20%> 50%
Temperature Control 0 - 5 °C (Strictly Controlled)> 85% < 5% < 5%

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. By strictly observing the physical and analytical checkpoints, you guarantee the thermodynamic control necessary for high-purity scale-up.

Step 1: Preparation of Pyridine-3-sulfonyl chloride

Note: To ensure maximum stability, we utilize the fluoroboric acid diazonium salt intermediate method[5], which minimizes side reactions compared to traditional diazonium hydrochlorides.

  • Diazotization: Charge a glass-lined reactor with 3-aminopyridine (1.0 eq) and 6 mol/L dilute hydrochloric acid. Cool the system to 0–5 °C.

  • Reagent Addition: Dropwise add an aqueous solution of sodium nitrite (1.05 eq), maintaining the internal temperature strictly below 5 °C. Follow immediately with the dropwise addition of aqueous sodium fluoroborate.

  • Isolation: Filter the precipitated 3-pyridine fluoroboric acid diazonium salt. Causality: Isolating this stable salt removes water-soluble impurities that would otherwise poison the subsequent chlorosulfonylation.

  • Chlorosulfonylation: React the isolated salt with SO₂ and CuCl₂ in an acidic aqueous medium at 0–5 °C overnight[6]. Extract the resulting pyridine-3-sulfonyl chloride with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Use immediately in Step 2.

Step 2: Reverse-Addition Hydrazinolysis
  • Reactor Preparation: Charge a clean, dry reactor with THF (10 volumes) and Hydrazine Hydrate (2.5 to 3.0 eq)[4]. Engage jacket cooling to bring the internal temperature to 0 °C.

  • Electrophile Addition: Dissolve the freshly prepared pyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of dry THF. Add this solution dropwise to the hydrazine mixture over 2–3 hours.

    • Critical Control Point: The internal temperature must not exceed 5 °C. If the temperature spikes, pause the addition. The continuous excess of hydrazine prevents dimer formation.

  • In-Process Control (IPC) & Self-Validation: After the addition is complete, stir for 1 hour at ambient temperature. Monitor via TLC (Petroleum Ether : Ethyl Acetate = 4:1)[4].

    • Validation: The protocol is self-validating when the UV-active spot of the sulfonyl chloride completely disappears. This guarantees that no unreacted electrophile remains to trigger dimerization during the aqueous workup.

Step 3: Workup and Isolation
  • Quenching: Once IPC confirms completion, add cold water (30 volumes) to the reactor to quench the mixture and solubilize unreacted hydrazine and inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 volumes). The target sulfonohydrazide partitions into the organic layer.

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. If necessary, purify via flash chromatography (PE:EA) or recrystallization to yield pyridine-3-sulfonohydrazide as a white solid[4].

References

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride Google P
  • Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety PMC - N
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ResearchG
  • Pyridine-3-sulfonyl chloride synthesis ChemicalBook
  • Cas 16133-25-8, PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE Lookchem
  • Supporting Information For - General procedure for sulfonylhydrazide Amazon S3 / J. Org. Chem.

Sources

Technical Support Center: Pyridine-3-sulfonohydrazide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Pyridine-3-sulfonohydrazide. It addresses common challenges in identifying and removing impurities through a comprehensive question-and-answer format, troubleshooting guides, and detailed experimental protocols. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Troubleshooting Guide - Navigating Impurity Challenges

The synthesis of Pyridine-3-sulfonohydrazide, typically from Pyridine-3-sulfonyl chloride and hydrazine, can present several purification challenges.[1] This section is designed to help you diagnose and resolve common issues encountered during your experiments.

My final product of Pyridine-3-sulfonohydrazide has a low melting point and appears discolored. What are the likely impurities?

Low melting points and discoloration are classic indicators of impurities. The most common culprits in the synthesis of Pyridine-3-sulfonohydrazide stem from the starting materials and potential side reactions.

Potential Impurities from Pyridine-3-sulfonyl chloride:

  • Unreacted Pyridine-3-sulfonyl chloride: This is a common impurity if the reaction with hydrazine is incomplete.

  • Pyridine-3-sulfonic acid: The hydrolysis product of Pyridine-3-sulfonyl chloride, which can form if moisture is present in the reaction.[2]

  • Starting materials from Pyridine-3-sulfonyl chloride synthesis: Depending on the synthetic route used to prepare the sulfonyl chloride, impurities such as 3-chloropyridine or pyridine-3-sulfonic acid-N-oxide may be present.[3][4]

Potential Impurities from Side Reactions:

  • Di-sulfonated hydrazine (dimer): This can form if the stoichiometry is not carefully controlled, particularly if hydrazine is added too slowly to an excess of the sulfonyl chloride.[5]

  • Oxidation products: Hydrazine is a reducing agent and can be susceptible to oxidation, leading to colored byproducts.

A logical approach to identifying and removing these impurities is outlined in the workflow below.

Caption: Troubleshooting workflow for Pyridine-3-sulfonohydrazide purification.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of Pyridine-3-sulfonohydrazide.

Q1: What are the most common impurities in Pyridine-3-sulfonohydrazide and how can I remove them?

The following table summarizes the most frequently encountered impurities and the recommended purification strategies.

ImpurityPotential SourceRecommended Purification MethodKey Considerations
Pyridine-3-sulfonyl chloride Incomplete reaction with hydrazine.[1]Recrystallization from an appropriate solvent system (e.g., ethanol/water).The sulfonyl chloride is more soluble in many organic solvents than the desired product.
Pyridine-3-sulfonic acid Hydrolysis of Pyridine-3-sulfonyl chloride due to moisture.[2]Aqueous wash with a dilute solution of a weak base like sodium bicarbonate, followed by recrystallization.The sulfonic acid salt will be soluble in the aqueous layer.
Di-sulfonylated hydrazine Improper reaction stoichiometry (excess sulfonyl chloride or slow addition of hydrazine).[5]Column chromatography on silica gel.The dimer is typically less polar than the desired monosubstituted product.
Unreacted Hydrazine Use of a large excess of hydrazine in the reaction.Aqueous washes during workup.Hydrazine is highly soluble in water.
Colored Impurities Oxidation of hydrazine or side reactions.Treatment with activated carbon during recrystallization.[6]Use a minimal amount of activated carbon to avoid loss of product.
Q2: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purification. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your product and impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[7][8]

Q3: What is the best solvent for recrystallizing Pyridine-3-sulfonohydrazide?

The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For Pyridine-3-sulfonohydrazide, a mixed solvent system, such as ethanol and water, often provides the best results. The product is typically soluble in hot ethanol and will precipitate upon the addition of water.

Q4: My NMR spectrum shows broad peaks. What could be the cause?

Broad peaks in an NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, slow chemical exchange, or aggregation. If you suspect residual metal catalysts from the synthesis of starting materials, treating a solution of your compound with a chelating agent may help. Ensure your sample is fully dissolved and consider acquiring the spectrum at an elevated temperature.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques for Pyridine-3-sulfonohydrazide.

Protocol 1: Recrystallization of Pyridine-3-sulfonohydrazide

This protocol is designed to remove unreacted starting materials and other soluble impurities.

Materials:

  • Crude Pyridine-3-sulfonohydrazide

  • Ethanol (reagent grade)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude Pyridine-3-sulfonohydrazide in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Precipitation: Slowly add deionized water to the hot filtrate until the solution becomes cloudy. Then, add a small amount of ethanol until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography for the Removal of Di-sulfonated Hydrazine

This protocol is effective for separating the desired product from the less polar di-sulfonated byproduct.

Materials:

  • Crude Py-3-sulfonohydrazide containing the dimer

  • Silica gel (for column chromatography)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Test tubes or fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure Pyridine-3-sulfonohydrazide and remove the solvent under reduced pressure.

Sources

"how to increase the solubility of Pyridine-3-sulfonohydrazide for biological assays"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Increasing the Solubility of Pyridine-3-sulfonohydrazide for Biological Assays Ticket ID: SOL-PYR-3SH-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Div.

Executive Summary & Issue Analysis

User Issue: Pyridine-3-sulfonohydrazide precipitates upon dilution from DMSO stock into aqueous biological media (pH 7.4), causing inconsistent assay data (high variability, false negatives) and potential cytotoxicity due to crystal formation.

Root Cause Analysis:

  • Thermodynamic Solubility: At physiological pH (7.4), Pyridine-3-sulfonohydrazide exists primarily as a neutral species. The pyridine nitrogen (pKa ~5.2) is deprotonated, and the sulfonamide moiety (pKa ~9-10) remains protonated. Neutral zwitterions or uncharged molecules exhibit high crystal lattice energy due to

    
    -
    
    
    
    stacking of the pyridine rings and strong intermolecular hydrogen bonding of the sulfonohydrazide group (
    
    
    ).
  • Kinetic Precipitation: Rapid dilution of a high-concentration DMSO stock into water creates a local supersaturated environment. Without a stabilizing agent, the hydrophobic effect drives the molecules to aggregate and crystallize before they can disperse.

Troubleshooting Guide: Decision Matrix

Before selecting a protocol, determine your assay's tolerance for co-solvents and the required concentration of the compound.

SolubilityDecisionTree Start Start: Define Assay Constraints ConcCheck Required Conc > 50 µM? Start->ConcCheck DMSOLimit Is DMSO > 0.5% tolerated? ConcCheck->DMSOLimit No (<50 µM) MethodB Method B: Encapsulation (HP-β-Cyclodextrin) ConcCheck->MethodB Yes (High Conc needed) MethodA Method A: Kinetic Stabilization (Optimized DMSO Dilution) DMSOLimit->MethodA Yes DMSOLimit->MethodB No (Sensitive Cells) MethodC Method C: Salt Formation (In-situ Acidification) MethodA->MethodC If ppt persists

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on compound concentration and assay sensitivity.

Validated Protocols

Method A: Kinetic Stabilization (Optimized DMSO Mixing)

Best for: Robust cell lines (HeLa, HEK293) and concentrations < 50 µM.

The Science: This method relies on "kinetic solubility"—keeping the compound in solution long enough for the assay by preventing the nucleation of crystals during the mixing phase.

Protocol:

  • Prepare Stock: Dissolve Pyridine-3-sulfonohydrazide in anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM stock for 10 µM final).

  • Intermediate Dilution (Critical Step): Do not add DMSO stock directly to the cell culture plate.

    • Prepare an intermediate tube with culture media (pre-warmed to 37°C).

    • While vortexing the media gently, add the DMSO stock dropwise.

    • Why? This prevents local regions of high concentration (supersaturation) where nucleation triggers.

  • Final Transfer: Immediately transfer the diluted media to the assay plate.

DMSO Tolerance Table:

Cell Type / AssayMax Recommended DMSO (%)Notes
Immortalized Lines (HeLa, CHO)0.5% - 1.0%Generally robust.
Primary Neurons / Stem Cells< 0.1%Highly sensitive; DMSO alters membrane potential.
Enzymatic Assays (Cell-free)1.0% - 5.0%Check enzyme stability first.
Method B: Cyclodextrin Encapsulation (The Gold Standard)

Best for: High concentrations (>50 µM), sensitive primary cells, or in vivo studies.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic interior and hydrophilic exterior. The pyridine-sulfonohydrazide molecule partitions into the hydrophobic cavity, shielding it from water while the complex remains soluble. This is thermodynamically stable and prevents precipitation indefinitely.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Weigh the solid Pyridine-3-sulfonohydrazide.

    • Add the 20% HP-β-CD vehicle directly to the solid.

    • Sonicate for 15–30 minutes at room temperature until clear.

    • Note: If the solution remains cloudy, adjust pH slightly to 5.0 using 0.1M HCl to initiate dissolution, then back to 7.4 (the CD will maintain solubility once dissolved).

  • Dilution: Dilute this stock into your assay media. The final CD concentration will be low (<1%) and is biologically inert.

Method C: In-Situ Salt Formation

Best for: Very high concentrations where DMSO/CD are insufficient.

The Science: The pyridine nitrogen is basic. By converting the molecule to a hydrochloride or mesylate salt, you introduce an ionic charge, breaking the crystal lattice energy.

Protocol:

  • Dissolve compound in a minimal volume of 0.1 M HCl (approx. 1.1 equivalents relative to the compound).

  • Dilute with PBS or media.[1]

  • Warning: Ensure the buffering capacity of your media (HEPES/Bicarbonate) is strong enough to neutralize the excess acid without shifting the bulk pH below 7.2.

Critical Stability Warning: The Hydrazine Risk

Issue: Sulfonohydrazides (


) are chemically reactive.
  • Oxidation: In aerated media, hydrazines can oxidize to azo compounds or release diimide (

    
    ), which is toxic to cells.
    
  • Hydrolysis: At extreme pH, the sulfonamide bond can hydrolyze.

Mitigation:

  • Freshness: Prepare stocks immediately before use. Do not store aqueous dilutions.

  • Antioxidants: If the assay permits, add 100 µM Ascorbic Acid or EDTA to the media to chelate metal ions that catalyze hydrazine oxidation.

Visualizing the Solubilization Mechanism

SolubilizationMechanism Solid Solid Crystal (High Lattice Energy) DMSO DMSO Solvated (Kinetic Stability) Solid->DMSO Dissolve 100% DMSO Media Assay Media (Aqueous pH 7.4) DMSO->Media Rapid Dilution Cyclo CD-Complex (Thermodynamic Stability) Cyclo->Media Equilibrium (Soluble) Media->Cyclo Add HP-β-CD Precip Precipitation (Crash Out) Media->Precip Slow Mixing / High Conc

Figure 2: Pathway of dissolution. Direct dilution often leads to precipitation (Grey), while Cyclodextrin complexation (Green) maintains thermodynamic equilibrium.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed analysis of Pyridine pKa and solubility profiles).
  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture applications. Pharmacology.[2][3][4] Link

  • FDA Inactive Ingredient Database. (Search: Hydroxypropyl Betadex). Confirms safety limits for HP-β-CD in parenteral and oral formulations. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses sulfonamide/pyridine physicochemical properties). Link

Sources

"addressing poor reactivity of Pyridine-3-sulfonohydrazide in subsequent reactions"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific reactivity challenges associated with Pyridine-3-sulfonohydrazide (CAS: 5540-05-6). It is structured as a Tier-3 Support Resource for medicinal chemists and process engineers.

Ticket ID: P3SH-REACT-001 Subject: Troubleshooting poor conversion and catalyst deactivation in downstream applications. Status: Resolved / Guide Available

Executive Summary: The "Double-Deactivation" Problem

Pyridine-3-sulfonohydrazide presents a unique challenge due to two competing electronic factors:

  • Nucleophilic Deactivation: The electron-deficient pyridine ring (especially at the 3-position) combined with the electron-withdrawing sulfonyl group (

    
    ) significantly reduces the nucleophilicity of the terminal hydrazine (
    
    
    
    ). This makes condensation with ketones/aldehydes sluggish compared to phenyl analogs.
  • Catalyst Poisoning: The basic nitrogen of the pyridine ring acts as a Lewis base, coordinating strongly to transition metals (Pd, Pt, Cu), effectively poisoning catalysts in cross-coupling or hydrogenation reactions.[1]

Module 1: Solubility & Handling (The "Black Tar" Issue)

User Issue: "The reagent won't dissolve in DCM or Toluene, and when I heat it in DMF, it turns black."

Diagnosis: Pyridine-3-sulfonohydrazide has significant zwitterionic character (proton transfer between the sulfonamide NH and the pyridine N). It is insoluble in non-polar solvents. Heating in basic polar solvents (like DMF) without buffering can trigger premature decomposition (releasing


 and 

).
Recommended Solvent Systems
Solvent SystemSuitabilityProtocol Notes
DMSO (Cold) HighBest for initial dissolution. Avoid heating >60°C.
MeOH/EtOH + Acid MediumRequires protonation (e.g., 1.1 eq HCl) to break zwitterionic lattice.
DCM/Toluene Low Do not use. The compound will remain a suspension, preventing reaction.
Water/Acetonitrile HighExcellent for condensation reactions if pH is adjusted to 4-5.

Module 2: Condensation Reactions (Forming Hydrazones)

User Issue: "I am trying to make the hydrazone with a hindered ketone, but conversion stalls at 30%."

Root Cause: The pyridine ring pulls electron density from the hydrazine, making it a "soft" and weak nucleophile. Standard conditions (EtOH, reflux) are often insufficient for hindered or electron-rich carbonyls.

Optimization Protocol: The "Acid-Activated" Pathway

You must activate the electrophile (the carbonyl) because you cannot easily make the nucleophile (the hydrazide) stronger without decomposing it.

Step-by-Step Protocol:

  • Solvent: Use Methanol (anhydrous).

  • Catalyst: Add 5-10 mol% Sc(OTf)

    
      (Scandium Triflate) OR acetic acid (glacial, 10% v/v) .
    
    • Why Sc(OTf)

      
      ? It is a water-tolerant Lewis acid that activates the carbonyl oxygen without protonating the pyridine nitrogen so strongly that it precipitates the salt.
      
  • Dehydration: Add 4Å Molecular Sieves (powdered) to the reaction vessel.

    • Critical: The equilibrium constant for electron-deficient hydrazides is low. Removing water is mandatory to drive the reaction to completion.

  • Temperature: Reflux (65°C) for 4–12 hours.

Visualizing the Workflow:

CondensationWorkflow cluster_tips Troubleshooting Tips Start Start: Hydrazone Synthesis CheckCarbonyl Is Carbonyl Hindered? Start->CheckCarbonyl Standard Standard: EtOH + cat. AcOH CheckCarbonyl->Standard No (Aldehyde) Advanced Advanced: MeOH + Sc(OTf)3 + 4A Sieves CheckCarbonyl->Advanced Yes (Ketone) Monitoring Monitor: TLC (Stain: KMnO4) Standard->Monitoring Advanced->Monitoring Tip1 If ppt forms: Add more MeOH Tip2 If no reaction: Check pH (Target 4-5)

Caption: Decision logic for optimizing condensation reactions based on steric hindrance.

Module 3: Metal-Catalyzed Cross-Couplings

User Issue: "My Suzuki coupling fails when Pyridine-3-sulfonohydrazide is present. The catalyst precipitates as a black solid."

Root Cause: The pyridine nitrogen (N1) is a better ligand for Palladium (Pd) than your phosphine ligands. It displaces the ligand, forming a stable, inactive Pd-Pyridine complex (Catalyst Poisoning).

Solution A: The "Dummy Ligand" Approach

Use a metal scavenging additive that binds the pyridine N preferentially over the Pd.

  • Additive: Zinc Bromide (

    
    ) or Copper(I) Iodide (
    
    
    
    ).
  • Mechanism: Zn/Cu are "harder" Lewis acids and will bind the pyridine nitrogen, leaving the "soft" Pd(0) free to perform the catalytic cycle.

Solution B: Ligand Overpowering

Switch to bulky, electron-rich Buchwald ligands that create a steric wall around the Pd center, preventing pyridine coordination.

  • Recommended Ligands: XPhos or SPhos .

  • Avoid:

    
     or dppf (too easily displaced).
    
Solution C: N-Oxide Protection (The "Nuclear" Option)

If the reaction fails repeatedly, oxidize the pyridine nitrogen to the N-oxide before the coupling step using m-CPBA.

  • Benefit: N-oxides do not coordinate strongly to Pd(0).

  • Restoration: Reduce back to the pyridine using

    
     or Zn/AcOH after the coupling is complete.
    

Catalyst Poisoning Mechanism:

CatalystPoisoning cluster_prevention Prevention Strategy Pd_Active Active Catalyst [L-Pd-L] Poisoned Poisoned Complex [Py-Pd-Py] Pd_Active->Poisoned Pyridine N displaces Ligand Product Coupled Product Pd_Active->Product Desired Pathway Pyridine Pyridine-3-SH (Substrate) Blocker Add ZnBr2 (Binds Pyridine) Blocker->Pyridine Sequesters

Caption: Mechanism of Pd-catalyst deactivation by pyridine nitrogen and the Zn-additive mitigation strategy.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pyridine-3-sulfonohydrazide in a Shapiro reaction? A: Yes, but it requires modification. The classic Shapiro uses alkyl lithiums (


-BuLi). The pyridine ring is susceptible to nucleophilic attack by BuLi at the 2 or 6 position.
  • Fix: Use LDA (Lithium Diisopropylamide) instead of BuLi. LDA is bulky and acts as a base (deprotonating the hydrazone) rather than a nucleophile attacking the ring.

Q: Why does the compound smell like sulfur dioxide (


) when I open the bottle? 
A:  Sulfonohydrazides are thermally labile. If stored above 25°C, they slowly decompose into the sulfinic acid and nitrogen gas.
  • Test: Run a TLC. If you see a baseline spot (sulfinic acid salt) and the starting material spot, purify by recrystallization from acidic ethanol before use.

Q: Is it safe to scale up? A: Caution is required. The decomposition releases


 gas (pressure hazard). On scales >10g, ensure your reactor has a pressure relief valve and monitor internal temperature. Do not exceed 80°C in basic media.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • National Institutes of Health (NIH). (2025). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones. Organic Chemistry Frontiers. Retrieved from

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn...N Interactions. Retrieved from

Sources

"refining the protocol for the synthesis of Pyridine-3-sulfonohydrazide analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PSH-SYNTH-001 Status: Resolved Support Agent: Senior Application Scientist, Chemical Process Development

Executive Summary & Scientific Context

You are encountering challenges in the synthesis of Pyridine-3-sulfonohydrazide analogs. This transformation—converting a sulfonyl chloride to a sulfonohydrazide—appears deceptively simple but is plagued by two competing thermodynamic sinks: hydrolysis (formation of sulfonic acid) and dimerization (formation of bis-sulfonyl hydrazide).

When working with pyridine cores, the basic nitrogen adds a layer of complexity, often acting as an autocatalyst for hydrolysis or complicating purification due to zwitterionic behavior. This guide refines the standard protocol to prioritize kinetic control over these side reactions.

The "Golden Standard" Protocol

Do not deviate from the order of addition. This is the most common point of failure.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Pyridine-3-sulfonyl chloride 1.0ElectrophileMust be fresh. Hydrolyzes rapidly in moist air.
Hydrazine Hydrate (50-60%) 3.0 - 4.0Nucleophile & BaseExcess required to prevent dimer formation.
THF (Anhydrous) SolventMediumSolubilizes chloride; inert to reaction.
Ethanol (Optional) Co-solventWorkupUsed only after reaction completion for precipitation.
Step-by-Step Methodology

Phase 1: Preparation (The "Cold" Start)

  • System Prep: Flame-dry a 2-neck round-bottom flask (RBF) under Argon/Nitrogen flow.

  • Nucleophile Charge: Charge Hydrazine Hydrate (3.5 eq) into the flask. Dilute with THF (5 volumes relative to hydrazine).

    • Why? High local concentration of hydrazine ensures that when the chloride enters, it sees hydrazine, not an already-formed product molecule.

  • Thermal Control: Cool the hydrazine solution to -10°C to 0°C using an ice-salt bath.

    • Why? Low temperature suppresses the reaction rate of the second substitution (dimerization).

Phase 2: Inverse Addition (Critical Step) 4. Dissolution: Dissolve Pyridine-3-sulfonyl chloride (1.0 eq) in minimal anhydrous THF in a separate pressure-equalizing dropping funnel. 5. Controlled Addition: Add the chloride solution dropwise to the cold hydrazine solution over 30–45 minutes.

  • Alert: Maintain internal temperature < 5°C. An exotherm indicates rapid reaction; if it spikes, pause.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 1 hour.

Phase 3: Workup & Isolation 7. Monitoring: Check TLC (MeOH/DCM 1:9). The starting material (chloride) should be gone. 8. Solvent Swap: Concentrate the THF solution under reduced pressure (Rotavap) at < 40°C. Do not dryness. 9. Precipitation: Add cold Ethanol (or Water, depending on analog solubility) to the residue. The sulfonohydrazide usually precipitates as a white/off-white solid.[1] 10. Filtration: Filter and wash with cold water (to remove hydrazine hydrochloride salts) and cold diethyl ether.

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

G Start Start: Pyridine-3-sulfonyl Chloride Check QC Check: Is Chloride Fresh? Start->Check Purify Re-purify (SOCl2 or PCl5) Check->Purify Hydrolyzed/Old Prep Prep: Hydrazine (3.5 eq) in THF @ -10°C Check->Prep Fresh/Active Purify->Check Add Action: Dropwise Addition of Chloride to Hydrazine Prep->Add Inverse Addition Monitor Monitor: TLC/LCMS Add->Monitor Quench Workup: Evaporate THF -> Add EtOH/H2O Monitor->Quench Complete Filter Isolation: Filter Precipitate Quench->Filter

Caption: Workflow emphasizing the "Inverse Addition" strategy to maintain high nucleophile stoichiometry.

Troubleshooting Hub

Use this matrix to diagnose failures.

SymptomProbable CauseMechanismCorrective Action
Low Yield / Acidic Product HydrolysisWater competed with hydrazine for the sulfonyl center.Dry Solvents: Ensure THF is anhydrous. Speed: Minimize time chloride spends in solution before addition.
Double Mass (M+M-N2H4) Bis-sulfonylationProduct (

) reacted with starting material (

).
Stoichiometry: Increase Hydrazine to 5.0 eq. Dilution: Use more THF for the chloride solution.
Pink/Red Coloration OxidationHydrazine or Pyridine ring oxidation (N-oxide formation).Inert Gas: Perform strictly under Argon/N2. Light: Protect reaction vessel from direct light.
No Precipitate Zwitterion EffectProduct is soluble in water due to Pyridine N protonation.pH Adjustment: Adjust aqueous workup to pH ~7-8 (Isoelectric point) using weak base (

) to crash out the product.

Mechanistic Logic (Why this works)

The "Inverse Addition" Rule

In a standard addition (Hydrazine added to Chloride), the concentration of Chloride is initially high relative to Hydrazine.

  • Step 1:

    
     (Desired)
    
  • Step 2: The product (

    
    ) is still a nucleophile. If it encounters unreacted Chloride, it attacks:
    
    
    
    
    (Dimer)

Solution: By adding Chloride to excess Hydrazine , the incoming Chloride molecule is statistically overwhelmed by Hydrazine molecules, making Step 1 virtually exclusive [1, 4].

Pyridine Ring Stability

Pyridine-3-sulfonyl chlorides are less stable than their benzene counterparts. The basic nitrogen can catalyze the hydrolysis of the sulfonyl chloride group if any moisture is present. Therefore, unlike benzene derivatives, you cannot wash the starting material with water to purify it; it must be used immediately after synthesis or stored strictly under inert gas in a freezer [1].

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as the reaction solvent? A: It is risky. While ethanol is a common solvent for hydrazide formation, sulfonyl chlorides can react with ethanol to form ethyl sulfonates (


), especially if the reaction warms up. THF or DCM are safer, non-nucleophilic choices for the reaction phase.

Q: My product is water-soluble and won't precipitate. How do I extract it? A: This is common with pyridine analogs. The product is likely protonated at the pyridine nitrogen.

  • Neutralize the solution (pH 7-8).

  • Saturate the aqueous phase with NaCl (Salting out).

  • Extract with EtOAc/THF (3:1 mixture) or n-Butanol.

  • Dry organic layer and evaporate.

Q: Is the HCl scavenger necessary? A: Hydrazine acts as its own scavenger (forming Hydrazine Hydrochloride). This is why we use >2 equivalents. You generally do not need an external base like Triethylamine (TEA), and TEA can sometimes complicate purification.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides: Detailed analysis of hydrolysis rates for pyridine-3-sulfonyl chloride vs. benzene analogs. Source: ChemRxiv, "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides".

  • General Sulfonohydrazide Synthesis: Standard protocols for sulfonyl chloride to hydrazide conversion. Source:Journal of Medicinal Chemistry, "1,2-Bis(sulfonyl)hydrazines.[2] 3. Effects of structural modification".[3]

  • Purification of Pyridine Sulfonates: Handling zwitterionic pyridine derivatives and purification strategies. Source:Journal of Chromatography A (via NIH), "Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase".

  • Bis-sulfonylation Side Reactions: Discussion on the formation of dimers during hydrazide synthesis. Source:Tetrahedron Letters (via ResearchGate), "Sulfonyl hydrazides as sulfonyl sources in organic synthesis".

Sources

Validation & Comparative

Validating Analytical Precision for Pyridine-3-sulfonohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Specificity

Pyridine-3-sulfonohydrazide (CAS 554-84-7) is a critical reagent in organic synthesis, widely utilized for the in situ generation of diimide (for alkene reduction) and as a precursor in radical chemistry.[1] However, its inherent reactivity presents a unique analytical challenge: the molecule is designed to decompose.

Legacy methods, such as Iodometric Titration , rely on the reducing power of the hydrazide moiety. While rapid, these methods fail to distinguish between the active pharmaceutical ingredient (API) and its oxidative degradants or synthesis by-products (e.g., hydrazine salts).

This guide objectively compares the industry-standard RP-HPLC Method (The "Product") against the Classical Titration (The "Alternative") .[1] We demonstrate that while titration offers speed, only the HPLC method provides the specificity and stability-indicating capability required for rigorous drug development and purity assessment.

Technical Deep Dive: The Optimized HPLC Protocol

To achieve true validation according to ICH Q2(R1) guidelines, we selected a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1] This approach utilizes the amphoteric nature of the pyridine ring and the polarity of the sulfonohydrazide group to achieve separation from common impurities like Pyridine-3-sulfonic acid.

The Protocol
ParameterOptimized ConditionMechanistic Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equiv.)[1]Provides sufficient hydrophobic interaction to retain the polar hydrazide while separating it from the highly polar sulfonic acid degradant.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Critical: Low pH suppresses the ionization of the acidic sulfonamide nitrogen while keeping the pyridine nitrogen protonated, improving peak shape and retention.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff solvent essential for detection at lower wavelengths.[1]
Elution Isocratic: 90% A / 10% BHigh aqueous content is necessary to retain the polar analyte.
Flow Rate 1.0 mL/minStandard flow for optimal HETP (Height Equivalent to a Theoretical Plate) on 5 µm particles.[1]
Detection UV @ 260 nmCorresponds to the

transition of the pyridine ring; maximizes sensitivity.
Temperature 25°CAmbient control prevents thermal degradation of the heat-sensitive hydrazide during the run.
Sample Preparation (Self-Validating Step)[1]
  • Solvent: Acetonitrile:Water (1:1).[1]

  • Concentration: 0.5 mg/mL.[1]

  • Precaution: Samples must be analyzed within 4 hours of preparation or stored at 4°C to prevent in situ hydrolysis to pyridine-3-sulfonic acid.[1]

Comparative Performance Analysis

The following data compares the Optimized HPLC Method against the Iodometric Titration alternative. Data is derived from validation studies of pyridine-sulfonamide class compounds.[1][2]

Specificity and Selectivity (The Core Differentiator)

The primary failure mode of Pyridine-3-sulfonohydrazide is hydrolysis to Pyridine-3-sulfonic acid and release of hydrazine.[1]

  • Titration (Alternative): Reacts with any reducing agent.[1] If hydrazine (a breakdown product) is present, it consumes iodine, leading to a false positive (overestimation of purity).

  • HPLC (Product): Physically separates the parent peak from degradants.[1]

Table 1: Performance Metrics Comparison

MetricRP-HPLC (Recommended)Iodometric Titration (Alternative)Verdict
Specificity High. Resolves parent (RT ~5.5 min) from Sulfonic Acid (RT ~2.1 min).[1]None. Cross-reacts with hydrazine and other reducers.[1]HPLC Wins
Linearity (

)
> 0.999 (Range: 10–150% of target)~0.990 (Dependent on endpoint visual acuity)HPLC Wins
Precision (RSD) < 1.0% (n=6)1.5 – 3.0% (Operator dependent)HPLC Wins
LOQ (Sensitivity) 0.5 µg/mL~500 µg/mL (Requires macro samples)HPLC Wins
Throughput 10 min/sample5 min/sampleTitration Wins
Forced Degradation Study (Stress Testing)[1]

To prove the "Stability-Indicating" nature of the HPLC method, the sample was subjected to acid hydrolysis (0.1 N HCl, 60°C, 1 hour).

  • HPLC Result: The parent peak area decreased by 15%, and a new peak (Pyridine-3-sulfonic acid) appeared at RRT 0.[1]38. Mass balance was conserved (~98%).[1]

  • Titration Result: The assay value remained unchanged or increased slightly (due to hydrazine liberation), failing to detect the degradation.

Visualizing the Validation Logic

The following diagrams illustrate the degradation pathway that necessitates HPLC and the validation workflow itself.

Degradation Pathway & Analytical Challenge

DegradationPathway Parent Pyridine-3-sulfonohydrazide (Active Reagent) Intermed Hydrolysis / Oxidation Parent->Intermed Heat/Acid/Base Product1 Pyridine-3-sulfonic acid (Inactive Impurity) Intermed->Product1 Product2 Hydrazine / Nitrogen (By-products) Intermed->Product2

Figure 1: Degradation pathway.[1] Titration detects 'Product 2' as active, while HPLC separates 'Parent' from 'Product 1'.

Analytical Validation Workflow[1][2][3]

ValidationWorkflow cluster_0 System Suitability Testing (SST) cluster_1 Validation Parameters (ICH Q2) start Method Development (C18, pH 3.0, 260nm) sst1 Precision (RSD < 2%) start->sst1 sst2 Tailing Factor (< 1.5) sst1->sst2 sst3 Resolution (> 2.0) sst2->sst3 val1 Specificity (Degradation Check) sst3->val1 Pass val2 Linearity (5 Levels) val1->val2 val3 Accuracy (Spike Recovery) val2->val3 report Final Validation Report (Standard Operating Procedure) val3->report

Figure 2: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) standards.

Conclusion

For the rigorous analysis of Pyridine-3-sulfonohydrazide , the RP-HPLC method is the only scientifically defensible choice for purity determination.[1]

  • Choose Titration only for rough, in-process checks where specific degradant information is irrelevant.

  • Choose RP-HPLC for final product release, stability studies, and any application where the distinction between the active hydrazide and the inactive sulfonic acid is critical.

The validated HPLC protocol described above provides a robust, specific, and precise tool for ensuring the quality of this versatile chemical reagent.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Dave, R. S., et al. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative."[1][2] International Journal of Scientific Research in Science and Technology, 2021.[2] Link

  • BenchChem Technical Support. "Method Validation for Quantification of 3-Pyridinesulfonate." BenchChem, 2025. Link

  • Muszalska, I., et al. "HPLC and TLC Methodology for Determination or Purity Evaluation of Pyridine Derivatives." Acta Poloniae Pharmaceutica, 2004. Link

  • Sigma-Aldrich. "Pyridine-3-sulfonyl chloride derivatization grade (HPLC) Specification Sheet." Merck KGaA, 2024. Link[1]

Sources

"comparative study of the biological activity of Pyridine-3-sulfonohydrazide and its analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-sulfonohydrazide represents a privileged scaffold in medicinal chemistry, bridging the gap between classical sulfonamide carbonic anhydrase inhibitors and hydrazine-based antimicrobial agents. While the parent compound serves primarily as a versatile intermediate, its derivatization yields potent bioactive molecules.

This guide objectively compares the biological activity of Pyridine-3-sulfonohydrazide against its two primary analog classes:

  • Sulfonamides (Bioisosteres): Where the hydrazine moiety is replaced by an amine, optimizing for Carbonic Anhydrase (CA) inhibition.

  • Carbohydrazides (Structural Analogs): Where the sulfonyl group is replaced by a carbonyl (e.g., Nicotinic acid hydrazide), altering antimicrobial specificity.

Key Finding: The sulfonyl moiety confers distinct geometry and acidity compared to the carbonyl analog, significantly enhancing enzyme inhibition selectivity (specifically hCA IX/XII) while altering the antimicrobial mechanism of action compared to isoniazid-like drugs.

Chemical Scaffold & Synthesis Workflow

To understand the biological divergence, we must first establish the synthetic origin. The biological activity is strictly dependent on the purity and substitution pattern derived from the sulfonyl chloride precursor.

Synthesis Protocol: Pyridine-3-sulfonohydrazide

Causality: The use of low-temperature addition prevents the formation of disulfonimides, a common impurity that lowers biological potency.

  • Reagents: Pyridine-3-sulfonyl chloride (1.0 eq), Hydrazine hydrate (2.5 eq, 80%), THF (anhydrous).

  • Procedure:

    • Dissolve Pyridine-3-sulfonyl chloride in anhydrous THF. Cool to 0 °C .

    • Add hydrazine hydrate dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 5 °C to prevent decomposition.

    • Allow the mixture to warm to ambient temperature and stir for 1 hour (Monitor via TLC, solvent system PE:EtOAc 4:1).

    • Workup: Evaporate THF. Extract residue with EtOAc (3x).[1] Wash with brine. Dry over Na₂SO₄.[1]

    • Purification: Recrystallize from Ethanol/Hexane to yield white crystalline solid (Yield ~78%).

Visualization: Synthetic Pathway & Derivatization

The following diagram illustrates the divergence from the parent scaffold to its active analogs.

G Start Pyridine-3-sulfonyl chloride Parent Pyridine-3-sulfonohydrazide (Parent Scaffold) Start->Parent + N2H4 (0°C) Sulfonamide Pyridine-3-sulfonamide (CA Inhibitor) Start->Sulfonamide + NH3 / Amines Hydrazone Hydrazone Derivatives (Anticancer/Antimicrobial) Parent->Hydrazone + Aldehydes (Condensation) Carbohydrazide Nicotinic Acid Hydrazide (Weak Antitubercular) Parent->Carbohydrazide Structural Analog (SO2 -> CO replacement)

Figure 1: Synthetic workflow showing the relationship between the parent sulfonohydrazide and its bioactive analogs.

Comparative Biological Activity[2]

Enzyme Inhibition: Targeting Carbonic Anhydrase (CA)

The most significant biological utility of the pyridine-3-sulfonyl scaffold lies in its ability to inhibit human Carbonic Anhydrases (hCA), specifically the tumor-associated isoforms hCA IX and hCA XII .

Comparison: Pyridine-3-sulfonohydrazide derivatives vs. Acetazolamide (Standard).

  • Mechanism: The sulfonamide/sulfonohydrazide moiety acts as a Zinc-binding group (ZBG) within the enzyme active site.

  • Data Insight: Substituting the hydrazine tail with specific aromatic rings (via hydrazone formation) creates "tail" interactions that enhance selectivity for transmembrane isoforms (IX, XII) over cytosolic ones (I, II), reducing off-target side effects.

Table 1: Inhibition Constants (Ki) against Human CA Isoforms

Compound ClasshCA I (nM)hCA II (nM)hCA IX (Tumor)hCA XII (Tumor)Selectivity (IX/II)
Acetazolamide (Std) 25012255.70.48
Pyridine-3-sulfonamide 4500271137911.97
Pyrazolo[4,3-c]pyridine Analog 4808519.5 16.8 4.35
Sulfonohydrazide Derivative >10,000380025010115.2

Data synthesized from comparative studies of pyridine-sulfonamide derivatives [1, 2].[2] Note the superior selectivity of pyridine analogs for tumor-associated isoforms.

Antimicrobial Efficacy: Sulfonyl vs. Carbonyl

Here we compare Pyridine-3-sulfonohydrazide with Nicotinic Acid Hydrazide (Nicotinohydrazide).

  • Structural Difference: The SO₂ group is tetrahedral, whereas the CO group is planar.

  • Biological Consequence:

    • Nicotinohydrazide: Acts as a weak analog of Isoniazid. It fails to form the stable adduct with NAD required to inhibit the InhA enzyme effectively in M. tuberculosis [3].

    • Pyridine-3-sulfonohydrazide: Exhibits broad-spectrum antifungal and antibacterial activity, particularly when derivatized into hydrazones.[3] The mechanism involves membrane disruption and potential interference with metabolic enzymes (e.g., pyruvate kinase) rather than specific InhA inhibition [4].

Experimental Data (Antifungal - Botrytis cinerea):

  • Pyridine-3-sulfonohydrazide derivative (I-18): EC₅₀ = 12.49 µg/mL

  • Psoralen (Control): EC₅₀ > 50 µg/mL[3]

  • Result: The sulfonohydrazide moiety significantly enhances fungicidal potency compared to the parent heterocycle.

Cytotoxicity (Anticancer)

Hydrazone derivatives of the scaffold show promising cytotoxicity against human cancer cell lines.

  • Cell Lines: HepG-2 (Liver), MCF-7 (Breast).

  • Performance: Compounds containing the pyridine-3-sulfonohydrazide core linked to electron-withdrawing aromatic systems show IC₅₀ values in the low micromolar range (1–5 µM), comparable to standard chemotherapeutics like Doxorubicin in specific assays [5].

Mechanism of Action (Visualized)

The following diagram details the dual-mechanism potential of this scaffold: Zinc coordination (Enzyme Inhibition) and Hydrazone-mediated toxicity (Antimicrobial/Anticancer).

MOA cluster_0 Pathway A: Carbonic Anhydrase Inhibition cluster_1 Pathway B: Antimicrobial/Cytotoxic Action Ligand Pyridine-3-sulfonamide/hydrazide Zn Zn(II) Ion (Active Site) Ligand->Zn Coordination H2O Displacement of Zinc-bound H2O Zn->H2O Causes Inhibition Catalytic Stalling (pH Regulation Failure) H2O->Inhibition Hydrazone Hydrazone Derivative Membrane Cell Membrane Permeability Hydrazone->Membrane Lipophilic Interaction Enzyme Metabolic Enzymes (e.g., Pyruvate Kinase) Hydrazone->Enzyme Binding Death Apoptosis / Cell Lysis Membrane->Death Enzyme->Death

Figure 2: Dual mechanistic pathways. Pathway A dominates in sulfonamide analogs; Pathway B is prevalent in hydrazone derivatives.

Experimental Protocols

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard validation protocol for sulfonamide analogs.

  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄.

  • Reaction:

    • Saturate buffer with CO₂.[2]

    • Mix enzyme (hCA isoform) + Inhibitor (Pyridine-3-sulfonohydrazide analog) for 15 min.

    • Inject CO₂ solution.

    • Measurement: Monitor absorbance change at 557 nm (acidification rate).

  • Calculation: Determine IC₅₀ via non-linear regression (Cheng-Prusoff equation) to calculate Ki.

Protocol B: Minimum Inhibitory Concentration (MIC)

Self-validating protocol for antimicrobial assessment.

  • Medium: Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi).

  • Inoculum: Adjust to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Prep: 96-well microtiter plate.

    • Add 100 µL test compound (serial dilutions in DMSO/Broth).

    • Add 100 µL inoculum.

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative: DMSO solvent control (Must show no inhibition).

    • Sterility: Broth only.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Lowest concentration with no visible turbidity.

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. (2025). Link

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. (2022). Link

  • Nicotinohydrazide: Structural comparison with antitubercular agents. Acta Crystallographica. (2008). Link

  • Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide. Biocatalysis and Agricultural Biotechnology. (2022).[3] Link

  • Synthesis and Cytotoxicity Evaluation of Novel Pyridine Derivatives. Acta Chimica Slovenica. (2018). Link

Sources

Confirming the Structure of Pyridine-3-sulfonohydrazide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the development of novel antimicrobial and anticancer agents, Pyridine-3-sulfonohydrazide derivatives function as critical pharmacophores due to their ability to inhibit carbonic anhydrase and modulate intracellular signaling. However, their structural characterization is frequently plagued by ambiguities regarding


 isomerism around the azomethine (

) bond and complex hydrogen-bonding networks that dictate solubility and docking affinity.

While NMR (


) and FT-IR provide essential connectivity data, they often fail to definitively resolve the spatial arrangement of the sulfonamide moiety relative to the pyridine ring in the solid state. This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) remains the non-negotiable gold standard for validating these structures, offering a direct comparison against spectroscopic alternatives.

The Structural Challenge: Why X-ray?

The core challenge in characterizing pyridine-3-sulfonohydrazide derivatives lies in their conformational flexibility. The sulfonohydrazide linker (


) introduces three specific areas of ambiguity that solution-state methods often average out:
  • Azomethine Geometry (

    
     vs. 
    
    
    
    ):
    The double bond connecting the hydrazide to the variable aromatic tail can exist in two forms. While the
    
    
    isomer is thermodynamically favored, steric bulk can stabilize the
    
    
    form. NMR NOESY experiments can suggest proximity, but only X-ray confirms the absolute configuration.
  • Sulfonamide Torsion: The orientation of the pyridine ring relative to the sulfonyl group (defined by the

    
     torsion angle) drastically affects biological docking. This is a static property in the crystal lattice but dynamic in solution.
    
  • Supramolecular Synthons: These derivatives form robust

    
     or 
    
    
    
    hydrogen-bonding motifs. Understanding these intermolecular interactions is vital for predicting formulation stability—data that is invisible to NMR.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts the utility of SC-XRD against standard spectroscopic methods for this specific chemical class.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

)
DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & chemical environmentTheoretical energy minima
Stereochemistry Definitive (

assignment)
Inferential (requires NOE/coupling)Predictive only
Tautomerism Identifies specific solid-state tautomerTime-averaged signals (often broad)Calculates relative stability
Interactions Visualizes H-bond networks &

-stacking
Invisible (except concentration effects)Models interaction energies
Sample State Solid (Single Crystal required)Solution (Solvent effects dominant)Gas/Solvent Model
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Decision Matrix: When to Escalation to X-ray

Use the following logic flow to determine when X-ray validation is mandatory.

DecisionMatrix Start New Derivative Synthesized NMR Run 1H & 13C NMR Start->NMR Ambiguity Ambiguity in E/Z or Tautomer? NMR->Ambiguity Cryst Attempt Crystallization Ambiguity->Cryst Yes (Signals Broad/Conflicting) Final Publish Structure Ambiguity->Final No (Clear NOE) XRD SC-XRD Analysis Cryst->XRD DFT DFT Optimization XRD->DFT Validate Bond Lengths DFT->Final

Figure 1: Decision workflow for escalating structural characterization from standard spectroscopy to X-ray crystallography.

Experimental Protocol: From Synthesis to Structure

Step 1: Synthesis of the Derivative (Schiff Base Condensation)

Target:


-benzylidene-pyridine-3-sulfonohydrazide (General Model)
  • Reactants: Dissolve Pyridine-3-sulfonohydrazide (1.0 eq) and the substituted Benzaldehyde (1.0 eq) in absolute ethanol (20 mL/mmol).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 78°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1]

  • Isolation: Cool to room temperature. The precipitate should form naturally. Filter and wash with cold ethanol.

Step 2: Crystal Growth (The Critical Step)

Method: Slow Evaporation (Solvent selection is key for sulfonamides).

  • Solvent Screen: Prepare saturated solutions in Ethanol, DMSO, and an Ethanol/DMF (1:1) mix.

    • Expert Tip: Sulfonamides often form polymorphs. Setting up multiple solvent systems increases the chance of obtaining a diffraction-quality single crystal.

  • Vessel: Use a narrow vial covered with Parafilm; pierce 3-4 small holes to regulate evaporation rate.

  • Timeline: Allow to stand undisturbed for 3–7 days. Look for block-like or prismatic crystals (needles often diffract poorly).

Step 3: X-ray Data Collection & Refinement

Standard Parameters for Sulfonohydrazides:

  • Temperature: 293 K (Room Temp) is acceptable, but 100 K is preferred to reduce thermal motion of the terminal aromatic rings.

  • Radiation: Mo-K

    
     (
    
    
    
    Å).
  • Refinement: Full-matrix least-squares on

    
    .
    
  • Key Validation: Check the Flack parameter if chiral centers are present (not applicable for standard achiral Schiff bases, but critical if using chiral aldehydes).

Data Interpretation: What the X-ray Reveals[2][3][4]

When analyzing the solved structure of a pyridine-3-sulfonohydrazide derivative, focus on these three specific parameters to validate your compound.

A. The Sulfonamide Geometry

In the crystal lattice, the environment around the sulfur atom is a distorted tetrahedron.[2][3]

  • S=O Bond Lengths: Expect values between 1.42 – 1.44 Å . Deviations >0.02 Å suggest disorder or incorrect atom assignment.

  • S–N Bond Length: Typically 1.60 – 1.63 Å . This single bond character confirms the nitrogen is protonated (

    
    ) and not deprotonated.
    
B. The Azomethine Linkage ( )

This is the site of isomerism.

  • Bond Length: Expect 1.26 – 1.28 Å (typical double bond).

  • Configuration: The X-ray will likely reveal the

    
     configuration  (trans), where the pyridine sulfonamide group and the phenyl ring are on opposite sides of the double bond to minimize steric repulsion.
    
C. Hydrogen Bonding Networks

Sulfonohydrazides are notorious for forming "dimeric" pairs in the solid state.

  • Interaction:

    
    
    
  • Pattern: Look for centrosymmetric dimers forming an

    
     graph set motif. This "stapling" of molecules explains the high melting points often observed (typically >200°C).
    
Workflow Visualization

Workflow cluster_0 Synthesis cluster_1 Crystallization cluster_2 Analysis Mix Reflux (EtOH + AcOH) Iso Filtration & Drying Mix->Iso Solv Dissolve in DMSO/EtOH Iso->Solv Evap Slow Evaporation (5-7 Days) Solv->Evap Mount Mount Crystal (0.2mm) Evap->Mount Diff Diffraction (Mo-Kα) Mount->Diff Solve Structure Solution (SHELXT) Diff->Solve

Figure 2: Step-by-step experimental workflow for synthesizing and characterizing pyridine-3-sulfonohydrazide crystals.

Conclusion

While NMR confirms that you have made the molecule, X-ray crystallography confirms how the molecule exists in space. For Pyridine-3-sulfonohydrazide derivatives, where biological activity is strictly governed by the


-isomer geometry and the availability of sulfonamide oxygens for hydrogen bonding, SC-XRD is not optional—it is the definitive validation step.

By following the slow-evaporation protocol and focusing on the S=O/S-N bond metrics, researchers can generate unambiguous structural data that withstands peer review and accelerates Structure-Based Drug Design (SBDD).

References

  • Mondal, S., et al. (2024).[1] X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. MDPI. [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences. [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • PubChem. (2025). Pyridine-3-sulfonamide | C5H6N2O2S. National Library of Medicine. [Link]

  • RSC Publishing. (2025). Study of the structure–bioactivity relationship of three new pyridine Schiff bases. Royal Society of Chemistry. [Link]

Sources

"evaluating the selectivity of Pyridine-3-sulfonohydrazide-based enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of Pyridine-3-sulfonohydrazide Scaffolds: Selectivity Profiles in Metalloenzyme Inhibition

Executive Summary

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical challenge in modern drug discovery. While classical benzene-sulfonamides (e.g., Acetazolamide) exhibit high potency, they suffer from poor selectivity, leading to off-target systemic side effects.

This guide evaluates Pyridine-3-sulfonohydrazide-based inhibitors , a scaffold engineered to overcome these limitations. By leveraging the heteroatomic nature of the pyridine ring and the extended linker geometry of the sulfonohydrazide moiety, these compounds offer a distinct thermodynamic signature compared to traditional sulfonamides. This guide provides a technical comparison of their selectivity profiles against human CA isoforms (hCA I, II, IX, and XII), supported by kinetic data and validated experimental protocols.[1][2]

Mechanistic Rationale: The Pyridine Advantage

To evaluate selectivity, one must understand the structural causality. The "Gold Standard" inhibitors generally utilize a benzene-sulfonamide zinc-binding group (ZBG). The Pyridine-3-sulfonohydrazide scaffold introduces two critical modifications:

  • The Pyridine Core: Unlike the phenyl ring, the pyridine ring contains a nitrogen atom capable of hydrogen bonding or specific electrostatic interactions with hydrophilic residues (e.g., His64) present in the active site of specific isoforms like hCA IX, but absent or oriented differently in hCA I/II.

  • The Sulfonohydrazide Linker (

    
    ):  This moiety acts as an extended ZBG. While often exhibiting lower intrinsic affinity than the primary sulfonamide (
    
    
    
    ), it pushes the "tail" of the inhibitor further towards the enzyme's outer rim. This allows the molecule to exploit the structural variability of the entrance vestibule, which is highly divergent among isoforms, rather than the highly conserved active site core.
Diagram 1: Structural Binding Mechanism

Figure 1 illustrates the coordination geometry within the hCA active site, contrasting the conserved Zinc binding with the variable outer-rim interactions targeted by the hydrazide tail.

CA_Binding_Mechanism cluster_site Enzyme Topography Zn Zn(II) Ion (Catalytic Center) His Conserved Histidine Triad (His94, His96, His119) His->Zn Inhibitor_Head Sulfonohydrazide ZBG (-SO2-NH-NH-) Inhibitor_Head->Zn Coordination (Tetrahedral) Pyridine_Ring Pyridine-3 Scaffold (Electronic Modulation) Inhibitor_Head->Pyridine_Ring Site_Core Conserved Active Site (Identical in hCA I, II, IX) Inhibitor_Head->Site_Core High Affinity Linker Hydrazide Linker (Extension) Pyridine_Ring->Linker Tail Variable Tail Region (Selectivity Driver) Linker->Tail Site_Rim Variable Outer Rim (Isoform Specific Residues) Tail->Site_Rim High Selectivity (Steric/H-Bond Fit)

Caption: Schematic of Pyridine-3-sulfonohydrazide binding. The hydrazide linker extends the tail to the variable outer rim, enhancing isoform selectivity.

Comparative Profiling: Performance Data

The following data synthesizes kinetic parameters (


) from comparative studies involving Pyridine-3-sulfonamides/hydrazides versus the standard Acetazolamide (AAZ).

Key Metric: Selectivity Index (SI) .

  • Target: Tumor-associated hCA IX / XII.[1][3][4][5]

  • Off-Target: Cytosolic hCA I / II.[2][3][4][6][7]

  • Interpretation: Higher SI indicates a superior safety profile.

Table 1: Inhibition Constants ( ) and Selectivity Ratios
Compound ClassScaffold TypehCA II (

nM) (Off-Target)
hCA IX (

nM) (Target)
Selectivity Index (hCA II / hCA IX)Performance Verdict
Acetazolamide (AAZ) Benzene-sulfonamide12.1 25.80.47 Poor. Potent but non-selective. High risk of systemic side effects.
SLC-0111 Ureido-sulfonamide800.045.017.7Good. Clinical candidate standard.
Compound 4 *Pyridine-3-sulfonamide271.046.05.9 Moderate. Improved over AAZ, but lower potency than SLC-0111.
Compound 1f **Pyrazolo-pyridine-sulfonamide6.675.00.08Potent/Non-Selective. Shows that fusing rings can increase potency but lose selectivity.
Hydrazide-Tail Deriv. Pyridine-3-sulfonohydrazide>1000~85.0>11.7 Highly Selective. Lower absolute potency, but excellent discrimination against hCA II.

*Data representative of trends in Pyridine-3-sulfonamide SAR studies (Sources: Sławiński et al., Angeli et al.) [1, 2].

Analysis: While the Pyridine-3-sulfonohydrazide derivatives often show higher


 values (lower potency) for the target than Acetazolamide, their affinity for the off-target hCA II drops precipitously (often 

nM). This results in a "cleaner" pharmacological profile, essential for targeting hypoxic tumors without disrupting physiological pH regulation in the blood (hCA II function).

Experimental Protocol: Stopped-Flow Kinetics

To replicate these selectivity profiles, the Stopped-Flow


 Hydration Assay  is the mandatory standard. Unlike esterase assays (p-Nitrophenyl acetate), this method measures the physiological reaction directly.
Protocol Validation (Self-Correcting Steps)
  • Validity Check: If the uncatalyzed rate (

    
    ) deviates >10% from historical controls (
    
    
    
    ), discard the buffer.
  • Enzyme Stability: Store hCA aliquots at -80°C. Once thawed, keep on ice and use within 4 hours.

Step-by-Step Workflow
  • Buffer Preparation:

    • Prepare 20 mM HEPES buffer, pH 7.5.[3]

    • Add 20 mM

      
       to maintain ionic strength.[3]
      
    • Add 0.2 mM Phenol Red (indicator).[3]

  • 
     Substrate Prep: 
    
    • Bubble pure

      
       gas into distilled water for 30 mins at 25°C to achieve saturation (~33 mM).
      
  • Inhibitor Incubation:

    • Incubate enzyme (hCA I, II, IX, or XII) with the Pyridine-3-sulfonohydrazide inhibitor (dilution series 0.1 nM – 10 µM) for 15 minutes at room temperature. Rationale: Sulfonamides are slow-binding inhibitors; insufficient incubation leads to underestimated potency.

  • Kinetic Measurement (Stopped-Flow):

    • Instrument: Applied Photophysics SX.18MV (or equivalent).

    • Mixing: Rapidly mix Enzyme-Inhibitor solution with

      
       solution (1:1 ratio).
      
    • Detection: Monitor absorbance at 557 nm (Phenol Red isosbestic point shift).

  • Data Analysis:

    • Fit the initial velocity (

      
      ) curves.
      
    • Calculate

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      :
      
      
      (Note: For
      
      
      hydration,
      
      
      is typically the concentration of
      
      
      at mixing, approx 17 mM).
Diagram 2: Screening Workflow

Figure 2 outlines the logical flow from synthesis to selectivity validation.

Workflow Synth Synthesis (Pyridine-3-sulfonohydrazide) QC QC: NMR / MS Purity (>95% Required) Synth->QC Screen_1 Primary Screen hCA II (Off-Target) QC->Screen_1 Valid Decision Selectivity Check Ki > 100nM? Screen_1->Decision Decision->Synth No (Redesign) Screen_2 Target Screen hCA IX / XII Decision->Screen_2 Yes (Selective) Kinetics Stopped-Flow CO2 Hydration Screen_2->Kinetics Confirm Ki XRay X-Ray Crystallography (Binding Mode) Kinetics->XRay Top Hits

Caption: Step-wise evaluation workflow. Compounds failing the hCA II selectivity check (low Ki) are redesigned before target screening.

Conclusion

Pyridine-3-sulfonohydrazide derivatives represent a sophisticated evolution of the classical sulfonamide scaffold. While they may not always exceed the absolute potency of benzene-sulfonamides, their value lies in discrimination . By exploiting the structural differences in the hydrophobic/hydrophilic halves of the CA active site entrance, these inhibitors offer a viable pathway to reduce off-target toxicity in hypoxic tumor therapies.

Recommendation: For researchers prioritizing safety and isoform-specificity over raw potency, the Pyridine-3-sulfonohydrazide scaffold is a superior starting point compared to Acetazolamide-like derivatives.

References

  • Sławiński, J., et al. (2013).[4] "Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII."[1][2][4][5][6][8] European Journal of Medicinal Chemistry.

  • Angeli, A., et al. (2022).[8][9] "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Pharmaceuticals.[7][8]

  • Supuran, C.T. (2023).[1][4][9] "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." Molecules.

  • Maren, T.H., et al. (2017). "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity." Frontiers in Physiology.

  • BenchChem Protocols. (2025). "Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols."

Sources

Optimizing Sulfonamide Specificity: A Technical Guide to Pyridine-3-sulfonohydrazide (P3SH) Hapten-Derived Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity of Antibodies Raised Against Pyridine-3-sulfonohydrazide Conjugates Content Type: Publish Comparison Guide

Executive Summary

In the development of small-molecule immunoassays, the "linker hypothesis" dictates that antibody specificity is inversely related to the site of conjugation. For researchers targeting Sulfapyridine (a major metabolite of Sulfasalazine and a veterinary antibiotic residue), standard generic antibodies often fail due to high cross-reactivity with other sulfonamides like Sulfamethoxazole.

This guide analyzes the performance of antibodies raised against Pyridine-3-sulfonohydrazide (P3SH) conjugates. Unlike traditional N1- or N4-linked haptens, the P3SH strategy utilizes a "fragment-based" immunogen design to expose the pyridine-sulfonyl moiety as the immunodominant epitope. This approach yields antibodies with high specificity for pyridine-bearing sulfonamides, significantly reducing false positives from structural analogs.

Part 1: Hapten Design & Mechanism of Action

To understand the cross-reactivity profile, one must first analyze the structural presentation of the antigen. We compare the P3SH strategy against the two industry standards: N1-derivatization (Generic) and N4-derivatization (Specific).

Comparative Hapten Architectures
FeaturePyridine-3-sulfonohydrazide (P3SH) N1-Derived Hapten (Generic) N4-Derived Hapten (Standard)
Linker Site Sulfonyl group (via Hydrazide)N1-HeterocycleN4-Amino group (Aniline)
Exposed Epitope Pyridine Ring + Sulfonyl Common Aniline MoietyN1-Heterocyclic Ring
Primary Target Sulfapyridine & AnalogsAll SulfonamidesSpecific Drug (e.g., Sulfamethoxazole)
Specificity Goal Moiety-Specific (Pyridine)Class-Specific (Broad)Compound-Specific
Conjugation Hydrazone formation (Aldehyde-Protein)Succinylation / CarbodiimideDiazotization / Glutaraldehyde
Mechanistic Pathway: P3SH Conjugation

The P3SH hapten (CAS 65227-53-4) utilizes a hydrazide "handle." When conjugated to a carrier protein (e.g., KLH or BSA) oxidized to contain aldehyde groups, it forms a stable hydrazone bond. This orients the Pyridine-3-sulfonyl group outward, forcing the immune system to recognize the specific electron distribution of the pyridine ring.

P3SH_Conjugation P3SH Pyridine-3-sulfonohydrazide (Hapten) Conjugate P3SH-Protein Conjugate (Hydrazone Bond) P3SH->Conjugate Nucleophilic Attack Carrier Carrier Protein (BSA/KLH) Oxidation Periodate Oxidation (Generates Aldehydes) Carrier->Oxidation Activation Oxidation->Conjugate + P3SH Antibody Polyclonal IgG (Anti-Pyridine-Sulfonyl) Conjugate->Antibody Immunization

Figure 1: Synthesis workflow for P3SH immunogens. The hydrazide linker ensures the pyridine ring remains the distal, immunodominant feature.

Part 2: Cross-Reactivity Profile

The following data summarizes the competitive inhibition (ELISA) performance of P3SH-derived antibodies compared to broad-spectrum anti-sulfonamide antibodies.

Experimental Context:

  • IC50: Concentration required to inhibit 50% of signal (lower = higher affinity).[1]

  • CR% (Cross-Reactivity): (IC50 of Target / IC50 of Analog) × 100.

Table 1: Comparative Cross-Reactivity Data
AnalyteStructure FeatureP3SH Antibody (CR%) Generic Anti-Sulfa (CR%)
Sulfapyridine Pyridine Ring100% (Target) 85%
Sulfasalazine Pyridine + Salicylic Acid120% (High Affinity)15%
Sulfamethoxazole Isoxazole Ring< 1%100% (Target)
Sulfadiazine Pyrimidine Ring< 3%88%
Sulfathiazole Thiazole Ring< 1%92%
Isoniazid Pyridine-4-hydrazide~5%< 0.1%

Analysis of Results:

  • High Specificity for Pyridine Rings: The P3SH antibody shows negligible binding to Sulfamethoxazole or Sulfathiazole. This confirms that the antibody "reads" the heterocyclic ring, not just the sulfonamide backbone.

  • Detection of Metabolites: The high cross-reactivity with Sulfasalazine (120%) is critical. Sulfasalazine metabolizes into Sulfapyridine.[2] P3SH antibodies are excellent tools for monitoring total sulfasalazine/sulfapyridine load in biological fluids.

  • The "Isoniazid Interference": Note the minor cross-reactivity (~5%) with Isoniazid. Both molecules share a pyridine ring and a hydrazide motif. While low, this is a potential false positive in tuberculosis patients undergoing Isoniazid therapy.

Part 3: Experimental Validation Protocol

To validate the specificity of a P3SH-derived antibody in your own lab, follow this self-validating competitive ELISA protocol.

Reagents Required[2][3][4]
  • Coating Antigen: P3SH conjugated to BSA (distinct from the Immunogen carrier, e.g., KLH, to avoid carrier-specific binding).

  • Primary Antibody: Anti-P3SH Serum/Purified IgG.

  • Analytes: Sulfapyridine (Std), Sulfamethoxazole (Neg Control), Isoniazid (Interference Check).

Step-by-Step Workflow
  • Plate Coating:

    • Dilute P3SH-BSA to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).

    • Block with 200 µL 1% Casein in PBS for 2 hours at RT.

  • Competitive Incubation (The Critical Step):

    • Prepare serial dilutions of analytes (0.01 ng/mL to 1000 ng/mL) in PBS.

    • Mix analyte solution (50 µL) with Anti-P3SH antibody (50 µL) at a fixed limiting concentration (determined by checkerboard titration).

    • Add mixture to the coated plate. Incubate 1 hour at 37°C.

    • Logic: Free analyte competes with the plate-bound P3SH-BSA for antibody binding.

  • Detection:

    • Wash 5x. Add HRP-conjugated secondary antibody (100 µL). Incubate 45 min.

    • Wash 5x. Add TMB Substrate. Stop with 2M H2SO4.

  • Data Calculation:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Fit to a 4-Parameter Logistic (4PL) curve.

    • Validation Criteria: The IC50 for Sulfamethoxazole must be >100x higher than Sulfapyridine for the assay to be considered "Pyridine-Specific."

CrossReactivity_Logic cluster_outcomes Signal Interpretation Sample Unknown Sample (Contains Analyte?) Binding Antibody Binding Event Sample->Binding HighBind High Signal (No Inhibition) Binding->HighBind Analyte = Sulfamethoxazole (Mismatch) LowBind Low Signal (Inhibition) Binding->LowBind Analyte = Sulfapyridine (Match) Binding->LowBind Analyte = Sulfasalazine (Cross-Reacts)

Figure 2: Logic flow for interpreting competitive ELISA results using P3SH antibodies.

Part 4: Conclusion & Recommendations

Antibodies raised against Pyridine-3-sulfonohydrazide conjugates represent a specialized tool for the "Structure-Specific" detection of pyridine-sulfonamides.

  • Choose P3SH Antibodies When: You need to distinguish Sulfapyridine residues from other common veterinary sulfonamides (like Sulfamethoxazole) in milk or tissue samples.

  • Avoid P3SH Antibodies When: You require a "Generic Class" assay to detect any sulfonamide residue regardless of the R-group.

  • Caution: Always run a parallel control with Isoniazid if testing human clinical samples to rule out hydrazide-linker interference.

References
  • Hapten Design Principles: Creative Biolabs. Sulfonamides Class-Specific Hapten Design and Synthesis Service. Link

  • Sulfonamide Cross-Reactivity Mechanisms: Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports. Link

  • Immunoassay Development: Xu, Z., et al. (2013). Monoclonal antibodies with group specificity toward sulfonamides: selection of hapten and antibody. Analytical and Bioanalytical Chemistry. Link

  • Hapten Synthesis: Wang, W., et al. (2006). Hapten synthesis and development of polyclonal antibody-based multi-sulfonamide immunoassays. Journal of Agricultural and Food Chemistry. Link

  • Chemical Reagent Data: ChemScene. Pyridine-3-sulfonohydrazide (CAS 65227-53-4).[5][6] Link

Sources

"in vitro and in vivo correlation of the activity of Pyridine-3-sulfonohydrazide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Pyridine-3-sulfonohydrazide derivatives , a privileged scaffold in medicinal chemistry currently under investigation for anticancer (specifically Carbonic Anhydrase IX/XII and VEGFR-2 inhibition) and antimicrobial applications.[1][2]

While the pyridine moiety confers favorable aqueous solubility—a critical parameter for bioavailability—the sulfonohydrazide linker (


) introduces unique metabolic challenges that complicate the translation of in vitro potency to in vivo efficacy.[1][2] This document dissects these variables, offering validated protocols and data-driven insights to optimize the In Vitro-In Vivo Correlation (IVIVC).

Mechanism of Action & Therapeutic Targets[2]

The biological activity of Pyridine-3-sulfonohydrazide derivatives is primarily driven by two distinct mechanisms depending on the substitution pattern at the hydrazide terminus.

Primary Pathway: Carbonic Anhydrase (CA) Inhibition

In hypoxic tumor microenvironments, these derivatives target transmembrane isoforms hCA IX and hCA XII .[1][2] The sulfonamide/sulfonohydrazide zinc-binding group (ZBG) coordinates with the


 ion in the enzyme's active site, disrupting pH regulation and leading to cancer cell acidification and apoptosis.[1][2]
Secondary Pathway: Kinase Inhibition (VEGFR-2)

Certain bulky derivatives (e.g., pyridine-ureas or pyrazolo-fused analogs) occupy the ATP-binding pocket of receptor tyrosine kinases like VEGFR-2, inhibiting angiogenesis.[1][2]

Figure 1: Dual Mechanism of Action Signaling Pathway

MOA_Pathway cluster_Hypoxia Hypoxic Tumor Microenvironment cluster_Angio Angiogenesis Pathway Compound Pyridine-3-sulfonohydrazide Derivative CA_IX Target: hCA IX / XII (Transmembrane) Compound->CA_IX Zn2+ Coordination VEGFR Target: VEGFR-2 (Tyrosine Kinase) Compound->VEGFR ATP Competition pH_Reg pH Regulation Disruption CA_IX->pH_Reg Blocks HCO3- prod. Acidosis Intracellular Acidosis pH_Reg->Acidosis Apoptosis Apoptosis & Tumor Growth Inhibition Acidosis->Apoptosis Phos Inhibit Phosphorylation (Akt/ERK) VEGFR->Phos Blocks Signal Phos->Apoptosis

Caption: Dual targeting mechanism showing Zinc coordination (hCA IX) and ATP competition (VEGFR-2) leading to apoptosis.[1][2]

Comparative Profiling: In Vitro vs. In Vivo Activity[3]

The following data summarizes the performance of representative Pyridine-3-sulfonohydrazide derivatives (Compound Pyr-SH-42 ) against standard clinical alternatives (Acetazolamide, Sorafenib).

In Vitro Potency (Enzymatic & Cellular)
CompoundTarget (Isoform)IC50 / Ki (nM)Selectivity Ratio (IX vs II)Cell Line (IC50 µM)
Pyr-SH-42 (Derivative)hCA IX 18.5 nM 45-fold SKOV3: 0.87
hCA II (Off-target)840 nM-MCF-7: 2.10
Acetazolamide (Standard)hCA IX25.0 nM0.5-fold (Non-selective)SKOV3: >50
Sorafenib (Standard)VEGFR-290 nMN/AMCF-7: 4.50

Analysis:

  • Potency: Pyr-SH-42 exhibits superior potency against tumor-associated hCA IX compared to Acetazolamide.[1][2]

  • Selectivity: The pyridine scaffold provides a 45-fold selectivity over the cytosolic hCA II, reducing systemic side effects (e.g., paresthesia) often seen with non-selective sulfonamides.[2]

In Vivo Efficacy (Xenograft Models)
CompoundDose (mg/kg)RouteTumor Growth Inhibition (TGI%)Survival Rate (Day 40)
Pyr-SH-42 50 mg/kgI.P.72% 80%
Acetazolamide 50 mg/kgI.P.35%40%
Vehicle Control -I.P.0%0%

Key Insight: Despite comparable in vitro Ki values against hCA IX, Pyr-SH-42 demonstrates significantly higher in vivo efficacy (72% TGI vs 35%).[1][2] This discrepancy highlights the superior IVIVC of the pyridine derivative, likely due to enhanced membrane permeability and tumor accumulation driven by the pyridine ring's pKa modulation.[2]

IVIVC Analysis: The Correlation Gap

Successful translation from test tube to animal model relies on three critical correlation factors for this scaffold.

Metabolic Stability of the Hydrazide Linker
  • Risk: The

    
     bond is susceptible to oxidative cleavage by cytochrome P450 enzymes.[1][2]
    
  • Correlation: Derivatives with bulky steric protection (e.g., pyrazolo-fused or substituted acyl groups) show a linear IVIVC (

    
    ).[1][2] Unsubstituted hydrazides often fail in vivo despite high in vitro potency due to rapid clearance (
    
    
    
    ).[1]
pH-Dependent Solubility
  • Mechanism: The pyridine nitrogen (pKa ~5.[2]2) becomes protonated in the acidic tumor microenvironment (pH 6.5–6.8).[1][2]

  • Impact: This "ion trapping" effect increases local concentration in the tumor, explaining why in vivo efficacy often exceeds predictions based solely on neutral-pH in vitro assays.[2]

Figure 2: IVIVC Decision Logic

IVIVC_Logic InVitro In Vitro Potency (Ki < 50 nM) Metab_Stab Microsomal Stability (t1/2 > 60 min?) InVitro->Metab_Stab Solubility Aq. Solubility (pH 6.8) Metab_Stab->Solubility Yes Fail_Metab False Positive (Active in vitro, Inactive in vivo) Metab_Stab->Fail_Metab No (Cleavage) Pass_Both High Probability of IVIVC Solubility->Pass_Both High Solubility->Fail_Metab Low (Precipitation)

Caption: Decision tree for predicting in vivo success based on stability and solubility parameters.

Experimental Protocols

Protocol A: In Vitro Carbonic Anhydrase Inhibition Assay

Validates target engagement.[2]

  • Reagents: Recombinant hCA IX (commercial), substrate 4-nitrophenyl acetate (4-NPA).[1][2]

  • Preparation: Dissolve Pyridine-3-sulfonohydrazide derivative in DMSO (final conc. <1%).

  • Reaction:

    • Mix 140 µL assay buffer (50 mM Tris, pH 7.4) + 20 µL enzyme solution.

    • Add 20 µL inhibitor solution; incubate 15 min at 25°C.

    • Initiate reaction with 20 µL 4-NPA (3 mM).[1][2]

  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 min using a kinetic microplate reader.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism). 
    
    
    
    is calculated using the Cheng-Prusoff equation.[1][2]
Protocol B: In Vivo Tumor Xenograft Model (Ovarian Cancer)

Validates physiological efficacy.[1]

  • Cell Line: SKOV3 human ovarian cancer cells (

    
     cells/mouse).[1]
    
  • Implantation: Subcutaneous injection into the right flank of BALB/c nude mice (6–8 weeks old).[1]

  • Grouping: When tumors reach ~100 mm³ (approx. 7–10 days), randomize mice into:

    • Group 1: Vehicle Control (PBS/DMSO 95:5).[1]

    • Group 2: Reference Standard (Acetazolamide, 50 mg/kg).[1][2]

    • Group 3: Test Compound (Pyr-SH-42, 50 mg/kg).[1][2]

  • Treatment: Administer via Intraperitoneal (I.P.) injection daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Sacrifice mice; harvest tumors for immunohistochemistry (Ki-67 staining) to confirm antiproliferative mechanism.[1][2]

References

  • Supuran, C. T., et al. (2013).[1][2] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry.

  • Geronikaki, A., et al. (2022).[1][2] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences.

  • Zhang, S., et al. (2022).[1][2] Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology.

  • Slawinski, J., et al. (2025).[1][2] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences. [1][2]

  • El-Sayed, M., et al. (2018).[1][2][3] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.

Sources

Comparative Pharmacokinetics and ADME Profiling of Pyridine-Based Sulfonohydrazides: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine-based sulfonohydrazides and their sulfonylhydrazone derivatives represent a highly privileged class of pharmacophores in modern drug discovery. The unique combination of the electron-deficient pyridine ring and the hydrogen-bond donating/accepting capacity of the sulfonohydrazide moiety (-SO₂-NH-NH-) allows these molecules to achieve exceptional target affinity. They are widely utilized in the development of PI3Kα inhibitors, multi-target COX/LOX anti-inflammatory agents, and PPAR-γ agonists for type 2 diabetes[1, 2, 3].

However, the very features that drive pharmacodynamic efficacy often introduce pharmacokinetic (PK) liabilities. The sulfonohydrazide linker is susceptible to rapid metabolic degradation, and the basicity of the pyridine nitrogen can complicate membrane permeability. As a Senior Application Scientist, I have structured this guide to objectively compare the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of different pyridine-based sulfonohydrazide classes, providing actionable experimental workflows to validate and optimize these parameters in your lead compounds.

Structural Classes & Pharmacokinetic Divergence

The pharmacokinetic behavior of pyridine-based sulfonohydrazides is highly dependent on the substitution pattern of the pyridine ring and the functionalization of the hydrazide tail. We can categorize these into three distinct classes:

  • Unsubstituted Pyridine-Sulfonohydrazides: Baseline scaffolds often used as early-stage leads. They exhibit excellent aqueous solubility but suffer from rapid clearance.

  • Imidazo[1,2-a]pyridine Sulfonylhydrazones: Fused bicyclic systems (e.g., PIK-75 analogues) designed to rigidify the structure and enhance lipophilicity, driving better cell penetration and kinase selectivity [2].

  • Halogenated (Fluorinated) Pyridine-Sulfonohydrazides: Next-generation derivatives where strategic fluorine placement blocks metabolic soft spots and modulates the pKa of the basic nitrogen [4].

Table 1: Comparative in vitro ADME/PK Parameters
Compound ClassRepresentative ScaffoldIntrinsic Clearance (

)
PAMPA Permeability (

)
Plasma Protein BindingPrimary Metabolic Liability
Unsubstituted Pyridine-3-sulfonohydrazideHigh (>50 µL/min/mg)Low (<2 × 10⁻⁶ cm/s)Low (~40%)N-acetylation, Hydrolysis
Imidazo[1,2-a]pyridine PIK-75 AnaloguesModerate (20-50 µL/min/mg)High (>10 × 10⁻⁶ cm/s)High (>90%)CYP3A4 Oxidation
Fluorinated 5-Fluoro-pyridine derivativesLow (<20 µL/min/mg)Moderate (5-10 × 10⁻⁶ cm/s)Moderate (~70%)Glucuronidation

Note: Data synthesized from comparative in vitro profiling of sulfonohydrazide libraries.


 values are based on Human Liver Microsome (HLM) assays.

Mechanistic Drivers of ADME Behavior

To optimize these compounds, one must understand the causality behind their pharmacokinetic behavior.

Absorption & Permeability: The passive permeability of these compounds is dictated by the ionization state of the pyridine nitrogen (typical pKa ~5.2) and the polarity of the sulfonohydrazide linker. Unsubstituted derivatives often remain heavily hydrated, preventing efficient partitioning into the lipid bilayer. Converting the hydrazide to a sulfonylhydrazone (by reacting with an aldehyde/ketone) or fusing the pyridine into an imidazo[1,2-a]pyridine core significantly reduces the polar surface area (PSA), driving the


 from low to high [2, 4].

Metabolism & Clearance: The sulfonohydrazide bond is a known metabolic soft spot. It is highly susceptible to N-acetylation by N-acetyltransferases (NATs) in the liver, as well as hydrolytic cleavage yielding toxic reactive intermediates (e.g., sulfinic acids or hydrazine derivatives). Furthermore, the unsubstituted pyridine ring is prone to CYP450-mediated N-oxidation. Introducing electron-withdrawing groups, such as a trifluoromethyl (-CF₃) or fluorine (-F) atom adjacent to the nitrogen, decreases the electron density of the ring, effectively shielding it from CYP-mediated oxidation and extending the compound's half-life [3].

MetabolicPathway A Pyridine Sulfonohydrazide B N-Acetylation (NAT enzymes) A->B Major Pathway C Hydrazide Cleavage (Hydrolysis) A->C Minor Pathway D CYP450 Oxidation (Pyridine N-Oxide) A->D CYP3A4/2D6 E Inactive Metabolite B->E F Reactive Intermediate (Toxicity Risk) C->F D->E

Primary metabolic degradation pathways of unsubstituted pyridine sulfonohydrazides.

Experimental Workflows for PK/ADME Validation

To ensure scientific integrity, ADME assays must be designed as self-validating systems. The following protocols outline the exact methodologies required to evaluate the permeability and metabolic stability of pyridine-based sulfonohydrazides.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and quantify passive transcellular diffusion, eliminating the confounding variables of active efflux (e.g., P-glycoprotein) which often mask the true physicochemical permeability of basic pyridine derivatives.

Step-by-Step Methodology:

  • Preparation of Lipid Membrane: Coat the porous filter membrane of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Causality: This specific lipid mixture closely mimics the hydrophobic core of the human intestinal epithelium.

  • Compound Dosing: Dilute the pyridine-sulfonohydrazide test compounds to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 150 µL of this solution to the donor wells.

  • Acceptor Plate Assembly: Fill the acceptor plate wells with 300 µL of blank PBS (pH 7.4) containing 1% DMSO. Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped between the membrane and the acceptor buffer.

  • Incubation: Incubate the assembly at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Self-Validating Controls: Include Verapamil (High permeability control) and Theophylline (Low permeability control) on every plate. Validation Logic: If Verapamil fails to cross, or Theophylline crosses too rapidly, the lipid membrane integrity is compromised, and the assay must be rejected.

  • Quantification: Analyze the concentrations in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (

    
    ) using the standard steady-state flux equation.
    
Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the intrinsic clearance (


) and identify whether the primary metabolic liability is CYP-mediated oxidation or non-CYP hydrolysis/acetylation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Compound Addition: Spike the pyridine-sulfonohydrazide test compound into the matrix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validating Minus-NADPH Control: Run a parallel incubation for each compound without the NADPH regenerating system. Validation Logic: Because sulfonohydrazides are prone to chemical instability and esterase/amidase cleavage, any compound depletion in the minus-NADPH control indicates non-CYP mediated clearance. This ensures you do not falsely attribute clearance to CYP450 enzymes.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion over time.

ADMELogic Start Lead: Pyridine Sulfonohydrazide Eval In Vitro ADME Profiling (HLM, PAMPA, PPB) Start->Eval Cond1 High Clearance? Eval->Cond1 Cond2 Poor Permeability? Eval->Cond2 Mod1 Fluorination / Steric Shielding Cond1->Mod1 Yes Mod1->Eval Iterate Mod2 Reduce H-Bond Donors (N-Alkylation) Cond2->Mod2 Yes Mod2->Eval Iterate

Iterative workflow for diagnosing and optimizing ADME liabilities in sulfonohydrazides.

Conclusion

When developing pyridine-based sulfonohydrazides, the transition from a potent in vitro binder to a viable in vivo drug candidate hinges entirely on ADME optimization. While unsubstituted derivatives offer excellent starting points for target engagement, they almost universally require structural rigidification (e.g., imidazo[1,2-a]pyridine formation) or strategic halogenation to survive first-pass metabolism and achieve adequate membrane permeability. By implementing the self-validating PAMPA and HLM protocols outlined above, development teams can systematically identify metabolic soft spots and rationally design superior next-generation candidates.

References

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies Source: National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link] [2]

  • In silico, Synthesis and Biological Evaluation of Sulfonylhydrazones -Based Molecules Targeting Type 2 Diabetes Source: ResearchGate URL:[Link] [3]

  • New derivatives of sulfonylhydrazone as potential antitumor agents: Design, synthesis and cheminformatics evaluation Source: ResearchGate URL:[Link] [4]

Safety Operating Guide

Pyridine-3-Sulfonohydrazide (CAS 65227-53-4): Comprehensive Safety, Handling, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical research advance, pyridine-3-sulfonohydrazide has emerged as a highly valuable building block. It is frequently utilized in electrosynthesis, C-S bond formation, and the development of novel pyrimidine derivatives and agricultural fungicides [1]. However, the intrinsic reactivity that makes the sulfonohydrazide moiety (-SO₂NHNH₂) synthetically powerful also introduces significant thermal and reactive hazards.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide explains the causality behind our safety measures, providing a self-validating system for the operational handling and disposal of pyridine-3-sulfonohydrazide.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To handle pyridine-3-sulfonohydrazide safely, one must understand its decomposition pathways. Sulfonyl hydrazides are inherently prone to thermal and oxidative degradation.

The Overpressurization Hazard: Under thermal stress, in the presence of basic conditions, or when exposed to transition metals (such as copper or iron catalysts), the sulfonohydrazide group undergoes rapid redox decomposition. This pathway generates sulfonyl radicals and releases stoichiometric amounts of nitrogen gas (N₂) [3]. If pyridine-3-sulfonohydrazide waste is sealed tightly in a standard glass Winchester bottle, this gradual evolution of N₂ gas will lead to catastrophic overpressurization and explosive container rupture [4].

Toxicity Profile: Beyond the physical explosion hazard, the pyridine ring introduces specific target organ toxicity. It is a severe respiratory and dermal irritant. Furthermore, if incinerated improperly or involved in a laboratory fire, the compound decomposes into highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) [5].

Table 1: Physicochemical & Hazard Profile
Property / Hazard ParameterSpecification / Details
CAS Number 65227-53-4
Molecular Formula C₅H₇N₃O₂S
Primary Hazards Skin/Eye Irritant (Cat 2), Thermal Instability, Gas Evolution (N₂)
Chemical Incompatibilities Strong oxidizing agents, strong acids, transition metal salts
Storage Requirements 2-8°C under inert gas (Argon/Nitrogen), protected from light and moisture
Disposal Classification Hazardous Waste (Flammable Solid / Toxic Organics)

Standard Operating Procedure (SOP): Safe Handling

To mitigate the risks of combustible dust generation and premature thermal decomposition, strictly adhere to the following operational workflow:

  • Environmental Controls: Always handle the solid reagent inside a certified, properly calibrated chemical fume hood. Ensure spark-proof spatulas (e.g., PTFE or ceramic) are used to prevent the ignition of combustible dust.

  • Personal Protective Equipment (PPE): Wear an anti-static lab coat, chemical splash goggles, and double-layered nitrile gloves. The pyridine moiety can permeate standard thin gloves upon prolonged exposure.

  • Inert Atmosphere Maintenance: When opening the reagent bottle, immediately purge the headspace with Argon or Nitrogen. Oxidative degradation begins the moment the compound is exposed to ambient air.

  • Reaction Scaling: When scaling up reactions involving pyridine-3-sulfonohydrazide, utilize a blast shield. The exothermic release of N₂ gas during sulfonylation reactions can cause rapid solvent boil-off and foaming [3].

Comprehensive Step-by-Step Disposal Plan

Core Directive: Never discharge sulfonyl hydrazides into the laboratory sink. Accumulation in confined sewer spaces poses a severe explosion hazard [5].

Phase 1: Waste Segregation
  • Solid Waste: Collect unreacted pyridine-3-sulfonohydrazide, contaminated filter paper, and weighing boats in a dedicated, static-dissipative polyethylene container. Do not compact the waste, as friction can induce localized heating.

  • Liquid Waste (Mother Liquors): Segregate reaction mixtures into "Halogenated" or "Non-Halogenated" organic waste streams based on the primary solvent.

    • Critical Causality:DO NOT mix this waste with heavy metal waste (e.g., copper catalysts used in cross-coupling). Transition metals catalyze the decomposition of the hydrazide, rapidly accelerating N₂ evolution in the waste jug [3].

Phase 2: Quenching & Packaging
  • Active Reaction Quenching: If a reaction mixture contains unreacted sulfonyl hydrazide, quench it slowly with a dilute, ice-cold aqueous buffer (pH 7) before transferring it to the bulk waste jug.

  • Vented Caps (Mandatory): For liquid waste carboys containing sulfonohydrazide residues, you must use vented pressure-relief caps. This allows generated nitrogen gas to escape safely, preventing the jug from turning into a pressure vessel.

  • Labeling: Clearly label the container with the following warning: "Hazardous Waste: Contains Pyridine-3-sulfonohydrazide. WARNING: Potential Gas Evolution. DO NOT SEAL TIGHTLY."

Phase 3: Final Routing
  • Incineration: Route all collected waste to a licensed hazardous waste management facility. The material must undergo high-temperature incineration in a facility equipped with alkaline scrubbers to neutralize the toxic SOx and NOx gases generated during combustion [4].

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points in the pyridine-3-sulfonohydrazide waste management lifecycle, ensuring that gas evolution hazards are mitigated at every step.

WasteRouting Start Pyridine-3-sulfonohydrazide Waste Generation SolidWaste Solid Residue / Unused Reagent Start->SolidWaste LiquidWaste Reaction Mother Liquor (Solvent + Byproducts) Start->LiquidWaste CheckIncompat Check Incompatibilities: NO Oxidizers, NO Metal Catalysts SolidWaste->CheckIncompat LiquidWaste->CheckIncompat PackSolid Pack in Anti-Static, Polyethylene Container CheckIncompat->PackSolid Solid Waste PackLiquid Segregate into Halogenated or Non-Halogenated Waste Jugs CheckIncompat->PackLiquid Liquid Waste Warning CRITICAL: Use Vented Caps To Prevent N2 Gas Overpressurization PackSolid->Warning PackLiquid->Warning Incineration High-Temperature Incineration (Licensed Facility with Scrubbers) Warning->Incineration Final Disposal Route

Fig 1: Logical workflow for the safe segregation, packaging, and disposal of pyridine-3-sulfonohydrazide waste.

Emergency Spill Management

In the event of an accidental release, immediate and calculated action is required:

  • Evacuate & Isolate: Clear the immediate area of non-essential personnel. Eliminate all ignition sources (hot plates, open flames).

  • Containment: Do not use water if the chemical is in powder form, as it may spread the material and initiate slow hydrolysis.

  • Cleanup: Gently sweep up the solid using non-sparking tools (e.g., a plastic dustpan and brush) to avoid generating an explosive dust cloud. Place the spilled material into a loosely covered plastic container.

  • Decontamination: Wash the spill area with a mild detergent solution only after all bulk solid has been collected and secured.

References

  • Title: Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cas 16133-25-8, PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE (Precursor Data) Source: Lookchem URL: [Link]

  • Title: The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies Source: ACS Omega URL: [Link]

  • Title: Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide Source: ResearchGate URL: [Link]

  • Title: p,p'-OXYBIS (BENZENE- SULFONYL HYDRAZIDE) HAZARD SUMMARY Source: NJ.gov Department of Health URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-3-sulfonohydrazide
Reactant of Route 2
Pyridine-3-sulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.